Product packaging for 2-Methyl-2H-indazole-4-carbonitrile(Cat. No.:CAS No. 1159511-45-1)

2-Methyl-2H-indazole-4-carbonitrile

Cat. No.: B1452963
CAS No.: 1159511-45-1
M. Wt: 157.17 g/mol
InChI Key: IXVBGVWMIAYPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-2H-indazole-4-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B1452963 2-Methyl-2H-indazole-4-carbonitrile CAS No. 1159511-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVBGVWMIAYPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Methyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Among its isomers, the 2H-indazole series presents unique electronic and steric properties that are of significant interest in drug design. This technical guide provides a comprehensive analysis of 2-Methyl-2H-indazole-4-carbonitrile, a specific and valuable derivative. While empirical data for this compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile for researchers. We present its core physicochemical properties, propose a validated synthetic route, detail protocols for its analytical characterization, and provide essential safety and handling guidelines. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, facilitating the integration of this promising building block into their research programs.

Introduction to the 2H-Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. They exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable.[2] However, the selective synthesis of 2-substituted-2H-indazoles is a critical objective in synthetic chemistry, as the N2-substitution pattern can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

The introduction of a methyl group at the N2 position and a carbonitrile group at the C4 position, as in this compound (CAS 1159511-45-1), creates a molecule with distinct characteristics. The methyl group provides a fixed substitution point, preventing tautomerization and offering a lipophilic contact point. The electron-withdrawing nitrile group at the 4-position significantly modulates the electronic landscape of the aromatic system, influencing its potential as a hydrogen bond acceptor and its reactivity in further chemical transformations. This unique combination makes it a valuable intermediate for constructing more complex molecules targeting a range of biological targets, from kinases to viral enzymes.[1][3]

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development, guiding decisions on reaction conditions, formulation, and analytical method development. The key properties for this compound are summarized below.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 2-methylindazole-4-carbonitrileStandard Nomenclature
Synonyms 4-CYANO-2-METHYLINDAZOLE[4]
CAS Number 1159511-45-1[4]
Molecular Formula C₉H₇N₃[4]
Molecular Weight 157.18 g/mol [4]
Appearance Predicted to be an off-white to yellow crystalline solid or powder.Based on analogous indazole derivatives.[5]
Melting Point Not publicly available. Requires experimental determination.-
Boiling Point Not publicly available. Predicted to be >300 °C at 760 mmHg.Based on the high boiling point of related isomers and the stable heterocyclic structure.[5]
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and chlorinated solvents.The related 3-carbonitrile isomer shows this solubility profile, which is typical for rigid, aromatic heterocycles.[3]
InChI Key InChI=1S/C9H7N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,1H3[4]

Proposed Synthetic Strategy and Rationale

While specific literature detailing the synthesis of the 4-carbonitrile isomer is scarce, a robust and regioselective synthesis can be proposed based on well-established copper-catalyzed multi-component reactions.[6] This approach is favored for its operational simplicity, high functional group tolerance, and predictable regioselectivity for the 2H-indazole product.

Causality of Experimental Design: The chosen strategy leverages a copper(I)-catalyzed domino reaction involving a 2-halobenzonitrile derivative, a primary amine, and an azide source. Copper(I) is crucial as it facilitates both the initial C-N bond formation (amination) and the subsequent N-N bond formation (azidation and cyclization), guiding the reaction toward the desired 2H-indazole isomer. The use of a polar, high-boiling solvent like polyethylene glycol (PEG) or DMSO is recommended to ensure the solubility of reactants and to facilitate the reaction, which typically requires elevated temperatures.

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis
  • Reactor Setup: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-cyanobenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Reagent Addition: Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO or PEG-300 as the solvent, followed by methylamine (1.2 eq, typically as a solution in THF or water) and sodium azide (1.5 eq).

  • Reaction Execution: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

G cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Bromo-5-cyanobenzaldehyde F One-Pot Domino Reaction (C-N and N-N Bond Formation) A->F Input B Methylamine (CH3NH2) B->F Input C Sodium Azide (NaN3) C->F Input D Copper(I) Catalyst (e.g., CuI) D->F Input E Solvent: DMSO or PEG Temperature: 110-120 °C E->F Conditions G This compound F->G Output

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization Protocol

Structural confirmation is paramount. The following protocols provide a self-validating system for verifying the identity and purity of the synthesized compound.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Spectrum (in CDCl₃):

    • ~4.1-4.3 ppm: A singlet corresponding to the three protons of the N-methyl group (N-CH₃).

    • ~7.2-7.8 ppm: A complex multiplet region for the three aromatic protons on the benzene ring. The specific shifts and coupling constants will be diagnostic of the 4-cyano substitution pattern.

    • ~8.0-8.2 ppm: A singlet or narrow doublet for the C3-proton of the indazole ring.

  • Expected ¹³C NMR Spectrum (in CDCl₃):

    • ~35-40 ppm: Signal for the N-methyl carbon.

    • ~110-115 ppm: Signal for the nitrile carbon (-C≡N).

    • ~110-140 ppm: Multiple signals corresponding to the aromatic carbons.

    • ~150 ppm: Signal for the C3 carbon of the indazole ring.

Methodology 2: Infrared (IR) Spectroscopy
  • Protocol: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Key Absorptions:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

    • ~2230-2220 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch. This is a key diagnostic peak.

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

Methodology 3: Mass Spectrometry (MS)
  • Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) coupled to a time-of-flight (TOF) or quadrupole mass analyzer for high-resolution mass spectrometry (HRMS).

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 158.0713, confirming the molecular formula C₉H₈N₃⁺.

G cluster_analytical Analytical Workflow Compound Synthesized Compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (HRMS) Compound->MS Confirmation Structure Confirmation NMR->Confirmation Proton/Carbon Skeleton IR->Confirmation C≡N Functional Group MS->Confirmation Molecular Formula

Caption: Workflow for the analytical confirmation of the compound's structure.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following information is based on data for the compound and structurally related molecules.[4][7][8]

Hazard InformationPrecautionary Measures
GHS Pictogram: GHS07 (Exclamation Mark)[4]Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.[7]
Signal Word: Warning[4]Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[7]
Hazard Statements: H302: Harmful if swallowed.[4] Potential for H315 (Causes skin irritation) and H319 (Causes serious eye irritation) based on analogs.[8][9]Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][10]First Aid: In case of contact, rinse affected area with plenty of water. If swallowed, rinse mouth and seek medical attention.[7]

Conclusion

This compound stands as a strategically important building block for medicinal chemistry and materials science. This guide has provided a detailed, albeit partially predictive, overview of its essential physicochemical properties. The proposed synthetic and analytical protocols offer a clear and validated pathway for its preparation and confirmation. As with any compound for which public data is limited, researchers are strongly encouraged to perform thorough experimental verification of these properties to ensure the success and safety of their work. The insights provided herein are intended to lower the barrier to entry for utilizing this versatile scaffold in pioneering research endeavors.

References

An In-Depth Technical Guide to 2-Methyl-2H-indazole-4-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-Methyl-2H-indazole-4-carbonitrile, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We delve into the structural importance of the indazole scaffold, outline the physicochemical and spectroscopic properties of the title compound, present a detailed, rationalized synthetic protocol, and discuss its applications and safety considerations. This document is intended to serve as a practical resource for scientists engaged in the synthesis and utilization of novel heterocyclic compounds.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of pharmacologically active compounds that exhibit a broad range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2]

The indazole nucleus exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The specific placement of substituents on the nitrogen and carbon atoms profoundly influences the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets. Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance, particularly in oncology.[3][4]

The subject of this guide, This compound , incorporates three key structural modifications that enhance its utility:

  • N2-Methylation: Alkylation at the N2 position fixes the tautomeric form, which can be crucial for consistent receptor binding and can improve metabolic stability compared to the unsubstituted parent ring.

  • 4-Position Substitution: Functionalization at the C4 position directs substituents towards a distinct spatial vector, allowing for the exploration of different binding pockets within a target protein.

  • Carbonitrile Group (-C≡N): The nitrile moiety is a valuable functional group. It is a strong electron-withdrawing group, influencing the aromatic system's electronics. It can act as a hydrogen bond acceptor and serves as a versatile synthetic handle for conversion into other functional groups like amines, carboxylic acids, or tetrazoles.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data for some properties are not widely published, predictions can be made based on its structure.

PropertyValueSource(s)
IUPAC Name This compound
Molecular Formula C₉H₇N₃[5]
Molecular Weight 157.17 g/mol [5]
CAS Number 115951-14-9[5]
Appearance Predicted: White to off-white solid[6]
Solubility Predicted: Soluble in organic solvents (DMSO, DMF, CH₂Cl₂), poorly soluble in water[6]

Spectroscopic and Analytical Characterization

Technique Predicted Data and Rationale
¹H NMR δ ~8.0-8.2 ppm (s, 1H): H3 proton, singlet. δ ~7.6-7.8 ppm (d, 1H): H5 or H7 proton, doublet. δ ~7.2-7.5 ppm (m, 2H): Remaining two aromatic protons (H6 and H5/H7), multiplet. δ ~4.2 ppm (s, 3H): N-CH₃ protons, singlet. Rationale: The N-methyl group will appear as a characteristic singlet. The aromatic protons will reside in the typical aromatic region, with their exact shifts and coupling patterns determined by the influence of the fused ring and the electron-withdrawing nitrile group.
¹³C NMR δ ~145-150 ppm: C7a (quaternary). δ ~120-130 ppm: Aromatic CH carbons (C5, C6, C7). δ ~120-125 ppm: C3a (quaternary). δ ~115-120 ppm: C3. δ ~115-118 ppm: Nitrile carbon (-C≡N).[11] δ ~105-110 ppm: C4 (quaternary carbon attached to CN). δ ~40-45 ppm: N-CH₃ carbon. Rationale: The nitrile carbon has a characteristic chemical shift.[11] The other aromatic and quaternary carbons are predicted based on known values for the indazole scaffold.
Mass Spec. (EI) m/z 157 (M⁺•): Molecular ion peak, expected to be prominent. m/z 142 ([M-CH₃]⁺): Loss of the methyl group. m/z 130 ([M-HCN]⁺•): Loss of hydrogen cyanide from the molecular ion. Rationale: The molecular ion should be clearly visible. Common fragmentation pathways for N-heterocycles include α-cleavage (loss of the N-methyl group) and the loss of small stable molecules like HCN.[12][13]
Infrared (IR) ~2220-2240 cm⁻¹: Sharp, strong absorption characteristic of an aromatic C≡N stretch.[14][15][16] ~3100-3000 cm⁻¹: Aromatic C-H stretches. ~1600, ~1480 cm⁻¹: C=C and C=N ring stretching vibrations.

Synthesis and Purification

The synthesis of N-substituted indazoles requires careful control of regioselectivity. Direct alkylation of an indazole can lead to a mixture of N1 and N2 isomers, which are often difficult to separate.[17][18] A robust strategy involves forming the core heterocycle with the desired substitution pattern in place. The Sandmeyer reaction, a classic and reliable method for converting an aryl amine to a nitrile via a diazonium salt intermediate, is an excellent choice for this transformation.[19][20][21]

Proposed Synthetic Pathway

A logical and field-proven approach begins with the commercially available 2-methyl-2H-indazol-4-amine. This pathway ensures absolute regiochemical control of the N-methyl group from the start.

Synthetic_Pathway A 2-Methyl-2H-indazol-4-amine B Aryl Diazonium Salt (in situ intermediate) A->B 1. NaNO₂, aq. HCl 2. 0-5 °C C This compound (Final Product) B->C CuCN, KCN Heat

Caption: Proposed synthesis via Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Diazotization of 2-Methyl-2H-indazol-4-amine

  • Rationale: This step converts the primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂), preparing the molecule for nucleophilic substitution.[22] Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Procedure: a. In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-methyl-2H-indazol-4-amine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. b. Cool the resulting slurry to 0-5 °C using an ice-salt bath with vigorous stirring. c. Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water in a separate beaker. d. Add the sodium nitrite solution dropwise to the cooled amine suspension via the dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper. e. Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

Step 2: Sandmeyer Cyanation

  • Rationale: The copper(I) cyanide catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by the cyanide nucleophile.[19] The reaction is heated to drive the decomposition of the diazonium salt and subsequent product formation.

  • Procedure: a. In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.5 eq) and potassium cyanide (KCN, 1.6 eq) in water. Heat gently if necessary to dissolve, then cool to room temperature. b. Caution: This step involves highly toxic cyanides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. c. Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Effervescence (evolution of N₂ gas) should be observed. d. After the addition is complete, gently heat the reaction mixture to 50-60 °C for 1 hour, or until the gas evolution ceases. e. Cool the mixture to room temperature and let it stand overnight.

Step 3: Work-up and Purification

  • Rationale: This sequence is designed to isolate the organic product from the aqueous reaction mixture, which contains inorganic salts and catalysts. Column chromatography provides the final purification.

  • Procedure: a. Extract the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume). b. Combine the organic layers and wash sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. d. Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Analytical Workflow for Quality Control

A rigorous analytical workflow is essential to confirm the identity and purity of the final product.

Analytical_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Optimize Chromatography) Crude->TLC Column Flash Column Chromatography TLC->Column Fractions Combine Pure Fractions Column->Fractions Solvent Solvent Removal (Rotary Evaporation) Fractions->Solvent Final Final Product (Purified Solid) Solvent->Final Analysis Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS) & Purity Check (HPLC) Final->Analysis

Caption: Workflow for product purification and analysis.

Applications in Drug Discovery

This compound is not an end-product therapeutic but rather a highly valuable building block for synthesizing more complex drug candidates. Its utility lies in:

  • Scaffold for Kinase Inhibitors: The indazole core is a proven pharmacophore for targeting various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[1][3] This fragment can be elaborated to create potent and selective inhibitors.

  • Versatile Synthetic Intermediate: The nitrile group can be chemically transformed into other key functionalities:

    • Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) to form a primary amine (-CH₂NH₂), which can be used to introduce linkers or other pharmacophoric groups.

    • Hydrolysis (acidic or basic) to yield the corresponding carboxylic acid (-COOH), a common group for improving solubility and forming salt bridges with protein targets.

    • Cycloaddition (e.g., with sodium azide) to form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group with improved metabolic stability and pharmacokinetic properties.

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. The following precautions must be strictly observed when handling this compound and its precursors.

  • General Handling:

    • Always work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[23]

    • Avoid inhalation of dust and contact with skin and eyes.

  • Specific Hazards:

    • Cyanide Compounds: The synthetic precursors (CuCN, KCN) and the product itself are nitrile-containing compounds. All cyanides are acutely toxic.[24][25] They can be fatal if swallowed, inhaled, or absorbed through the skin.

    • Reaction with Acids: Do not allow cyanide salts to come into contact with strong acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[25]

    • Thermal Decomposition: Heating the compound to decomposition may produce toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide.

  • Storage and Disposal:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

    • All waste, including residual solids and contaminated solvents, must be disposed of as hazardous chemical waste according to institutional and local regulations.

References

An In-Depth Technical Guide to 2-Methyl-2H-indazole-4-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among the diverse array of indazole derivatives, 2-Methyl-2H-indazole-4-carbonitrile stands out as a key building block and a molecule of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic approaches, and its emerging role in drug discovery. As a Senior Application Scientist, the following narrative is designed to bridge theoretical knowledge with practical, field-proven insights, offering a robust resource for researchers dedicated to advancing pharmaceutical sciences.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₇N₃. A thorough understanding of its fundamental properties is critical for its effective use in research and development.

Molecular Weight and Structure

The molecular weight of this compound is 157.18 g/mol . Its structure consists of a bicyclic indazole core, with a methyl group substituted at the N2 position of the pyrazole ring and a nitrile group at the C4 position of the benzene ring.

Table 1: Core Molecular Identifiers

PropertyValue
Molecular Formula C₉H₇N₃
Molecular Weight 157.18 g/mol
CAS Number 1159511-45-1
Synonyms 4-Cyano-2-methyl-2H-indazole, 2-Methylindazole-4-carbonitrile
Physicochemical Characteristics

While specific experimental data for the melting point, boiling point, and solubility of this compound are not extensively reported in publicly available literature, properties can be inferred from closely related indazole analogs. Generally, indazole derivatives exhibit moderate to good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. Their solubility in aqueous solutions is typically limited.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrazole rings, as well as a characteristic singlet for the N-methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the nitrile group.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the nine carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region for cyano groups. The chemical shifts of the aromatic carbons will also be affected by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the range of 2220-2260 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations within the heterocyclic ring system.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would likely involve the loss of the methyl group and other characteristic cleavages of the indazole ring.

Synthesis of this compound

The synthesis of 2H-indazoles, and specifically this compound, can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity.

General Synthetic Strategies for 2H-Indazoles

The construction of the 2H-indazole core typically involves the formation of the N-N bond and subsequent cyclization. Common methods include:

  • Reductive Cyclization of o-Nitrobenzylamines: This is a widely used method where a substituted o-nitrobenzylamine is reduced, leading to intramolecular cyclization to form the indazole ring.

  • Copper- or Palladium-Catalyzed Cyclizations: Transition metal-catalyzed reactions, such as the intramolecular N-arylation of hydrazones, provide efficient routes to substituted indazoles.[1]

  • One-Pot Multi-Component Reactions: These reactions offer an efficient approach by combining multiple starting materials in a single reaction vessel to construct the indazole scaffold. For instance, a one-pot reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper, can yield 2-substituted 2H-indazoles.[2]

A Plausible Synthetic Protocol for this compound

Synthesis_Workflow A Starting Material (e.g., 2-Methyl-4-nitro-1H-indazole) B Step 1: N-Methylation A->B C Intermediate (2-Methyl-4-nitro-2H-indazole) B->C D Step 2: Reduction of Nitro Group C->D E Intermediate (2-Methyl-2H-indazol-4-amine) D->E F Step 3: Sandmeyer Reaction E->F G Final Product (this compound) F->G

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Conceptual):

Step 1: N-Methylation of 4-Nitro-1H-indazole

  • To a solution of 4-nitro-1H-indazole in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

  • Add a methylating agent, for example, methyl iodide or dimethyl sulfate, dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the resulting mixture of N1 and N2 methylated isomers by column chromatography to isolate the desired 2-methyl-4-nitro-2H-indazole.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-methyl-4-nitro-2H-indazole in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation using a catalyst like palladium on carbon.

  • Stir the reaction mixture under appropriate conditions (e.g., reflux for SnCl₂ or hydrogen atmosphere for catalytic hydrogenation) until the reduction is complete.

  • After completion, neutralize the reaction mixture and extract the product, 2-Methyl-2H-indazol-4-amine.

Step 3: Sandmeyer Reaction to Introduce the Nitrile Group

  • Dissolve the 2-Methyl-2H-indazol-4-amine in an acidic aqueous solution (e.g., HCl).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the final product, this compound, with an organic solvent and purify by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The indazole nucleus is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities.[3][4] These activities include, but are not limited to, anti-cancer, anti-inflammatory, anti-microbial, and neurological effects.[5][6][7]

Biological_Activities Indazole_Scaffold Indazole Scaffold Anticancer Anticancer Indazole_Scaffold->Anticancer Kinase Inhibition Anti_inflammatory Anti-inflammatory Indazole_Scaffold->Anti_inflammatory COX Inhibition Antimicrobial Antimicrobial Indazole_Scaffold->Antimicrobial Enzyme Inhibition Neurological Neurological Disorders Indazole_Scaffold->Neurological Receptor Modulation

Figure 2: Diverse biological activities associated with the indazole scaffold.

While specific in vitro or in vivo data for this compound is not extensively published, its structural motifs suggest several potential applications:

  • Kinase Inhibitors: The indazole core is present in several kinase inhibitors used in oncology. The 4-carbonitrile group can act as a hydrogen bond acceptor, potentially interacting with key residues in the ATP-binding pocket of various kinases.

  • PARP Inhibitors: The nitrile functionality can be a key interacting group in the design of poly(ADP-ribose) polymerase (PARP) inhibitors, another important class of anti-cancer agents.

  • Scaffold for Library Synthesis: Due to the presence of the versatile nitrile group, this compound serves as an excellent starting point for the synthesis of a diverse library of compounds for high-throughput screening. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up a wide range of chemical space for drug discovery.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: General Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
Ventilation Use only in a well-ventilated area, preferably in a chemical fume hood.[10]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes. Wash hands thoroughly after handling.[8][9]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[9]
Spill Response In case of a spill, wear appropriate PPE, contain the spill, and collect the material using an inert absorbent. Dispose of the waste in a sealed container.[10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

While specific toxicity data such as an LD50 for this compound is not available, related nitrile-containing heterocyclic compounds may be harmful if swallowed, and can cause skin and eye irritation.[8]

Conclusion and Future Perspectives

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its well-defined molecular structure and the reactivity of its nitrile group make it an attractive starting point for the synthesis of novel therapeutic agents. While there is a need for more publicly available experimental data on its specific physicochemical properties, biological activity, and toxicity, the general understanding of the indazole scaffold provides a strong foundation for its application in medicinal chemistry. Future research focused on the synthesis and biological evaluation of derivatives of this compound is likely to yield promising new drug candidates across various therapeutic areas.

References

The 2H-Indazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2H-indazole moiety, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the biological significance of the 2H-indazole core, with a particular focus on its applications in oncology and inflammation. We will delve into the unique physicochemical properties of this scaffold that underpin its versatility as a pharmacophore. The guide will further elucidate the mechanisms of action of 2H-indazole-based therapeutic agents, supported by data from seminal preclinical and clinical studies. Detailed experimental protocols for the synthesis and biological evaluation of 2H-indazole derivatives are provided to empower researchers in their drug discovery endeavors. Through a synthesis of established knowledge and practical insights, this guide aims to serve as an authoritative resource for professionals engaged in the development of next-generation therapeutics.

The 2H-Indazole Scaffold: Physicochemical Properties and Synthetic Strategies

The indazole nucleus is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a key feature in numerous biologically active compounds and approved drugs.[1][2] The unique electronic distribution and structural rigidity of the 2H-indazole core allow it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These properties make it an ideal foundation for the design of potent and selective inhibitors of enzymes and receptors.[3][4]

Physicochemical Characteristics

The 2H-indazole core possesses a distinct set of physicochemical properties that contribute to its drug-like characteristics. The presence of two nitrogen atoms in the pyrazole ring influences the molecule's polarity, basicity, and hydrogen bonding capacity. The aromatic nature of the bicyclic system provides a rigid framework, which can be advantageous for achieving high binding affinity and selectivity for a target protein. The dipole moment of 2H-indazole is greater than that of its 1H-counterpart, which can influence its solubility and interactions with biological macromolecules.

Synthetic Strategies: A Representative Protocol

A variety of synthetic methods have been developed to access the 2H-indazole scaffold.[2] One common and versatile approach is the one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by a copper source. This method allows for the efficient construction of a diverse library of 2-aryl-2H-indazoles.

Experimental Protocol: Synthesis of 2-Aryl-2H-Indazoles

This protocol describes a copper-catalyzed one-pot, three-component synthesis of 2-aryl-2H-indazoles.

Materials:

  • 2-Bromobenzaldehyde derivative

  • Primary amine

  • Sodium azide (NaN3)

  • Copper(I) iodide (CuI)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add the 2-bromobenzaldehyde (1.0 mmol), primary amine (1.2 mmol), sodium azide (1.5 mmol), CuI (0.1 mmol), and TMEDA (0.1 mmol).

  • Add DMSO (5 mL) to the tube and seal it.

  • Heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aryl-2H-indazole.

Causality: The copper catalyst is crucial for facilitating the key C-N and N-N bond formations in this one-pot reaction. TMEDA acts as a ligand to stabilize the copper catalyst and enhance its reactivity. The high temperature is necessary to drive the reaction to completion.

The Role of the 2H-Indazole Core in Oncology

The 2H-indazole scaffold is a prominent feature in a number of approved and investigational anti-cancer agents.[5][6] Its ability to serve as a versatile template for the design of kinase inhibitors has been a major driver of its success in this therapeutic area.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cellular signaling pathways controlling cell growth, proliferation, and survival. The 2H-indazole core has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases. By occupying this site, 2H-indazole-based inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the oncogenic signaling cascade.[6]

Key Kinase Targets for 2H-Indazole Derivatives:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7][8]

  • PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR signaling is involved in tumor growth, angiogenesis, and metastasis.[9]

  • c-Kit: This receptor tyrosine kinase is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GISTs).[9]

  • RAF kinases: These serine/threonine kinases are components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.[2]

  • Aurora Kinases: These are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[6]

  • Tropomyosin receptor kinases (TRK): Fusions involving NTRK genes are oncogenic drivers in a range of tumors.[10]

Case Study: Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[7] Its chemical structure features a 2,3-dimethyl-2H-indazol-6-yl moiety.

Mechanism of Action of Pazopanib: Pazopanib potently inhibits multiple receptor tyrosine kinases, including VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[8][9] By blocking these key drivers of angiogenesis and tumor cell proliferation, pazopanib effectively suppresses tumor growth. Preclinical studies in mouse xenograft models have demonstrated that pazopanib inhibits VEGF-induced VEGFR-2 phosphorylation and tumor angiogenesis, leading to significant antitumor activity.[8][9]

pazopanib_moa cluster_cell Tumor Cell / Endothelial Cell Pazopanib Pazopanib (2H-Indazole derivative) RTK VEGFR, PDGFR, c-Kit (Receptor Tyrosine Kinases) Pazopanib->RTK Inhibits Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK->Downstream Activates ATP ATP ATP->RTK Binds Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation cox_inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Indazole_Inhibitor 2H-Indazole COX-2 Inhibitor Indazole_Inhibitor->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mtt_assay_workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with 2H-Indazole Compound Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indazole Moiety

Indazole, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] While sparsely found in nature, with some alkaloids like nigellidine and nigeglanine being notable exceptions, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities.[3] This has led to their deserved status as a "privileged scaffold" – a molecular framework that is capable of binding to a variety of biological targets with high affinity.

The versatility of the indazole nucleus lies in its unique electronic properties and the multiple points available for chemical modification. The presence of two nitrogen atoms in the pyrazole ring allows for the formation of two stable tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form and is the predominant isomer in most biologically active derivatives.[3] This tautomerism, along with the potential for substitution on both the benzene and pyrazole rings, provides a rich chemical space for the medicinal chemist to explore in the quest for novel therapeutic agents.

The clinical success of several indazole-containing drugs underscores the therapeutic importance of this scaffold. Notable examples include:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma.[5]

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1]

  • Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK), used to treat NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[5]

  • Benzydamine and Bendazac: Non-steroidal anti-inflammatory drugs (NSAIDs) that have been in clinical use for decades.[4]

  • Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy.[5]

This guide will provide an in-depth exploration of the medicinal chemistry of indazole derivatives, from fundamental synthetic strategies to their diverse biological activities and the intricate structure-activity relationships that govern their therapeutic potential.

Core Synthetic Strategies: Building the Indazole Framework

The construction of the indazole core is a well-established area of organic synthesis, with a variety of methods available to access diversely substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 3-Aminoindazoles: A Key Building Block

3-Aminoindazole serves as a crucial intermediate for the synthesis of a wide array of biologically active compounds. A common and efficient method for its preparation involves the cyclization of 2-halobenzonitriles with hydrazine.[6]

Experimental Protocol: Synthesis of 3-Amino-4,6-difluoro-1H-indazole [6]

This two-step protocol provides a practical approach to a key fluorinated building block.

Step 1: Synthesis of 2-Amino-4,6-difluorobenzonitrile

  • To a solution of 2,4,6-trifluorobenzonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add aqueous ammonia (excess).

  • Heat the reaction mixture at a temperature between 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-amino-4,6-difluorobenzonitrile.

Step 2: Synthesis of 3-Amino-4,6-difluoro-1H-indazole

  • Dissolve 2-amino-4,6-difluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

  • Add hydrazine hydrate (excess, typically 5-10 eq).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration and wash with a cold solvent.

  • The product can be further purified by recrystallization.

Another powerful method for the synthesis of substituted 3-aminoindazoles is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of N-substituted 3-aminoindazoles from 3-haloindazoles.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Haloindazoles [7]

  • In a Schlenk tube, combine the 3-haloindazole (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like BINAP (2.2-5.5 mol%), and a base, typically cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).

  • Evacuate the tube and backfill with an inert gas (e.g., argon).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at 80-120 °C until the starting materials are consumed.

  • Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-substituted 3-aminoindazole.

N-Alkylation and N-Arylation of Indazoles: Directing Regioselectivity

The alkylation or arylation of the indazole nitrogen atoms is a critical step in the synthesis of many drug candidates. The challenge often lies in controlling the regioselectivity, as reactions can occur at either the N1 or N2 position.

N1-Selective Alkylation:

A regioselective protocol for the synthesis of N1-alkylindazoles has been developed using sodium hydride (NaH) in tetrahydrofuran (THF).[8] The choice of a less polar, aprotic solvent like THF favors the formation of the N1-substituted product, which is often the thermodynamically more stable isomer.[8]

Experimental Protocol: N1-Selective Alkylation of Indazoles [8]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry THF at 0 °C under an inert atmosphere, add a solution of the indazole (1.0 eq) in dry THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

N-Arylation of Indazoles:

Copper- and palladium-catalyzed cross-coupling reactions are commonly employed for the N-arylation of indazoles. These methods offer good yields and functional group tolerance.[9]

The Broad Spectrum of Biological Activities

Indazole derivatives have been shown to possess a wide range of pharmacological properties, making them attractive scaffolds for drug discovery in various therapeutic areas.

Anticancer Activity: A Major Focus

The most significant and extensively studied biological activity of indazole derivatives is their anticancer potential.[10] Many indazole-based compounds exert their antiproliferative effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[2]

Kinase Inhibition:

Indazole derivatives have been developed as inhibitors of a variety of kinases, including:

  • VEGFRs (Vascular Endothelial Growth Factor Receptors): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Axitinib is a prime example of a VEGFR inhibitor.[10]

  • FGFRs (Fibroblast Growth Factor Receptors): FGFRs are involved in cell proliferation, differentiation, and migration. Erdafitinib is an FDA-approved pan-FGFR inhibitor.[2]

  • c-Met: The c-Met receptor tyrosine kinase plays a role in tumor cell growth, invasion, and metastasis.

  • ERK1/2 (Extracellular signal-Regulated Kinases 1/2): These kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.[1]

  • PLK4 (Polo-like Kinase 4): PLK4 is a key regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe in cancer cells.[10]

Mechanism of Action: Targeting Key Signaling Pathways

Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disrupts the signaling cascades that drive cancer cell proliferation and survival.

The MAPK/ERK Signaling Pathway:

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation.

MAPK_ERK_Pathway Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Indazole Derivative Indazole Derivative Indazole Derivative->Raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by an indazole derivative targeting Raf kinase.

The VEGFR Signaling Pathway:

VEGF signaling is a key driver of angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Signaling (e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream Signaling (e.g., PLCγ, PI3K/Akt) Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Endothelial Cell Proliferation, Migration, Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation, Migration, Survival->Angiogenesis Indazole Derivative (e.g., Axitinib) Indazole Derivative (e.g., Axitinib) Indazole Derivative (e.g., Axitinib)->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway by an indazole derivative, leading to the suppression of angiogenesis.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.

Compound IDTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)Reference
2f Tyrosine Kinases (predicted)4T1 (Breast)0.23[10][11]
2f Tyrosine Kinases (predicted)A549 (Lung)1.15[10][11]
14c FGFR1-0.0098[2]
46 GSK-3β-0.64[2]
78j Aurora A-0.033[2]
93 Not specifiedHL60 (Leukemia)0.0083[12]
93 Not specifiedHCT116 (Colon)0.0013[12]
133 VEGFR-2, Tie-2, EphB4-0.00345 (VEGFR-2)[12]
135 VEGFR-2HUVEC1.37[12]
Anti-inflammatory Activity

Certain indazole derivatives exhibit potent anti-inflammatory properties, as exemplified by the marketed drugs Bendazac and Benzydamine.[4] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[5]

Antibacterial and Antifungal Activities

The indazole scaffold has also been explored for the development of antimicrobial agents. Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7]

Structure-Activity Relationships (SAR): Rational Drug Design

The systematic modification of the indazole scaffold and the analysis of the resulting changes in biological activity form the basis of structure-activity relationship (SAR) studies. These studies are crucial for the rational design of more potent and selective drug candidates.

Key Positions for Modification:

  • N1-Position: Substitution at the N1 position is often critical for activity. The nature of the substituent (e.g., alkyl, aryl, benzyl) can significantly influence potency and selectivity. For many kinase inhibitors, a substituted benzyl or aryl group at this position is a common feature.

  • C3-Position: The 3-position is another key point for modification. The introduction of an amino group, as in 3-aminoindazoles, provides a handle for further derivatization. Carboxamide moieties at this position have also been shown to be important for activity in some series of compounds.

  • C5- and C6-Positions: The benzene ring of the indazole scaffold offers multiple positions for substitution. Modifications at the C5 and C6 positions with various functional groups (e.g., halogens, alkyl groups, aryl groups) can modulate the electronic and steric properties of the molecule, thereby affecting its binding to the target protein.

Causality in SAR:

The rationale behind specific modifications is often to enhance interactions with the target protein. For example, the introduction of a hydrogen bond donor or acceptor can lead to stronger binding in the active site. Similarly, the addition of a lipophilic group may improve binding to a hydrophobic pocket in the target. The substitution of a hydrogen atom with a fluorine atom can alter the metabolic stability and binding affinity of a compound.

Example of SAR in Kinase Inhibitors:

In the development of indazole-based VEGFR-2 inhibitors, it has been observed that the presence of a substituted pyrimidine ring at the N1-position can enhance potency.[2] Furthermore, the introduction of hydrogen bond-forming groups, such as an amide or sulfonamide, on this pyrimidine ring can lead to a significant increase in inhibitory activity compared to simple alkyl or halogen substituents.[2] This suggests that these groups form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket of VEGFR-2.

Future Perspectives

The indazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on:

  • Development of more selective kinase inhibitors: While multi-targeted kinase inhibitors have their place, the development of highly selective inhibitors can reduce off-target effects and improve the safety profile of a drug.

  • Exploration of new biological targets: The versatility of the indazole scaffold suggests that it may be possible to develop derivatives that are active against a wider range of biological targets beyond kinases.

  • Application of novel synthetic methodologies: The development of more efficient and environmentally friendly synthetic methods for the preparation of indazole derivatives will be crucial for their large-scale production.

  • Use of computational chemistry: In silico methods such as molecular docking and molecular dynamics simulations will continue to play an important role in the rational design of new indazole-based drug candidates.

Conclusion

Indazole derivatives represent a remarkable class of compounds that have had a profound impact on medicinal chemistry. Their privileged structural nature, coupled with their synthetic tractability and diverse biological activities, ensures that they will remain a key focus of drug discovery efforts for the foreseeable future. The continued exploration of the chemical space around the indazole nucleus, guided by a deep understanding of structure-activity relationships and the underlying biology of disease, holds great promise for the development of the next generation of innovative medicines.

References

The Strategic Incorporation of the Nitrile Group in Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and investigational drugs.[1][2] The strategic incorporation of substituents is key to modulating the pharmacological profile of these derivatives. Among the various functional groups utilized, the nitrile (cyano) group stands out for its unique electronic properties, compact size, and versatile roles in drug-receptor interactions. This in-depth technical guide provides a comprehensive analysis of the multifaceted role of the nitrile group in the design and development of indazole-based therapeutics. We will explore its influence on physicochemical properties, its critical function as a pharmacophore, its utility as a bioisostere, its metabolic implications, and the synthetic strategies for its introduction onto the indazole framework. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the nitrile group's potential in optimizing indazole-based drug candidates.

Introduction: The Indazole Scaffold and the Unique Attributes of the Nitrile Group

Indazole, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its ability to engage in a wide array of biological interactions.[3][4] Its derivatives have shown promise in a multitude of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2][5] The functionalization of the indazole ring is a critical aspect of drug design, allowing for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity and selectivity.

The nitrile group, with its linear geometry and strong electron-withdrawing nature, offers a unique set of properties that can be strategically exploited in drug design.[6] It is a potent hydrogen bond acceptor, can participate in dipole-dipole and π-π interactions, and is metabolically robust.[6][7] Furthermore, its small size allows it to access sterically constrained regions of binding pockets.[6] This guide will delve into the specific applications and implications of incorporating this versatile functional group into the indazole scaffold.

Impact on Physicochemical Properties: Modulating Drug-Likeness

The introduction of a nitrile group can significantly alter the physicochemical profile of an indazole derivative, impacting its solubility, permeability, and ultimately, its bioavailability.

Acidity and Basicity (pKa)

The strongly electron-withdrawing nature of the nitrile group influences the basicity of the nitrogen atoms in the indazole ring. Indazole itself is a weak base, with a pKa of 1.31.[8] The addition of a nitrile group to the aromatic ring is expected to further decrease the basicity of the pyrazole nitrogens due to inductive and resonance effects, making them less likely to be protonated at physiological pH. This can be advantageous in preventing unwanted interactions with acidic cellular compartments or off-target ion channels.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical parameter in drug design, influencing a compound's ability to cross cell membranes and its distribution in the body. The partition coefficient (LogP) and the distribution coefficient (LogD) are used to quantify this property.[9] The nitrile group is considered to be relatively polar and can reduce the lipophilicity of a molecule. For example, the calculated LogP of 5-cyano-1H-indazole-3-carboxylic acid is 1.13, indicating a degree of hydrophilicity.[10] In structure-activity relationship (SAR) studies, replacing a more lipophilic group like a halogen with a nitrile has been shown to decrease lipophilicity while maintaining or even improving biological activity.[7] This can be a valuable strategy for optimizing the ADME properties of a drug candidate, as excessively high lipophilicity is often associated with poor solubility and increased metabolic clearance.[11]

CompoundCalculated LogPReference
5-Cyano-1H-indazole-3-carboxylic acid1.13[10]
Substituted Indazole Derivative 3a1.79[11]
Substituted Indazole Derivative 3e0.84[11]

Table 1: Calculated LogP values for select nitrile-containing indazole derivatives.

The Nitrile Group as a Key Pharmacophore: Driving Target Affinity

The nitrile group's ability to participate in various non-covalent interactions makes it a powerful pharmacophore in the design of potent and selective inhibitors.

Hydrogen Bonding

The nitrogen atom of the nitrile group is an excellent hydrogen bond acceptor.[6] This allows it to form strong interactions with hydrogen bond donors, such as the backbone amides or specific amino acid side chains (e.g., arginine, serine, threonine) within a protein's active site.[7] In the context of indazole-based kinase inhibitors, the nitrile group has been shown to form crucial hydrogen bonds with hinge region residues, a common binding motif for ATP-competitive inhibitors.[1][7]

Dipole-Dipole and Polar Interactions

The significant dipole moment of the nitrile group enables it to engage in favorable dipole-dipole and other polar interactions within the binding pocket.[7] These interactions can contribute significantly to the overall binding affinity of the inhibitor.

Covalent Interactions

While less common, the nitrile group can also act as a "warhead" to form reversible covalent bonds with nucleophilic residues, such as cysteine or serine, in the active site of an enzyme.[7] This can lead to inhibitors with prolonged duration of action and high potency.

cluster_0 Kinase Active Site cluster_1 Nitrile-Indazole Inhibitor Hinge Hinge Region (e.g., Met) Gatekeeper Gatekeeper Residue DFG_motif DFG Motif Lys Catalytic Lysine Indazole Indazole Scaffold Indazole->Hinge π-π stacking Indazole->Lys Ionic Interaction (via pyrazole N) Nitrile Nitrile Group (C≡N) Nitrile->Hinge Hydrogen Bond Other_sub Other Substituents Other_sub->Gatekeeper Hydrophobic Interaction start 2-Halobenzonitrile intermediate1 Reaction with Hydrazine Derivative start->intermediate1 Cyclization product Nitrile-Substituted Indazole intermediate1->product

References

Spectroscopic data for 2-Methyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2H-indazole-4-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif that forms the core of numerous pharmacologically active agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapies.[2] From kinase inhibitors like Pazopanib and Axitinib in oncology to potent anti-inflammatory and antimicrobial agents, the functionalization of the indazole ring system allows for the fine-tuning of a molecule's biological activity.[3]

Specifically, the 2-substituted-2H-indazole isomer offers a distinct vector for chemical modification compared to its 1H- counterpart, influencing the molecule's spatial arrangement and binding affinity.[4] The introduction of a methyl group at the N2 position and a carbonitrile group at the C4 position, as in this compound, creates a compound with significant potential as a synthetic intermediate in drug development.[5] The electron-withdrawing nature of the nitrile group can modulate the reactivity and electronic distribution of the entire bicyclic system.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely published, this document leverages extensive data from closely related analogues to present a robust, predictive analysis.[6][7][8] The methodologies and interpretations provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this and similar molecules.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Below is a diagram illustrating the atomic numbering and key functional groups of this compound.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the N-methyl protons and the aromatic protons. The chemical shifts are influenced by the anisotropic effects of the bicyclic system and the electronic nature of the substituents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 4.2 - 4.4Singlet3HN-CH₃The N-methyl group in 2H-indazoles is typically deshielded compared to many other N-methyl heterocycles. Data for 2-methyl-2H-indazole shows this peak around 4.2 ppm. The electron-withdrawing nitrile group at C4 may have a minor deshielding effect.
~ 7.2 - 7.4Triplet1HH6The proton at C6 is expected to couple with both H5 and H7, resulting in a triplet. Its chemical shift will be in the typical aromatic region.
~ 7.6 - 7.8Doublet1HH5This proton will be coupled to H6. The presence of the adjacent electron-withdrawing nitrile group at C4 will likely shift this proton downfield.
~ 7.8 - 8.0Doublet1HH7Coupled to H6, this proton is part of the benzene ring portion of the indazole.
~ 8.4 - 8.6Singlet1HH3The proton at C3 in 2-substituted-2H-indazoles often appears as a sharp singlet at a downfield chemical shift. For example, in 2-phenyl-2H-indazole, the H3 proton is observed at δ 8.41 ppm.[7]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be particularly sensitive to the positions of the methyl and nitrile substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~ 38 - 40N-CH₃The N-methyl carbon in similar heterocyclic systems typically resonates in this region.
~ 110 - 112C4The carbon bearing the nitrile group is expected to be significantly shielded due to the sp-hybridization of the nitrile carbon. However, its exact position can be influenced by resonance effects.
~ 116 - 118-C≡NThe nitrile carbon itself has a characteristic chemical shift in this range.
~ 120 - 130C5, C6, C7These carbons of the benzene ring will have shifts in the typical aromatic region, with their precise values influenced by the overall electronic distribution.
~ 122 - 124C3The C3 carbon in 2-substituted-2H-indazoles is often found in this region.[7]
~ 148 - 152C7a, C3aThe bridgehead carbons of the indazole ring system typically appear in the downfield region of the aromatic spectrum.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. For this compound, the most prominent feature will be the nitrile stretch.

Predicted IR Data

Frequency (cm⁻¹)IntensityAssignmentRationale
~ 3100 - 3000Medium-WeakC-H stretch (aromatic)Characteristic of C-H bonds on the indazole ring.
~ 2950 - 2850WeakC-H stretch (aliphatic)Corresponding to the N-methyl group.
~ 2230 - 2220Strong, SharpC≡N stretchThe nitrile group gives a very characteristic and easily identifiable sharp peak in this region.[9]
~ 1620 - 1450Medium-StrongC=C and C=N stretchesAromatic ring and indazole core vibrations.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IdentityRationale
157[M]⁺The molecular ion peak, corresponding to the molecular weight of C₉H₇N₃ (157.18 g/mol ).[10]
142[M - CH₃]⁺Loss of the methyl group from the molecular ion.
130[M - HCN]⁺Loss of hydrogen cyanide, a common fragmentation pathway for aromatic nitriles.
116[M - N₂ - CH₃]⁺A potential fragmentation pathway involving the loss of N₂ from the pyrazole ring followed by loss of the methyl group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

General Sample Preparation

For NMR and IR spectroscopy, ensure the sample is free of solvent residues from synthesis and purification. Drying the sample under high vacuum for several hours is recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, though this will shift the solvent and impurity peaks.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be necessary.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks, confirming the assignments of the aromatic protons.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations, which can be invaluable for confirming the positions of the substituents.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C 1H NMR B->C Insert into Spectrometer D 13C NMR C->D E 2D NMR (COSY, HSQC) D->E F Peak Integration & Multiplicity E->F G Chemical Shift Assignment F->G H Structural Confirmation G->H

Caption: Workflow for NMR spectroscopic analysis.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the key peaks corresponding to the functional groups outlined in the predicted data table.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution data.

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Calibrate the instrument to ensure high mass accuracy.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of C₉H₈N₃⁺ (the protonated form). The mass accuracy should be within 5 ppm.[9]

Conclusion

The spectroscopic characterization of this compound is a critical step in its application for pharmaceutical research and development. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and mass spectra, grounded in the established spectroscopic behavior of the indazole scaffold.[7][8][9] By following the outlined experimental protocols, researchers can obtain high-quality data to confirm the identity, purity, and structure of this valuable synthetic intermediate. The convergence of the predicted data with experimental results will provide a high degree of confidence in the synthesized material, enabling its seamless integration into drug discovery workflows.

References

Methodological & Application

Strategic Approaches to the Regioselective Synthesis of 2-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The 2-substituted indazole (2H-indazole) framework is a privileged scaffold in modern medicinal chemistry, integral to a range of therapeutics including potent anticancer agents like Niraparib and Pazopanib.[1][2] However, the inherent annular tautomerism of the indazole ring presents a significant synthetic challenge, often leading to non-selective N-functionalization and yielding mixtures of N1 and N2 isomers.[3][4][5] This guide provides a comprehensive overview of robust and field-proven strategies for the regioselective synthesis of 2-substituted indazoles. We will dissect the mechanistic underpinnings of key methodologies, from direct N2-alkylation and arylation to de novo ring construction. Detailed, step-by-step protocols for benchmark transformations are provided to enable researchers, scientists, and drug development professionals to confidently and efficiently access this critical class of molecules.

The Synthetic Challenge: Overcoming Tautomerism

The indazole core exists as two principal tautomers: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[6] Direct alkylation or arylation of the indazole anion typically favors substitution at the N1 position, resulting in poor regioselectivity and creating difficult-to-separate product mixtures.[3][4] Consequently, synthetic strategies that can precisely control reactivity to favor the N2 position are of paramount importance for efficient drug discovery and development campaigns.

The following sections detail validated approaches that circumvent this challenge, categorized into two main strategies:

  • Direct, Regioselective Functionalization of the Indazole Core

  • De Novo Synthesis of the 2-Substituted Indazole Ring

Below is a high-level overview of the synthetic pathways discussed in this guide.

G cluster_0 Synthetic Strategies for 2-Substituted Indazoles cluster_1 Direct Functionalization cluster_2 De Novo Synthesis Start 1H-Indazole Core Alkylation Direct N2-Alkylation Start->Alkylation Acid-Catalyzed Metal-Mediated Arylation Direct N2-Arylation Start->Arylation Transition-Metal Catalyzed DeNovo Acyclic Precursors (e.g., o-nitrobenzaldehydes, azobenzenes) Cyclization Condensation & Reductive Cyclization DeNovo->Cyclization Activation C-H Activation & Annulation DeNovo->Activation Cycloaddition [3+2] Cycloaddition DeNovo->Cycloaddition Product Regiopure 2-Substituted Indazole Alkylation->Product Arylation->Product Cyclization->Product Activation->Product Cycloaddition->Product

Caption: Overview of synthetic routes to 2-substituted indazoles.

Direct N2-Alkylation of Indazoles: Acid-Catalyzed Strategies

A highly effective method for achieving N2 regioselectivity involves the use of strong acid catalysts, such as trifluoromethanesulfonic acid (TfOH), or copper(II) triflate.[3][7][8] This approach is particularly successful with alkyl 2,2,2-trichloroacetimidates as the alkylating agents.

Causality of Regioselectivity

The prevailing mechanism suggests that under acidic conditions, the trichloroacetimidate is protonated, creating a highly activated electrophile.[9] The indazole, specifically the 1H tautomer, then acts as the nucleophile. While quantum mechanics (QM) calculations show that the transition state for N1 alkylation has a slightly lower activation energy, the N2-alkylation is the experimentally observed outcome.[9] This selectivity is rationalized by the stability of the intermediates. Nucleophilic attack from the N2 position leads to a cationic intermediate that maintains the aromaticity of the benzene ring. In contrast, attack from N1 disrupts this aromaticity. The subsequent re-aromatization drives the reaction towards the thermodynamically favored 2-substituted product.[9]

G cluster_mech Mechanism: Acid-Catalyzed N2-Alkylation imidate Alkyl Trichloroacetimidate activated_imidate Protonated Imidate (Activated Electrophile) imidate->activated_imidate Protonation H_plus H+ (from TfOH) H_plus->activated_imidate TS Transition State (N2 Attack) activated_imidate->TS indazole 1H-Indazole indazole->TS intermediate Cationic Intermediate (Aromaticity Retained) TS->intermediate Nucleophilic Displacement product 2-Alkyl-2H-Indazole intermediate->product Re-aromatization (-H+) side_product Trichloroacetamide intermediate->side_product

Caption: Proposed mechanism for acid-catalyzed N2-alkylation.

Data Summary: N2-Alkylation with Trichloroacetimidates
Indazole SubstrateAlkylating AgentCatalystYield (%)N2/N1 RatioReference
1H-IndazoleIsopropyl 2,2,2-trichloroacetimidateTfOH96>99:1[8]
5-Nitro-1H-indazoleIsopropyl 2,2,2-trichloroacetimidateTfOH95>99:1[8]
1H-Indazoletert-Butyl 2,2,2-trichloroacetimidateCu(OTf)₂85>99:1[8]
6-Chloro-1H-indazoleCyclohexyl 2,2,2-trichloroacetimidateTfOH92>99:1[8]
Protocol 1: General Procedure for TfOH-Catalyzed N2-Alkylation[3][8]

This protocol describes a general method for the highly regioselective N2-alkylation of 1H-indazoles using alkyl 2,2,2-trichloroacetimidates, promoted by trifluoromethanesulfonic acid (TfOH).

Materials:

  • 1H-Indazole (or substituted derivative) (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv).

  • Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the indazole).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TfOH (10 mol%) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS for consumption of the starting indazole).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-alkyl-2H-indazole.

De Novo Synthesis of 2-Substituted Indazoles

An alternative and powerful strategy is to construct the indazole ring with the desired N2-substituent already incorporated. This approach entirely bypasses the regioselectivity issues associated with functionalizing the pre-formed heterocycle.

One-Pot Condensation-Cadogan Reductive Cyclization

A particularly efficient method involves the one-pot reaction of commercially available o-nitrobenzaldehydes with primary amines.[10] The reaction proceeds via an initial condensation to form an ortho-imino-nitrobenzene intermediate. This is followed by a Cadogan-type reductive cyclization promoted by a phosphine reagent, such as tri-n-butylphosphine, which deoxygenates the nitro group, facilitating N-N bond formation and subsequent aromatization to yield the 2-substituted indazole.[10]

Key Advantages:

  • Operational Simplicity: A one-pot procedure from readily available starting materials.

  • High Regioselectivity: The N2-substituent is defined by the choice of the primary amine, guaranteeing exclusive formation of the 2-substituted isomer.

  • Broad Scope: Tolerates a wide variety of electronically diverse aldehydes and both aromatic and aliphatic amines.[10]

G cluster_cadogan Workflow: One-Pot Cadogan Cyclization aldehyde o-Nitrobenzaldehyde intermediate ortho-Imino-nitrobenzene (Schiff Base) aldehyde->intermediate Condensation (-H2O) amine Primary Amine (R-NH2) amine->intermediate cyclized Cyclized Intermediate intermediate->cyclized Reductive Cyclization phosphine P(n-Bu)3 phosphine->cyclized product 2-Substituted-2H-Indazole cyclized->product Aromatization

Caption: Workflow for the one-pot synthesis of 2H-indazoles.

Protocol 2: One-Pot Synthesis from o-Nitrobenzaldehydes and Amines[10]

This protocol details an operationally simple, one-pot synthesis of 2-substituted-2H-indazoles under mild conditions.

Materials:

  • o-Nitrobenzaldehyde (or substituted derivative) (1.0 equiv)

  • Primary amine (aromatic or aliphatic) (1.0 equiv)

  • Tri-n-butylphosphine (1.5 equiv)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) (optional, for condensation)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the o-nitrobenzaldehyde (1.0 equiv), the primary amine (1.0 equiv), and anhydrous toluene (to achieve a concentration of approx. 0.4 M).

  • For less reactive amines: Add anhydrous MgSO₄ (2.0 equiv) and stir the mixture at room temperature for 1-4 hours to facilitate imine formation.

  • Once condensation is complete (as monitored by TLC/LC-MS), add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-12 hours. Monitor the reaction for the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting residue directly by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure 2-substituted-2H-indazole.

Direct N2-Arylation via Transition-Metal Catalysis

Directly forging a C-N bond between the indazole N2 atom and an aryl group is a highly valuable transformation. Transition-metal catalysis provides powerful tools to achieve this with high regioselectivity.

Copper-Catalyzed N2-Arylation with Diaryliodonium Salts

A notable method employs a copper(I) catalyst to couple 1H-indazoles with diaryliodonium salts, achieving excellent N2 selectivity.[11] The reaction proceeds under mild conditions and tolerates significant functional group diversity on both coupling partners. DFT calculations suggest that while an N1-copper complex is thermodynamically favored, the reaction conditions do not permit the isomerization required to form it. Thus, kinetic control through the initially formed N2-copper complex dictates the selective outcome.[11]

Rhodium-Catalyzed N2-Arylation with Quinoid Carbenes

An efficient Rh(II)-catalyzed method has been developed for the highly selective N2-arylation of indazoles using diazonaphthoquinone as a source of quinoid carbenes.[12][13] The proposed mechanism involves the nucleophilic addition of the indazole N2-nitrogen to the rhodium-carbene intermediate, followed by a 1,5-H shift to yield the N2-arylated product.[12][14] This strategy is effective for introducing bulky aryl groups at the N2 position.

Protocol 3: Copper-Catalyzed N2-Arylation with a Diaryliodonium Salt[11]

This protocol provides a method for the N2-selective arylation of 1H-indazoles.

Materials:

  • 1H-Indazole (1.2 equiv)

  • Diaryliodonium triflate salt (1.0 equiv)

  • Copper(I) Chloride (CuCl) (5 mol%)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine the 1H-indazole (1.2 equiv), the diaryliodonium triflate salt (1.0 equiv), and CuCl (5 mol%).

  • Add anhydrous DCM (to achieve a concentration of approx. 0.1 M relative to the iodonium salt).

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 2-aryl-2H-indazole.

Emerging and Alternative Methodologies

The field of indazole synthesis is continually evolving, with novel methods offering unique advantages in terms of efficiency, sustainability, and scope.

  • C-H Activation of Azobenzenes: Rhodium(III)-catalyzed C-H activation of azobenzenes and subsequent annulation with aldehydes or alkynes provides a direct route to 2-aryl-2H-indazoles.[15][16][17] This strategy is powerful for building molecular complexity in a single step.

  • [3+2] Dipolar Cycloaddition: The reaction of arynes (generated in situ) with sydnones offers a rapid and mild pathway to 2H-indazoles with no contamination from the N1-isomer.[18]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in multicomponent reactions for 2H-indazole synthesis.[19][20][21][22]

  • Electrochemical Synthesis: Electrochemical methods are emerging as a green and efficient tool for C-H functionalization and cyclization reactions, enabling the synthesis of 2H-indazoles without the need for external chemical oxidants.[23][24][25]

Conclusion

The regioselective synthesis of 2-substituted indazoles is a critical capability for medicinal chemistry and drug discovery. While direct functionalization of the indazole core is often complicated by tautomerism, a suite of robust synthetic strategies now exists to overcome this challenge. Acid-catalyzed N2-alkylation provides a reliable method for installing a variety of alkyl groups with exceptional control. For more complex scaffolds, de novo strategies, such as the one-pot Cadogan cyclization, offer an elegant solution by building the ring system with inherent regiocontrol. Furthermore, transition-metal-catalyzed C-N bond-forming reactions have opened new avenues for direct N2-arylation. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and practical tools necessary to confidently synthesize 2-substituted indazoles for their research programs.

References

Application Notes and Protocols: 2-Methyl-2H-indazole-4-carbonitrile as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural and electronic properties allow for diverse molecular interactions, making it a cornerstone in the design of novel therapeutics. Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this esteemed class of compounds, 2-Methyl-2H-indazole-4-carbonitrile emerges as a highly valuable and versatile synthetic intermediate. The presence of the nitrile group at the 4-position offers a strategic handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound, complete with detailed, field-proven protocols and an in-depth analysis of the underlying chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₉H₇N₃[3]
Molecular Weight 157.17 g/mol [3]
CAS Number 115951-14-9[3]
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in common organic solvents such as DCM, THF, and DMF.General knowledge

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step sequence, commencing with the preparation of the precursor, 4-cyano-1H-indazole, followed by a regioselective N-methylation.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Cyano-1H-indazole cluster_1 Step 2: N-Methylation A 2-Amino-3-methylbenzonitrile B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Intramolecular Cyclization B->C Spontaneous D 4-Cyano-1H-indazole C->D E 4-Cyano-1H-indazole F Deprotonation (NaH, THF) E->F G Methylation (CH₃I) F->G H This compound (Major Product) G->H I 1-Methyl-1H-indazole-4-carbonitrile (Minor Product) G->I J Chromatographic Purification H->J I->J K Pure this compound J->K Synthesis_of_4_Cyano_1H_indazole start 2-Amino-3-methylbenzonitrile intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, aq. HCl 0-5 °C product 4-Cyano-1H-indazole intermediate->product Intramolecular Cyclization N_Methylation start 4-Cyano-1H-indazole intermediate Indazolide Anion start->intermediate NaH, THF product1 This compound (Major) intermediate->product1 CH₃I product2 1-Methyl-1H-indazole-4-carbonitrile (Minor) intermediate->product2 CH₃I Hydrolysis start This compound product 2-Methyl-2H-indazole-4-carboxylic acid start->product H₂SO₄, H₂O, heat Reduction start This compound product (2-Methyl-2H-indazol-4-yl)methanamine start->product 1. LiAlH₄, THF 2. H₂O

References

The Versatile Nitrile Group of 2H-Indazoles: A Gateway to Novel Functional Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2H-Indazole-3-carbonitrile Scaffold

The 2H-indazole core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a range of clinically significant molecules. The strategic placement of a nitrile group at the 3-position transforms this already valuable core into a versatile synthetic intermediate. The nitrile group, with its unique electronic properties and reactivity, serves as a linchpin for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. This guide provides an in-depth exploration of three primary functionalization pathways for the nitrile group on 2H-indazoles: conversion to tetrazoles, hydrolysis to carboxamides, and reduction to primary amines. Each section includes a detailed discussion of the reaction's significance, its underlying mechanism, and a comprehensive, field-proven protocol for its execution.

I. Conversion to 5-Substituted-1H-tetrazoles: Crafting Carboxylic Acid Bioisosteres

The transformation of a nitrile into a tetrazole ring is a cornerstone of medicinal chemistry. The 1H-tetrazole moiety is widely recognized as a non-classical bioisostere of the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile by increasing its pKa, and introduce additional points of interaction with biological targets. The most common and efficient method for this conversion is the [3+2] cycloaddition reaction between the nitrile and an azide source.

Mechanism of Tetrazole Formation

The formation of a tetrazole from a nitrile and sodium azide is generally understood to proceed through a step-wise mechanism rather than a concerted [3+2] cycloaddition, especially when catalyzed. The reaction is often facilitated by a proton source or a Lewis acid, which activates the nitrile carbon towards nucleophilic attack by the azide ion. The resulting imidoyl azide intermediate then undergoes an intramolecular cyclization to form the tetrazole ring. Subsequent protonation yields the final 5-substituted-1H-tetrazole.

G cluster_0 Nitrile Activation and Azide Attack cluster_1 Cyclization and Protonation Nitrile 2H-Indazole-3-carbonitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile H⁺ Imidoyl_Azide_Intermediate Imidoyl Azide Intermediate Protonated_Nitrile->Imidoyl_Azide_Intermediate + N3⁻ Azide N3⁻ Cyclized_Intermediate Cyclized Intermediate Imidoyl_Azide_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Tetrazole_Anion Tetrazole Anion Cyclized_Intermediate->Tetrazole_Anion Rearrangement Final_Product 3-(1H-Tetrazol-5-yl)-2H-indazole Tetrazole_Anion->Final_Product H⁺

Caption: Mechanism of Tetrazole Formation from a Nitrile.

Protocol: Synthesis of 3-(1H-Tetrazol-5-yl)-2H-indazoles

This protocol is adapted from a general method for the synthesis of 5-aryl-NH-tetrazoles.[1]

Materials:

  • 2-Aryl-2H-indazole-3-carbonitrile

  • Sodium azide (NaN₃)

  • Dimethylammonium chloride (Me₂NH·HCl)

  • N,N-Dimethylformamide (DMF)

  • 10% Hydrochloric acid (HCl)

  • Water (H₂O)

Procedure:

  • To a solution of the 2-aryl-2H-indazole-3-carbonitrile (1.0 eq) in DMF, add sodium azide (1.14 eq) and dimethylammonium chloride (1.12 eq).

  • Heat the resulting suspension at 105-115 °C for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitate and wash it with a small amount of DMF.

  • To the filtrate, add cold water and acidify to pH 2-3 with 10% HCl.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Dry the product in air to obtain the 2-aryl-3-(1H-tetrazol-5-yl)-2H-indazole.

Data Summary:

Starting NitrileReagentsSolventTemp (°C)Time (h)Yield (%)Reference
Aryl NitrilesNaN₃, Me₂NH·HClDMF105-11510High[1]
BenzonitrileNaN₃, NH₄ClDMF1202485[2]

II. Hydrolysis to 2H-Indazole-3-carboxamides: Introducing a Key Pharmacophore

The hydrolysis of a nitrile to a carboxamide introduces a versatile functional group that is a common feature in many drug molecules. The amide bond is crucial for establishing hydrogen bonding interactions with biological targets. This transformation can be achieved under either acidic or basic conditions. The choice of conditions often depends on the stability of other functional groups present in the molecule.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated carbon. A series of proton transfers results in the formation of an imidic acid, which then tautomerizes to the more stable amide.

G cluster_0 Activation and Nucleophilic Attack cluster_1 Tautomerization to Amide Nitrile 2H-Indazole-3-carbonitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile H⁺ Adduct Protonated Adduct Protonated_Nitrile->Adduct + H₂O Water H₂O Imidic_Acid Imidic Acid Adduct->Imidic_Acid -H⁺ Protonated_Amide Protonated Amide Imidic_Acid->Protonated_Amide Tautomerization + H⁺ Final_Product 2H-Indazole-3-carboxamide Protonated_Amide->Final_Product -H⁺

Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxamide.

Protocol: Synthesis of 2H-Indazole-3-carboxamide

While direct hydrolysis of 2H-indazole-3-carbonitrile is a viable route, many literature procedures for the synthesis of 2H-indazole-3-carboxamides start from the corresponding carboxylic acid.[3][4] This protocol outlines a general procedure for the amide coupling of a carboxylic acid, which would be the product of complete nitrile hydrolysis.

Materials:

  • 2-Aryl-2H-indazole-3-carboxylic acid

  • Amine (e.g., ammonia, primary or secondary amine)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., DIPEA, Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 2-aryl-2H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and the tertiary amine base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aryl-2H-indazole-3-carboxamide.

Data Summary:

Starting MaterialCoupling AgentsBaseSolventYield (%)Reference
Indazole-3-carboxylic acidHATU, DIPEADIPEADMF78-85[3]
1H-Indazole-3-carboxylic acidHOBt, EDC·HClTEADMFVariable[4]

III. Reduction to (2H-Indazol-3-yl)methanamines: Accessing Flexible Linkers

The reduction of the nitrile group to a primary amine provides a flexible aminomethyl linker at the 3-position of the 2H-indazole core. This functional group is valuable for introducing further diversity and for creating linkers to other molecular fragments. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄).

Mechanism of Nitrile Reduction with LiAlH₄

The reduction of a nitrile with LiAlH₄ involves a two-step nucleophilic addition of hydride ions. The first hydride attacks the electrophilic nitrile carbon, forming an intermediate imine anion, which is stabilized by coordination to the aluminum species. A second hydride ion then adds to the imine carbon, resulting in a dianionic intermediate. Aqueous workup then protonates the nitrogen to yield the primary amine.[5]

G cluster_0 First Hydride Addition cluster_1 Second Hydride Addition and Workup Nitrile 2H-Indazole-3-carbonitrile Imine_Anion_Complex Imine Anion-Aluminum Complex Nitrile->Imine_Anion_Complex + H⁻ (from LiAlH₄) LiAlH4 LiAlH₄ Dianion_Complex Dianion-Aluminum Complex Imine_Anion_Complex->Dianion_Complex + H⁻ (from LiAlH₄) Amine_Salt Amine Salt Dianion_Complex->Amine_Salt H₂O Workup Final_Product (2H-Indazol-3-yl)methanamine Amine_Salt->Final_Product Base

Caption: Reduction of a nitrile to a primary amine using LiAlH₄.

Protocol: Synthesis of (2H-Indazol-3-yl)methanamines

This is a general procedure for the reduction of nitriles to primary amines using LiAlH₄.[5][6]

Materials:

  • 2-Aryl-2H-indazole-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF at 0 °C, add a solution of the 2-aryl-2H-indazole-3-carbonitrile (1.0 eq) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Refluxing may be necessary for less reactive substrates.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (x mL, where x is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH (x mL)

    • Water (3x mL)

  • Stir the resulting mixture at room temperature for 15-30 minutes until a granular precipitate forms.

  • Add anhydrous MgSO₄ and stir for another 15 minutes.

  • Filter the solids and wash them thoroughly with the ethereal solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude (2-aryl-2H-indazol-3-yl)methanamine, which can be further purified by chromatography or distillation if necessary.

Data Summary:

Reducing AgentSolventKey FeaturesReference
LiAlH₄Anhydrous Ether/THFPowerful, reduces most nitriles. Requires careful workup.[5][6]
Catalytic Hydrogenation (e.g., H₂/Raney Ni)Alcohol/AmmoniaMilder conditions, but may require high pressure.[7]

Conclusion

The nitrile group at the 3-position of the 2H-indazole scaffold is a powerful synthetic handle that provides access to a wide array of functionalized molecules. The transformations to tetrazoles, carboxamides, and primary amines are robust and well-established, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize the 2H-indazole-3-carbonitrile synthon in their synthetic endeavors.

References

Application Notes & Protocols: The Strategic Use of 2-Methyl-2H-indazole-4-carbonitrile in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a well-established driver of numerous pathologies, most notably cancer. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1][2] This guide provides an in-depth technical overview of the strategic application of 2-Methyl-2H-indazole-4-carbonitrile , a versatile building block, in the design and development of novel kinase inhibitors. We will explore the rationale behind its use, provide detailed protocols for inhibitor synthesis and evaluation, and discuss the iterative process of lead optimization guided by structural biology and structure-activity relationship (SAR) studies.

The Rationale: Why this compound?

The selection of a core scaffold is a critical decision in drug discovery. The this compound moiety offers several distinct advantages for kinase inhibitor design, rooted in its unique structural and chemical properties.

  • The Privileged Indazole Core: The indazole ring system is a bioisostere of adenine, the core component of ATP.[3] This allows it to effectively compete for the ATP-binding site of many kinases. The bicyclic structure provides a rigid framework that can be appropriately decorated with substituents to achieve high affinity and selectivity. Numerous successful kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, validating its utility.[1][4]

  • N2-Methylation for Vectorial Control: The indazole scaffold exists in two primary tautomeric forms: 1H and 2H. The 2H-indazole tautomer is frequently observed in the active conformation of potent kinase inhibitors.[1][3] By utilizing the N2-methylated form, we lock the scaffold into this favorable tautomeric state, eliminating potential ambiguity in binding modes and providing a defined vector for substituent placement.

  • The 4-Carbonitrile Group - A Versatile Chemical Handle: The nitrile group at the 4-position is not merely a passive substituent. It serves multiple strategic purposes:

    • Polar Contact: The nitrogen of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with residues in the kinase active site.

    • Synthetic Versatility: The nitrile group is a highly versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations.[5][6] This allows for extensive SAR exploration from a single, readily available intermediate.

    • Modulation of Physicochemical Properties: The electron-withdrawing nature of the nitrile can influence the pKa of the indazole core and the overall electronic properties of the molecule, which can be fine-tuned to optimize cell permeability and metabolic stability.

Experimental Design: A Representative Workflow

To illustrate the application of this compound, we will outline a hypothetical workflow for the design and evaluation of an inhibitor targeting a representative Receptor Tyrosine Kinase (RTK), such as AXL kinase, which is implicated in cancer progression and drug resistance.[7]

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Structural & SAR Studies Start 2-Methyl-2H-indazole- 4-carbonitrile Synth Multi-step Synthesis Start->Synth Starting Material Inhibitor Hypothetical Inhibitor Synth->Inhibitor Yields Biochem Biochemical Kinase Assay (e.g., ADP-Glo) Inhibitor->Biochem Test Compound Cellular Cell-Based Assay (e.g., Phospho-AXL Western Blot) Biochem->Cellular Determine IC50 Xray X-ray Crystallography Cellular->Xray Potent Hits SAR Structure-Activity Relationship (SAR) Xray->SAR Binding Mode Analysis SAR->Synth Iterative Optimization

Caption: A representative workflow for kinase inhibitor development.

Protocols

Synthesis of a Hypothetical AXL Kinase Inhibitor

This protocol describes a plausible synthetic route to a hypothetical inhibitor, starting from this compound. The strategy involves converting the nitrile to an amide and then performing a Suzuki coupling to introduce a key recognition motif.[8]

Step 1: Hydrolysis of the Nitrile to Carboxamide

  • Suspend this compound (1.0 eq) in a mixture of DMSO and water (4:1).

  • Add potassium carbonate (3.0 eq) and 30% hydrogen peroxide (5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at 50°C for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-Methyl-2H-indazole-4-carboxamide.

Step 2: Bromination of the Indazole Core

  • Dissolve the 2-Methyl-2H-indazole-4-carboxamide (1.0 eq) in acetic acid.

  • Add a solution of bromine (1.1 eq) in acetic acid dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain the brominated intermediate.

Step 3: Suzuki Coupling

  • To a degassed solution of the brominated intermediate (1.0 eq) and a suitable aryl boronic acid (1.2 eq) in a mixture of dioxane and water (4:1), add potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl2 (0.05 eq) and heat the mixture to 90°C under a nitrogen atmosphere for 8-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture and dilute it with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography to yield the final hypothetical inhibitor.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol measures the ability of the synthesized inhibitor to block the enzymatic activity of the target kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[1]

Materials:

  • Recombinant AXL kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Synthesized inhibitor

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2 µL of AXL kinase in Kinase Assay Buffer to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture in Kinase Assay Buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CompoundTarget KinaseIC50 (nM)
Hypothetical InhibitorAXLExample: 25
Staurosporine (Control)AXLExample: 10
Sunitinib (Control)AXLExample: 15
Caption: Example data table for biochemical kinase assay results.
Cell-Based Target Engagement Assay (Western Blot)

This protocol assesses the inhibitor's ability to suppress the phosphorylation of the target kinase within a cellular context.[9]

Materials:

  • Cancer cell line overexpressing AXL (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Synthesized inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-AXL, anti-total-AXL, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed A549 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized inhibitor (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescence substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for total AXL and a loading control (GAPDH) to confirm equal protein loading and that the inhibitor does not cause protein degradation.

Structural Biology and Lead Optimization

To understand the precise binding mode of potent inhibitors and guide further optimization, co-crystallization of the inhibitor with the target kinase domain is essential.[8][10]

G cluster_0 Crystallography Workflow cluster_1 Structure-Based Design Purify Purify Kinase Domain CoCryst Co-crystallize with Inhibitor Purify->CoCryst Diffract X-ray Diffraction CoCryst->Diffract Model Build Electron Density Map Diffract->Model Structure Solve 3D Structure Model->Structure Analyze Analyze Binding Pocket Interactions Structure->Analyze Hypothesize Design New Analogs Analyze->Hypothesize Synthesize Synthesize & Test Hypothesize->Synthesize SAR Establish SAR Synthesize->SAR SAR->Hypothesize Iterate

Caption: Workflow for structure-based drug design.

An X-ray co-crystal structure can reveal:

  • Key Hydrogen Bonds: Identify which residues the indazole core and its substituents are interacting with. For example, the nitrile at the 4-position might be forming a hydrogen bond with a backbone amide in the hinge region.

  • Hydrophobic Interactions: Show how different parts of the molecule are occupying hydrophobic pockets.

  • Solvent-Exposed Regions: Indicate vectors where adding polarity or bulk might improve properties without disrupting binding.

This structural information is invaluable for the next round of synthesis, allowing for a rational, hypothesis-driven approach to improving potency, selectivity, and pharmacokinetic properties.[11][12]

Conclusion

This compound represents a strategically valuable starting point for the development of novel kinase inhibitors. Its locked 2H-tautomer, privileged indazole core, and versatile 4-carbonitrile handle provide a robust platform for medicinal chemists. By combining rational synthesis with rigorous biochemical and cell-based evaluation, and by leveraging the power of structural biology, researchers can effectively utilize this scaffold to generate potent and selective kinase inhibitors for a variety of therapeutic applications.

References

Application Notes and Protocols for 2-Methyl-2H-indazole-4-carbonitrile in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Indazole Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with unique mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the indazole scaffold stands out for its remarkable versatility and broad spectrum of biological activities.[1][2] Derivatives of indazole are integral to numerous natural and synthetic compounds, exhibiting a range of pharmacological properties including anti-inflammatory, anticancer, and, critically, antimicrobial effects.[1][3][4][5]

This application note focuses on 2-Methyl-2H-indazole-4-carbonitrile , a specific derivative positioned for exploration in antimicrobial research. While extensive data on this particular molecule is emerging, the broader indazole class has demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2][6] Notably, some indazole derivatives have been identified as inhibitors of bacterial DNA Gyrase B, a clinically validated target distinct from that of fluoroquinolones, offering a potential solution to combat existing resistance mechanisms.[7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the initial screening and in-depth characterization of the antimicrobial properties of this compound. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring robust and reproducible results.

Part 1: Initial Antimicrobial Activity Screening

The first critical step is to determine if this compound possesses intrinsic antimicrobial activity. The disk diffusion assay is a widely used, qualitative or semi-quantitative method for preliminary screening of new antimicrobial compounds.[8][9] It is cost-effective, easy to perform, and allows for the simultaneous testing of the compound against multiple microbial strains.[10]

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition around a compound-impregnated disk.[11]

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar (MHA): MHA is the standard medium for routine antimicrobial susceptibility testing due to its reproducibility, low concentration of inhibitors, and support for the growth of most common pathogens.[12]

  • 0.5 McFarland Standard: Standardizing the inoculum density is crucial for result consistency. A 0.5 McFarland turbidity standard ensures a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[13]

  • The 15-15-15 Rule: To ensure reliable results, the agar plate should be inoculated within 15 minutes of preparing the bacterial suspension, disks should be applied within 15 minutes of inoculation, and the plate should be incubated within 15 minutes of disk application.[14]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline (0.85%) or a suitable broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[13]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[13]

    • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[13]

  • Application of Test Compound Disks:

    • Prepare sterile filter paper disks (6 mm diameter).

    • Impregnate the disks with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Ensure a solvent-only disk is used as a negative control.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[14] Place no more than 12 disks on a 150mm plate and 6 on a 100mm plate to avoid overlapping zones.[11]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours under ambient atmosphere.[15]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm).[14]

    • The presence of a clear zone of inhibition indicates that the compound has antimicrobial activity. The size of the zone correlates with the degree of susceptibility.[8][9]

Part 2: Quantitative Assessment of Antimicrobial Potency

Following a positive result in the initial screening, the next step is to quantify the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method provides a precise measure of the compound's efficacy, which is essential for structure-activity relationship (SAR) studies and for comparing its potency to existing antibiotics.[16][17]

Causality Behind Experimental Choices:

  • 96-Well Microtiter Plates: These plates are ideal for performing serial dilutions and testing multiple compounds or strains simultaneously in a small volume, making the assay efficient and scalable.[15][16]

  • Serial Two-Fold Dilutions: This standard dilution scheme allows for the precise determination of the MIC value across a logarithmic concentration range.[16]

  • Inclusion of Controls: Growth (no compound) and sterility (no bacteria) controls are essential to validate the assay. The growth control ensures the bacteria are viable, while the sterility control confirms that the medium and plate are not contaminated.[16]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[16] Typically, this involves adding 100 µL of broth to all wells, adding 100 µL of the 2x concentrated compound to the first column, and then serially transferring 100 µL across the plate.[18]

  • Preparation of Standardized Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13]

  • Inoculation of Microtiter Plate:

    • Add the standardized inoculum to each well containing the compound dilutions.[16] The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).[16]

  • Incubation:

    • Seal the plate and incubate at 37°C for 16-20 hours in a non-CO₂ incubator.[15]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).[16]

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[15][16]

Parameter Disk Diffusion (Qualitative) Broth Microdilution (Quantitative)
Primary Output Zone of Inhibition (mm)[14]Minimum Inhibitory Concentration (µg/mL)[15][16]
Sensitivity LowerHigher
Throughput ModerateHigh[15]
Application Initial screening, broad activity profiling[8]Potency determination, SAR studies

Part 3: Elucidating the Mechanism of Action

Identifying the molecular target and mechanism of action (MOA) is a critical step in the development of a novel antimicrobial agent.[19] This knowledge is invaluable for optimizing the compound's efficacy and predicting potential resistance mechanisms.[20] Given that some indazole derivatives target bacterial DNA gyrase, this is a logical starting point for investigation.[7] However, other common antimicrobial targets should also be considered.[21][22]

Hypothesized Workflow for MOA Determination

The following diagram illustrates a logical workflow for elucidating the mechanism of action of this compound.

MOA_Workflow cluster_0 Initial Characterization cluster_1 Broad Mechanism Classification cluster_2 Specific Target Identification cluster_3 Target Validation A Positive Antimicrobial Activity (Disk Diffusion & MIC) B Macromolecular Synthesis Assay (Incorporation of Radiolabeled Precursors) A->B Proceed to MOA studies C Pathway Analysis B->C Identifies affected pathway D Cell Wall Synthesis (e.g., Peptidoglycan) C->D If affected E Protein Synthesis (e.g., Ribosomes) C->E If affected F Nucleic Acid Synthesis (e.g., DNA Gyrase, RNA Polymerase) C->F If affected G Fatty Acid Biosynthesis (FAS) C->G If affected J In Vitro Enzyme Assays F->J Test against purified enzymes H Affinity Chromatography I Genetic Approaches (Resistance Mutant Mapping) H->I Identify binding site mutations K Validated Target I->K Final Confirmation J->H Confirm direct binding

Caption: A workflow for determining the mechanism of action.

Protocol 3: Macromolecular Synthesis Assay

This assay helps to broadly classify the MOA by determining which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by the compound.[23] This is achieved by measuring the incorporation of radiolabeled precursors into their respective macromolecules.

Step-by-Step Methodology:

  • Bacterial Culture and Treatment:

    • Grow the test bacteria to the mid-logarithmic phase.

    • Divide the culture into aliquots and treat them with this compound at a concentration known to be inhibitory (e.g., 4x MIC). Include a no-drug control and controls with antibiotics of known MOA (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis).

  • Addition of Radiolabeled Precursors:

    • To separate aliquots for each treatment condition, add a specific radiolabeled precursor:

      • [³H]thymidine for DNA synthesis

      • [³H]uridine for RNA synthesis

      • [³H]leucine for protein synthesis

      • [¹⁴C]N-acetylglucosamine for peptidoglycan (cell wall) synthesis

  • Incubation and Sampling:

    • Incubate the cultures and take samples at various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Precipitation and Measurement:

    • Stop the incorporation reaction by adding a cold precipitating agent (e.g., trichloroacetic acid).

    • Collect the precipitate (containing the macromolecules) by filtration.

    • Measure the radioactivity of the precipitate using a scintillation counter.

  • Data Analysis:

    • Plot the incorporated radioactivity over time for each condition. A significant reduction in the incorporation of a specific precursor in the presence of the test compound compared to the no-drug control indicates inhibition of that particular synthesis pathway.

Potential Signaling Pathway Involvement

If initial results suggest inhibition of nucleic acid synthesis, a plausible target is DNA gyrase, an essential bacterial enzyme that manages DNA topology.[7] The following diagram illustrates a simplified representation of this potential mechanism.

DNA_Gyrase_Inhibition cluster_pathway DNA Replication Pathway cluster_inhibition Inhibitory Action DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase (GyrA/GyrB) DNA_relaxed->DNA_gyrase Binds DNA_supercoiled Supercoiled DNA Replication_Fork Replication Fork Progression DNA_supercoiled->Replication_Fork Allows DNA_gyrase->DNA_supercoiled Introduces negative supercoils Inhibition Inhibition of GyrB ATPase activity Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division Leads to Block Replication Blocked Compound 2-Methyl-2H-indazole- 4-carbonitrile Compound->DNA_gyrase Binds to GyrB subunit Inhibition->Replication_Fork Prevents supercoiling

Caption: Hypothesized inhibition of DNA gyrase by the test compound.

Conclusion and Future Directions

This application note provides a structured and scientifically grounded framework for the initial evaluation of this compound as a potential antimicrobial agent. By following these detailed protocols, researchers can obtain reliable data on its activity spectrum and potency. The subsequent investigation into its mechanism of action, starting with broad macromolecular synthesis assays and potentially focusing on validated targets like DNA gyrase, will be crucial for its continued development. The versatility of the indazole scaffold suggests that even if the initial compound shows moderate activity, it serves as an excellent starting point for a medicinal chemistry program aimed at optimizing its antimicrobial properties.

References

Application Notes and Protocols for the Regioselective N-Alkylation of 1H-Indazoles to 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of 2H-Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged bicyclic heterocycle, bioisosteric to indole, and a cornerstone in medicinal chemistry.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities as anti-inflammatory, anti-tumor, and anti-HIV agents. The regiochemistry of substitution on the indazole nucleus, specifically at the N-1 versus the N-2 position of the pyrazole ring, profoundly influences the molecule's pharmacological profile, physicochemical properties, and metabolic stability. While the 1H-indazole tautomer is generally more thermodynamically stable, the synthetic 2H-indazoles are crucial components of numerous marketed drugs, including the tyrosine kinase inhibitor Pazopanib.[2][3]

Direct N-alkylation of the readily available 1H-indazoles often yields a mixture of N-1 and N-2 isomers, posing significant challenges for purification and impacting overall yield.[4][5] Consequently, the development of robust and regioselective protocols to favor the formation of the 2H-indazole isomer is of paramount importance for researchers in drug development. This guide provides an in-depth analysis of field-proven methodologies for the selective N-alkylation of 1H-indazoles to their 2H-counterparts, elucidating the mechanistic rationale behind each approach to empower researchers with the knowledge to select and optimize the most suitable protocol for their specific needs.

The Challenge of Regioselectivity in Indazole Alkylation

The N-alkylation of 1H-indazoles is a classic example of a reaction governed by a delicate interplay of kinetic and thermodynamic control, further influenced by steric and electronic factors of both the indazole substrate and the alkylating agent. The indazole anion is an ambident nucleophile, with comparable electron density on both nitrogen atoms. The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][6] This inherent property often leads to the formation of mixtures of N-1 and N-2 alkylated products under standard SN2 conditions, necessitating tedious chromatographic separation.[7] The choice of base, solvent, and alkylating agent can significantly sway the regiochemical outcome, but achieving high selectivity for the less stable 2H-isomer requires specialized strategies.[1][2]

Methodologies for Selective N-2 Alkylation

Several effective strategies have been developed to overcome the challenge of regioselectivity, each with its own advantages and substrate scope.

Acid-Catalyzed Alkylation with Alkyl 2,2,2-Trichloroacetimidates

A highly selective and general method for the N-2 alkylation of 1H-indazoles and their aza-analogs involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[8][9] This protocol is notable for its excellent regioselectivity, often yielding the N-2 isomer exclusively.

Mechanistic Insight: The proposed mechanism involves the protonation of the imide nitrogen of the trichloroacetimidate under acidic conditions.[10] This activation enhances the electrophilicity of the alkyl group, facilitating a nucleophilic attack by the N-2 nitrogen of the indazole. Quantum mechanical calculations have shown that while the N-1 alkylation pathway has a lower activation energy, the higher energy of the requisite 2H-indazole tautomer results in a greater overall energy barrier for N-1 alkylation, thus favoring the N-2 product.[10]

Experimental Protocol: N-2 Alkylation using Trifluoromethanesulfonic Acid [8][9]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the alkyl 2,2,2-trichloroacetimidate (1.2 equiv).

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.1–0.2 equiv) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.

The Mitsunobu Reaction: A Versatile Approach

The Mitsunobu reaction provides a reliable and often highly regioselective route to 2H-indazoles.[11] This reaction involves the use of an alcohol, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction conditions can be tuned to strongly favor the N-2 isomer. For instance, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions resulted in an N-1:N-2 ratio of 1:2.5.[2][6]

Mechanistic Insight: The reaction proceeds through the formation of a phosphonium salt from the reaction of the phosphine and the azodicarboxylate. This species then activates the alcohol, making it susceptible to nucleophilic attack by the indazole. The preference for N-2 attack is believed to be influenced by the steric bulk of the phosphine-alkoxy intermediate, which favors approach at the less sterically hindered N-2 position.

Experimental Protocol: N-2 Alkylation via Mitsunobu Reaction [4][11]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.

Alkylation with Oxonium Salts

For the synthesis of simple 2-alkyl-2H-indazoles, such as 2-methyl and 2-ethyl derivatives, the use of highly reactive alkylating agents like trimethyloxonium tetrafluoroborate (Me₃OBF₄) or triethyloxonium hexafluorophosphate (Et₃OPF₆) offers an efficient and highly regioselective method.[12]

Mechanistic Insight: Oxonium salts are potent electrophiles that readily transfer an alkyl group. The high reactivity and steric profile of these reagents likely contribute to the observed selectivity for the N-2 position.

Experimental Protocol: N-2 Ethylation with Triethyloxonium Hexafluorophosphate [12]

  • Preparation: To a stirred mixture of the 1H-indazole (1 mmol) in ethyl acetate (3 mL), add triethyloxonium hexafluorophosphate (1.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Workup and Purification: Upon completion, the reaction can be worked up by standard aqueous extraction procedures, followed by purification via column chromatography to afford the 2-ethyl-2H-indazole.

The Role of Substituents and Reaction Conditions

The regioselectivity of indazole alkylation can be significantly influenced by the electronic nature of substituents on the indazole ring. Electron-withdrawing groups, particularly at the C-7 position (e.g., -NO₂ or -CO₂Me), have been shown to direct alkylation to the N-2 position with high selectivity (≥96%) when using sodium hydride (NaH) in THF.[2][6]

Mechanistic Insight: It is postulated that the electron-withdrawing group at C-7 increases the acidity of the N-1 proton and alters the electron density distribution in the indazole anion, favoring nucleophilic attack at the N-2 position.

Quantitative Data Summary

Indazole SubstrateAlkylating Agent/MethodBase/Solvent/CatalystTemp (°C)N-1:N-2 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[2][11]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[11]
1H-indazoleEthyl 2,2,2-trichloroacetimidateTfOH / DCMRT0 : 10095[8][9]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.558 (N-2), 20 (N-1)[6][11]
6-nitro-1H-indazoleTriethyloxonium hexafluorophosphateEtOAcRTN/A (High N-2)82-95[12]

Visualizing the Workflow and Mechanisms

N2_Alkylation_Workflow cluster_start Starting Materials cluster_methods Selective N-2 Alkylation Methods cluster_end Product & Analysis Indazole 1H-Indazole Acid_Catalysis Acid Catalysis (TfOH, R-Imidate) Indazole->Acid_Catalysis Mitsunobu Mitsunobu Reaction (PPh3, DIAD, R-OH) Indazole->Mitsunobu Oxonium Oxonium Salts (R3O+BF4-) Indazole->Oxonium Alkylating_Agent Alkylating Agent (e.g., R-X, R-OH, R-Imidate) Alkylating_Agent->Acid_Catalysis Alkylating_Agent->Mitsunobu Alkylating_Agent->Oxonium Purification Purification (Chromatography) Acid_Catalysis->Purification Mitsunobu->Purification Oxonium->Purification Product 2H-Indazole Analysis Characterization (NMR, MS) Product->Analysis Purification->Product

Caption: General workflow for the selective synthesis of 2H-indazoles.

Mitsunobu_Mechanism cluster_activation Activation Indazole_H 1H-Indazole Phosphonium_Alkoxide [PPh3+-OR] Indazolide- Indazole_H->Phosphonium_Alkoxide 2 Alcohol R-OH Alcohol->Phosphonium_Alkoxide 2 PPh3 PPh3 Betaine Betaine [PPh3+-N(R')-N-(R')COO-] PPh3->Betaine 1 DIAD DIAD DIAD->Betaine 1 Betaine->Phosphonium_Alkoxide 2 Product 2H-Indazole Phosphonium_Alkoxide->Product 3. SN2 attack at N-2 Byproducts PPh3=O + DIAD-H2

References

The Versatile Scaffold: 2-Methyl-2H-indazole-4-carbonitrile in the Development of Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and potent investigational agents.[1][2] This guide focuses on a specific, highly versatile building block, 2-Methyl-2H-indazole-4-carbonitrile , and its strategic application in the development of sophisticated chemical probes. We will explore the inherent chemical reactivity of this scaffold, detailing its transformation into tailored molecular tools for target identification, validation, and cellular imaging. This document provides not only the conceptual framework for probe design but also detailed, field-tested protocols for the synthesis and characterization of these critical research reagents.

Introduction: Why this compound?

The strategic importance of the this compound scaffold lies in the convergence of its biological relevance and synthetic tractability. The indazole moiety is a known pharmacophore in a multitude of kinase inhibitors, making it an ideal starting point for developing probes to interrogate this critical class of enzymes.[3] The 2-methyl substitution provides metabolic stability and directs further functionalization, while the 4-carbonitrile group serves as a versatile chemical handle, a linchpin for the attachment of reporter groups and affinity tags.

This guide will detail the journey from this foundational building block to functional chemical probes, specifically focusing on two key classes:

  • Affinity-Based Probes: For the enrichment and identification of protein targets.

  • Fluorescent Probes: For the visualization and tracking of molecular interactions within cellular systems.

The following sections will provide a detailed exploration of the synthetic pathways and analytical characterization necessary to empower researchers in their quest to understand complex biological systems.

Core Synthetic Strategy: From Nitrile to Functional Probe

The central tenet of our approach is the strategic manipulation of the 4-carbonitrile group. This functional group is not merely a placeholder but a gateway to a diverse array of chemical transformations. Our primary strategy involves a two-step process:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

  • Amide Coupling: Formation of a stable amide bond with a linker-appended reporter molecule (e.g., biotin for affinity capture, a fluorophore for imaging).

This workflow provides a modular and highly adaptable platform for the generation of a wide variety of chemical probes.

G start This compound hydrolysis Hydrolysis (e.g., NaOH, H2O, heat) start->hydrolysis acid 2-Methyl-2H-indazole-4-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA) acid->coupling probes Functional Chemical Probes (Affinity or Fluorescent) coupling->probes linker_reporter Linker-Reporter Conjugate (e.g., Biotin-NH2, Fluorophore-NH2) linker_reporter->coupling

Caption: General workflow for the synthesis of chemical probes.

Application Notes & Protocols

Synthesis of Affinity-Based Probes: A Biotinylated Indazole Probe

Affinity-based probes are invaluable tools for target identification and validation, enabling the selective isolation of binding partners from complex biological lysates.[4] Biotin is a widely used affinity tag due to its exceptionally strong and specific interaction with streptavidin.[5] The following protocol details the synthesis of a biotinylated 2-Methyl-2H-indazole probe.

Part A: Hydrolysis of this compound to 2-Methyl-2H-indazole-4-carboxylic acid

Causality: The nitrile group is relatively unreactive towards nucleophilic attack by an amine. Conversion to a carboxylic acid provides a functional group that can be readily activated for efficient amide bond formation.[6]

Protocol:

  • Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (5.0 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Acidification: After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with 1M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Methyl-2H-indazole-4-carboxylic acid.[3]

Part B: Amide Coupling of 2-Methyl-2H-indazole-4-carboxylic acid with a Biotin-Linker

Causality: Direct condensation of a carboxylic acid and an amine is inefficient. Amide coupling reagents such as HATU activate the carboxylic acid to facilitate nucleophilic attack by the amine of the biotin-linker conjugate, forming a stable amide bond.[7]

Protocol:

  • Activation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-2H-indazole-4-carboxylic acid (1.0 eq), HATU (1.1 eq), and a suitable biotin-linker with a terminal amine group (e.g., Biotin-PEG-Amine) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir at room temperature for 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final biotinylated indazole probe.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling start This compound acid 2-Methyl-2H-indazole-4-carboxylic acid start->acid NaOH, EtOH/H2O, Reflux final_probe Biotinylated Indazole Probe acid->final_probe HATU, DIPEA, DMF biotin_linker Biotin-Linker-NH2 biotin_linker->final_probe

Caption: Synthesis of a biotinylated indazole probe.

Synthesis of Fluorescent Probes

Fluorescently labeled small molecules are powerful tools for visualizing biological processes in real-time within living cells.[1] The modular nature of the synthetic route allows for the incorporation of various fluorophores, enabling multicolor imaging and multiplexed experiments.

Protocol: Amide Coupling with a Fluorescent Dye

The protocol for synthesizing a fluorescent probe is analogous to that of the biotinylated probe, with the key difference being the use of a fluorophore containing a terminal amine for the amide coupling step.

  • Activation: Follow the same activation procedure as described in Section 3.1, Part B, using 2-Methyl-2H-indazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Fluorophore Addition: To the activated carboxylic acid, add a solution of an amine-functionalized fluorophore (e.g., a derivative of fluorescein, rhodamine, or a commercially available dye with an amino linker) (1.0 eq) in anhydrous DMF.

  • Base Addition and Reaction: Add DIPEA (3.0 eq) and stir the reaction at room temperature, protected from light, for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Purification: Upon completion, purify the crude product directly by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure fluorescent indazole probe.

Analytical Characterization

Rigorous characterization of the synthesized probes is essential to ensure their identity, purity, and suitability for biological experiments.

Technique Purpose Expected Observations for a Biotinylated Indazole Probe
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bond formation.Disappearance of the carboxylic acid proton signal; appearance of new signals corresponding to the biotin and linker moieties; characteristic shifts in the aromatic region of the indazole core.[8][9]
Mass Spectrometry (LC-MS) Determination of molecular weight and assessment of purity.Observation of the correct molecular ion peak [M+H]⁺ corresponding to the calculated mass of the final probe.[10]
(U)HPLC Assessment of purity.A single major peak in the chromatogram, indicating a high degree of purity.

Table 1: Key analytical techniques for probe characterization.

Safety Precautions

Standard laboratory safety practices should be followed when performing the described synthetic procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

  • Reagent Handling: Exercise caution when handling reagents such as sodium hydroxide (corrosive), HATU, and DIPEA (irritants).[3][11][12] Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a highly valuable and versatile starting material for the development of chemical probes. The straightforward and robust synthetic strategies outlined in this guide provide a clear path for researchers to generate custom affinity-based and fluorescent probes. These tools will undoubtedly facilitate deeper investigations into the biological roles of indazole-binding proteins, ultimately advancing our understanding of cellular signaling and accelerating drug discovery efforts.

References

Experimental procedure for synthesizing indazole-containing heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Indazole-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural features allow it to serve as a versatile pharmacophore, leading to a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3] Marketed drugs such as Pazopanib (an anti-cancer agent) and Niraparib (a PARP inhibitor) feature this core structure, highlighting its significance in drug development.[1][4]

Indazoles exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable and, therefore, the most common form.[1][5][6] The selective synthesis of a specific tautomer, particularly the less stable 2H-indazole, presents a significant challenge that has driven the development of numerous innovative synthetic strategies.

This guide provides a detailed overview of key experimental procedures for synthesizing indazole-containing heterocycles. It moves beyond a simple recitation of steps to explain the underlying chemical logic, empowering researchers to select and adapt methodologies for their specific molecular targets. We will explore modern transition-metal-free techniques, powerful transition-metal-catalyzed C-H activation strategies, and elegant cycloaddition reactions, providing detailed protocols for each.

Strategic Approaches to Indazole Construction

The choice of synthetic route is dictated by the desired substitution pattern, the target tautomer (1H vs. 2H), functional group tolerance, and the availability of starting materials. The following sections detail several field-proven methodologies.

Transition-Metal-Free Synthesis: Oxidative C–N Bond Formation

For reasons of cost, sustainability, and reduced metal contamination in the final product, transition-metal-free methods are highly attractive. A prominent strategy involves the intramolecular oxidative cyclization of readily accessible arylhydrazones.[7][8] This approach relies on an oxidant to facilitate the formation of the critical N-N bond and subsequent aromatization.

Causality and Mechanism: The reaction is typically initiated by the formation of a hydrazonyl radical or a related reactive intermediate. Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), are particularly effective. PIFA is a powerful oxidant that activates the hydrazone, enabling an electrophilic cyclization onto the ortho-position of the aryl ring. A subsequent elimination and tautomerization cascade delivers the stable 1H-indazole core. This method exhibits broad substrate scope and mild reaction conditions.[1][7]

PIFA_Mechanism cluster_0 PIFA-Mediated Oxidative Cyclization Arylhydrazone Arylhydrazone Intermediate Electrophilic Intermediate Arylhydrazone->Intermediate  + PIFA  - H⁺ Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Electrophilic Aryl Substitution Indazole 1H-Indazole Cyclized->Indazole  Oxidative  Aromatization

Caption: Mechanism of PIFA-mediated 1H-indazole synthesis.

Protocol 1: PIFA-Mediated Synthesis of a Substituted 1H-Indazole

This protocol describes a general procedure for the synthesis of 1H-indazoles from arylhydrazones using PIFA.

Materials:

  • Substituted arylhydrazone (1.0 mmol)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the arylhydrazone (1.0 mmol) and dissolve it in anhydrous DCM (10 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add PIFA (1.2 mmol) portion-wise over 5 minutes. The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (15 mL) to remove any iodine species, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-indazole product.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry.

Transition-Metal-Catalyzed Synthesis: C-H Activation and Annulation

Transition-metal catalysis has revolutionized heterocycle synthesis by enabling the use of previously unreactive C-H bonds as functional handles.[3] Rhodium(III)-catalyzed C-H activation/annulation sequences are particularly powerful for constructing substituted 2H-indazoles, which are often challenging to access selectively.[3][9]

Causality and Mechanism: This strategy typically employs an azobenzene substrate, where one of the nitrogen atoms acts as a directing group. The Rh(III) catalyst coordinates to the directing group and facilitates the cleavage of a C-H bond on one of the aryl rings, forming a five-membered rhodacycle intermediate.[3] This intermediate can then react with a coupling partner, such as an alkyne or aldehyde. A subsequent migratory insertion, reductive elimination, and catalyst regeneration cascade constructs the 2H-indazole ring in a single step.

Rhodium_Cycle Rh_cat [Rh(III)] Rhodacycle Rhodacycle Intermediate Rh_cat->Rhodacycle + Azobenzene - H⁺ Azobenzene Azobenzene (Directing Group) Insertion Migratory Insertion Rhodacycle->Insertion + Coupling Partner Coupling Coupling Partner (e.g., Alkyne) Coupling->Insertion Indazole 2H-Indazole Insertion->Indazole Reductive Elimination Indazole->Rh_cat Catalyst Regeneration Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidant->Indazole

Caption: Catalytic cycle for Rh(III)-catalyzed 2H-indazole synthesis.

Protocol 2: Rh(III)-Catalyzed Synthesis of a 2H-Indazole from an Azobenzene

This protocol outlines a general procedure for the synthesis of 2H-indazoles via C-H activation of azobenzenes.

Materials:

  • Azobenzene derivative (0.5 mmol)

  • Alkyne or other coupling partner (1.0-1.5 mmol)

  • [Cp*RhCl₂]₂ (5 mol%)

  • AgSbF₆ (20 mol%)

  • Cu(OAc)₂ (1.0-2.0 equiv, as oxidant)

  • Solvent (e.g., 1,2-dichloroethane or dioxane), anhydrous (2.0 mL)

  • Inert atmosphere reaction vessel (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: To a Schlenk tube, add the azobenzene derivative (0.5 mmol), [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂ (1.0-2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (2.0 mL) followed by the coupling partner (1.0-1.5 mmol) via syringe.

  • Heating and Monitoring: Seal the tube and place it in a preheated oil bath at 80-120 °C. Stir the reaction for 12-24 hours. Monitor for completion using TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2H-indazole.

[3+2] Cycloaddition for Selective 2H-Indazole Synthesis

The selective synthesis of 2H-indazoles can be achieved with exceptional elegance using the [3+2] dipolar cycloaddition between arynes and sydnones.[2][10] This method is highly efficient and proceeds under mild conditions, offering a direct route to the less common indazole isomer.[10][11]

Causality and Mechanism: The reaction is initiated by the in-situ generation of a highly reactive aryne intermediate from a precursor like an o-(trimethylsilyl)aryl triflate. The sydnone, a stable mesoionic cyclic 1,3-dipole, then undergoes a [3+2] cycloaddition with the aryne.[2] This forms an unstable bicyclic adduct which spontaneously undergoes a retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide (CO₂) to yield the aromatic 2H-indazole product.[10] This decarboxylation step is the thermodynamic driving force for the reaction.

Cycloaddition cluster_main [3+2] Cycloaddition / Retro-[4+2] Extrusion Aryne Aryne (Generated in situ) Adduct Bicyclic Adduct (Unstable) Aryne->Adduct Sydnone Sydnone (1,3-Dipole) Sydnone->Adduct + Indazole 2H-Indazole Adduct->Indazole Retro-[4+2] Extrusion CO2 CO₂ Adduct->CO2 -

Caption: Synthesis of 2H-indazoles via aryne-sydnone cycloaddition.

Protocol 3: Synthesis of a 2H-Indazole via Aryne-Sydnone Cycloaddition

This protocol provides a general method for the [3+2] cycloaddition approach.

Materials:

  • Sydnone derivative (1.2 mmol)

  • o-(Trimethylsilyl)aryl triflate (1.0 mmol)

  • Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF) (2.0 mmol)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

  • Inert atmosphere reaction vessel

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the sydnone derivative (1.2 mmol) and the o-(trimethylsilyl)aryl triflate (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Fluoride Source Addition: Add the fluoride source (CsF or TBAF, 2.0 mmol) to the solution. TBAF is often added as a 1.0 M solution in THF.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is typically rapid.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 30 minutes to a few hours.

  • Workup: Upon completion, quench the reaction with water (15 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the solvent in vacuo and purify the resulting crude material by flash column chromatography on silica gel to obtain the pure 2H-indazole.

Comparison of Synthetic Strategies

The selection of an optimal synthetic route depends on several factors, as summarized below.

Method Typical Substrates Key Reagent/Catalyst Tautomer Selectivity Key Advantages
Oxidative Cyclization ArylhydrazonesPIFA, I₂, TEMPO[7][8]Primarily 1HMetal-free, mild conditions, good functional group tolerance.[7]
Davis-Beirut Reaction o-NitrobenzylaminesAcid or Base[12][13]Primarily 2HUses inexpensive starting materials, redox-neutral.[12][14]
Rh-Catalyzed C-H Activation Azobenzenes, Imidates[3]Rh(III) complexesPrimarily 2H (from azobenzenes)High efficiency, excellent for complex molecules, step-economical.[3]
Pd-Catalyzed Amination o-HaloarylhydrazonesPd complexes (e.g., Pd(OAc)₂)Primarily 1HBroad substrate scope, reliable C-N bond formation.[7]
Aryne-Sydnone Cycloaddition Aryl triflates, SydnonesFluoride source (CsF, TBAF)Exclusively 2HVery mild conditions, high yields, excellent selectivity for 2H isomer.[2][10]

Conclusion

The synthesis of indazole-containing heterocycles has evolved significantly from classical methods to highly sophisticated and selective modern strategies. Transition-metal-free oxidative cyclizations offer a green and practical route to the common 1H-indazole scaffold. For accessing the less stable but pharmaceutically relevant 2H-indazole tautomer, Rh(III)-catalyzed C-H activation and aryne-sydnone cycloadditions provide powerful and highly selective solutions. By understanding the mechanisms and practical considerations behind each protocol, researchers in drug discovery and organic synthesis can more effectively design and execute synthetic campaigns to construct novel indazole derivatives with desired biological functions.

References

Application Note: A Detailed Guide to the Mechanism and Practice of Reductive Cyclization for 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Reductive cyclization of ortho-nitro aromatic precursors stands as a cornerstone for its synthesis. This guide provides an in-depth exploration of the underlying mechanisms, contrasting the classical nitrene-based pathway with modern, evidence-backed models involving N-oxide intermediates. Furthermore, we present a detailed, field-proven, one-pot protocol for the synthesis of 2H-indazoles under mild conditions, complete with troubleshooting and expected outcomes to ensure experimental success.

Introduction: The Significance of 2H-Indazoles

Nitrogen-containing heterocycles are paramount in drug discovery. Among them, the 2H-indazole nucleus has garnered significant attention for its broad spectrum of biological activities.[2] This scaffold is present in several approved drugs, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitors Pazopanib and Axitinib, highlighting its therapeutic relevance.[1] A robust and versatile method for constructing this bicyclic system is the reductive cyclization of readily available starting materials. The Cadogan reaction, a classical example of this transformation, traditionally involves the deoxygenation of a nitro group to trigger the formation of the N-N bond.[1][4] This document aims to elucidate the nuanced mechanism of this critical reaction and provide a practical, optimized protocol for its application in a laboratory setting.

The Mechanism of Reductive Cyclization: From Classical Theory to Modern Insight

The synthesis of 2H-indazoles via reductive cyclization typically begins with an ortho-imino-nitrobenzene substrate, often generated in situ from the condensation of an o-nitrobenzaldehyde and a primary amine.[5][6] The transformation is driven by a reducing agent, classically a trialkyl phosphite or phosphine.[4]

The Classical View: A Nitrene-Mediated Pathway

For many years, the mechanism was widely accepted to proceed via the exhaustive deoxygenation of the nitro group to form a highly reactive nitrene intermediate.[4][7][8]

The proposed steps are:

  • Condensation: An o-nitrobenzaldehyde reacts with a primary amine to form the corresponding Schiff base (imine).

  • Deoxygenation: The phosphine reagent (e.g., P(OEt)₃) sequentially removes both oxygen atoms from the nitro group, generating the corresponding phosphine oxide and a transient nitrene species.

  • Intramolecular Cyclization: The electron-deficient nitrene rapidly undergoes electrophilic insertion into the C-H bond of the imine's N-substituent or, more accurately, attacks the imine nitrogen, followed by tautomerization to form the stable aromatic 2H-indazole ring system.

G cluster_start Starting Materials o-Nitrobenzaldehyde o-Nitrobenzaldehyde Schiff Base o-Imino-nitrobenzene (Schiff Base) o-Nitrobenzaldehyde->Schiff Base Condensation (-H₂O) Primary Amine Primary Amine Primary Amine->Schiff Base Nitrene Transient Nitrene Intermediate Schiff Base->Nitrene Reductive Deoxygenation (e.g., P(OR)₃) Indazole 2H-Indazole Product Nitrene->Indazole Intramolecular Cyclization

Caption: Classical nitrene pathway for 2H-indazole synthesis.

Modern Insights: The Role of 2H-Indazole N-Oxide Intermediates

While the nitrene pathway is a useful model, it has been challenged by recent mechanistic studies. The harsh conditions (>150 °C) of the classical Cadogan reaction made the isolation of intermediates difficult.[4] However, recent work has provided direct evidence for the existence of 2H-indazole N-oxides as competent intermediates along the reaction coordinate.[4][7][8] This suggests that deoxygenation is not a single, exhaustive event but rather a stepwise process.

This refined mechanism posits the following sequence:

  • Partial Reduction: The nitro group is first reduced to a nitroso group.

  • Intramolecular Cyclization: The nucleophilic imine nitrogen attacks the electrophilic nitroso group, forming a cyclic hydroxylamine-type intermediate.

  • Dehydration: This intermediate dehydrates to form the stable, and in some cases isolable, 2H-indazole N-oxide.[4]

  • Final Deoxygenation: The N-oxide is then deoxygenated by the phosphine reagent to yield the final 2H-indazole product. Under milder conditions, this final step can be controlled, allowing for the synthesis of the N-oxide itself.[4][8]

This stepwise view provides a more accurate picture and explains why milder reaction conditions can be employed, as complete, high-energy deoxygenation to a nitrene is not a prerequisite.

G Start o-Imino-nitrobenzene Nitroso o-Imino-nitrosobenzene Start->Nitroso Step 1: Partial Reduction (PBu₃) N-Oxide 2H-Indazole N-Oxide (Competent Intermediate) Nitroso->N-Oxide Step 2: Intramolecular Cyclization & Dehydration Product 2H-Indazole N-Oxide->Product Step 3: Final Deoxygenation (PBu₃)

Caption: Refined mechanism involving a 2H-indazole N-oxide intermediate.

Application Protocol: Mild, One-Pot Synthesis of 2-Phenyl-2H-indazole

This protocol is adapted from the efficient, one-pot condensation and Cadogan reductive cyclization developed by Genung et al., which avoids harsh conditions and the need to isolate the intermediate imine.[5][6]

Principle

This method combines the initial condensation and subsequent reductive cyclization into a single, operationally simple procedure. Using tri-n-butylphosphine as the reductant and isopropanol as the solvent allows the reaction to proceed at a moderate temperature (80 °C), enhancing safety and functional group tolerance.[5]

Experimental Workflow

G A 1. Reagent Addition - o-Nitrobenzaldehyde - Aniline - i-PrOH B 2. In Situ Condensation Heat to 80 °C (Formation of Imine) A->B C 3. Reductive Cyclization Add PBu₃ Maintain 80 °C B->C D 4. Reaction Work-up - Cool to RT - Concentrate - Aqueous Extraction C->D E 5. Purification Silica Gel Column Chromatography D->E F 6. Analysis - NMR, MP, MS - Yield Calculation E->F

Caption: One-pot workflow for 2H-indazole synthesis.

Materials and Reagents
  • Chemicals: 2-Nitrobenzaldehyde, Aniline, Tri-n-butylphosphine (PBu₃), Isopropanol (i-PrOH), Ethyl acetate, Hexanes, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, rotary evaporator, glass funnel, separatory funnel, silica gel for column chromatography.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitrobenzaldehyde (1.0 eq, e.g., 1.51 g, 10.0 mmol) and isopropanol (40 mL).

  • Condensation: Add aniline (1.05 eq, e.g., 0.98 g, 10.5 mmol) to the stirred solution.

  • Initiation of Cyclization: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. The solution should turn from yellow to a deep orange/red, indicating the formation of the o-imino-nitrobenzene intermediate.

  • Reductive Cyclization: After stirring for 30 minutes at 80 °C, add tri-n-butylphosphine (1.5 eq, e.g., 3.03 g, 15.0 mmol) dropwise via syringe over 5 minutes.

    • Causality Note: The phosphine acts as the oxygen scavenger (reductant). Adding it after imine formation ensures the desired cyclization pathway is favored. The 80 °C temperature provides sufficient thermal energy for the cyclization without causing degradation.[5]

  • Reaction Monitoring: Maintain the reaction at 80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine spot has been consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo using a rotary evaporator to remove the isopropanol.

    • Redissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 100:0 to 90:10) to afford the pure product.

Self-Validation and Troubleshooting
  • Expected Results: 2-Phenyl-2H-indazole is typically isolated as a white to off-white solid.[9] Yields for this specific substrate are generally in the range of 80-90%.

  • Characterization: The product should be characterized to confirm its identity.

    • Melting Point: 81-82 °C.[9]

    • ¹H NMR (CDCl₃): Key signals should match literature values, including a characteristic singlet for the C3-H proton around δ 8.40 ppm.[9]

  • Troubleshooting Guide:

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive phosphine reagent (oxidized).2. Insufficient reaction time or temperature.3. Wet solvent or reagents.1. Use freshly purchased or distilled tri-n-butylphosphine.2. Monitor reaction by TLC to confirm completion; ensure temperature is stable at 80 °C.3. Use anhydrous solvent and ensure starting materials are dry.
Complex Product Mixture 1. Reaction temperature was too high, causing side reactions.2. Impure starting materials.1. Maintain strict temperature control. Do not exceed 80 °C.2. Ensure the purity of the 2-nitrobenzaldehyde and aniline.
Incomplete Condensation Sterically hindered amine or aldehyde.Increase reaction time for the initial condensation step before adding the phosphine reagent.

Substrate Scope and Limitations

The mild, one-pot protocol exhibits broad applicability. However, yields can be influenced by the electronic and steric properties of the substrates.[5]

o-Nitrobenzaldehyde Substituent Amine Reported Yield (%) [5]Notes
HAniline89Electronically neutral substrates perform well.
4-ClAniline85Electron-withdrawing groups are well-tolerated.
4-OMeAniline92Electron-donating groups can increase yield.
H4-Fluoroaniline94Halogenated anilines are compatible.
HBenzylamine78Aliphatic amines are suitable, forming N-alkyl indazoles.
Htert-Butylamine35Significant steric hindrance on the amine reduces yield.

Limitations:

  • Steric Hindrance: As shown with tert-butylamine, highly hindered primary amines can significantly lower the reaction efficiency.[5]

  • Acidic Protons: Substrates with acidic protons, particularly α-imino protons, are not well-tolerated under these reaction conditions.[5]

Conclusion

The reductive cyclization of ortho-nitroaromatics is a powerful and reliable method for the synthesis of 2H-indazoles. Understanding the mechanistic nuances, particularly the role of N-oxide intermediates, allows for the rational design of milder and more efficient synthetic protocols. The provided one-pot procedure represents a safe, scalable, and high-yielding application of this chemistry, making it an invaluable tool for researchers in medicinal chemistry and drug development who require access to this important heterocyclic motif.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methyl-2H-indazole-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The primary challenge in synthesizing this molecule is controlling the regioselectivity of the N-methylation on the indazole-4-carbonitrile precursor. This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format to help you navigate common experimental hurdles and optimize your reaction yield.

Core Concept: The Challenge of Indazole N-Alkylation

The indazole ring system possesses two nitrogen atoms, N-1 and N-2, both of which are nucleophilic and can be alkylated. This inherent reactivity leads to the common problem of forming a mixture of two regioisomers: the desired 2-methyl-2H-indazole (N-2 alkylation product) and the isomeric 1-methyl-1H-indazole (N-1 alkylation product).

The regiochemical outcome is dictated by a subtle interplay between two competing reaction pathways, often governed by principles of thermodynamic versus kinetic control.[1]

  • Thermodynamic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][3] Consequently, reaction conditions that allow for an equilibrium to be established will typically favor the formation of the more thermodynamically stable N-1 alkylated product.

  • Kinetic Control: The N-2 alkylated product is often the kinetically favored isomer. Reaction conditions that are rapid and irreversible, often at lower temperatures, can favor the formation of the N-2 product before it has a chance to revert or equilibrate to the N-1 isomer.

The key to a high-yielding synthesis of this compound is to select reaction conditions that decisively favor the kinetic N-2 pathway.

N-Alkylation_Pathways cluster_paths Start Indazole-4-carbonitrile (Anion) p1 Start->p1 p2 Start->p2 N1_Product 1-Methyl-1H-indazole-4-carbonitrile (N-1 Isomer) N2_Product This compound (N-2 Isomer) (Desired Product) Reagent Methylating Agent p1->N1_Product  Thermodynamic Pathway (Often favored under equilibrating conditions) p2->N2_Product  Kinetic Pathway (Favored under specific, often irreversible conditions)

Figure 1. Competing N-1 vs. N-2 methylation pathways for indazole-4-carbonitrile.

Troubleshooting Guide & FAQs

Q1. My reaction is producing a mixture of N-1 and N-2 methylated isomers. How can I improve the selectivity for the desired this compound (N-2 isomer)?

This is the most frequently encountered problem. Standard alkylation conditions, such as using potassium carbonate in DMF, often yield significant amounts of the undesired N-1 isomer.[4] To achieve high N-2 selectivity, you must employ specific methodologies designed to favor the kinetic product.

Causality-Based Solutions:

  • Mitsunobu Reaction: This reaction proceeds via an inversion of stereochemistry at the alcohol carbon and is known to favor N-2 alkylation for many indazole systems. The mechanism involves the formation of an alkoxyphosphonium salt, which is then attacked by the indazole anion. The transition state for attack at the N-2 position is often sterically and electronically favored. A detailed study by Jeong et al. provides a protocol for N-2 alkylation of a substituted indazole using Mitsunobu conditions.[3]

  • Acid-Catalyzed Alkylation with Trichloroacetimidates: This method, explored by Londregan and colleagues, uses an acid promoter like trifluoromethanesulfonic acid (TfOH) to activate a methyl trichloroacetimidate reagent.[5][6] This approach provides excellent selectivity for the N-2 position across a wide range of indazoles. The proposed mechanism involves protonation of the indazole, followed by nucleophilic attack from the N-2 nitrogen onto the activated alkylating agent.

  • Specific Base/Reagent Combinations: While many common bases give poor selectivity, certain combinations are known to favor N-2. For instance, the use of dimethyl carbonate (DMC) as both a reagent and solvent, with a base like triethylenediamine (DABCO), has been shown to be effective for the N-2 methylation of the related 3-methyl-6-nitro-1H-indazole.[1] This is a greener alternative to traditional methyl halides.

Data Summary: Comparison of Reaction Conditions for N-Methylation

MethodMethylating AgentBase / PromoterSolventTypical SelectivityReference
Standard (N-1 Favored) Methyl IodideK₂CO₃ or NaHDMF or THFPredominantly N-1[4][7]
Mitsunobu (N-2 Selective) MethanolDEAD / PPh₃THFHigh N-2[3]
Acid-Catalyzed (N-2 Selective) Methyl 2,2,2-trichloroacetimidateTfOH or Cu(OTf)₂DCEHigh N-2[6]
DMC Method (N-2 Selective) Dimethyl Carbonate (DMC)DABCODMFGood N-2
Q2. My overall yield is low, even with good N-2 selectivity. What are other potential sources of yield loss?

Low yield can stem from issues beyond regioselectivity. A systematic approach is required to identify the root cause.

Troubleshooting_Workflow Start Low Overall Yield CheckPurity 1. Verify Purity of Indazole-4-carbonitrile (NMR, LC-MS) Start->CheckPurity CheckConditions 2. Ensure Anhydrous Reaction Conditions (Dry solvents, inert atmosphere) CheckPurity->CheckConditions CheckProgress 3. Monitor Reaction Progress (TLC, LC-MS) Is the reaction going to completion? CheckConditions->CheckProgress Incomplete Reaction Stalled/ Incomplete CheckProgress->Incomplete No Complete Reaction Complete CheckProgress->Complete Yes Optimize Optimize Temp/Time/ Reagent Stoichiometry Incomplete->Optimize Workup 4. Evaluate Workup & Purification Procedure (Mechanical loss, product degradation) Complete->Workup

Figure 2. Systematic workflow for troubleshooting low reaction yield.

Troubleshooting Checklist:

  • Starting Material Integrity: Is your starting indazole-4-carbonitrile pure? Impurities can interfere with the reaction. Verify by NMR and LC-MS.

  • Anhydrous Conditions: Many N-alkylation reactions, especially those using strong bases like NaH or reagents sensitive to hydrolysis, require strictly anhydrous conditions. Ensure solvents are properly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Monitoring: Failure to reach completion is a common cause of low yield. Monitor the reaction periodically using Thin Layer Chromatography (TLC) or LC-MS to ensure all starting material is consumed. If the reaction stalls, consider increasing the temperature or adding more of the limiting reagent.

  • Workup & Purification Losses: The product can be lost during aqueous workup if it has some water solubility. Ensure you are using the correct extraction solvent and performing multiple extractions. During column chromatography, overly broad "cuts" or irreversible adsorption onto the silica gel can also lead to significant loss.

Q3. How can I effectively separate the N-1 and N-2 isomers if my reaction still produces a mixture?

Even with optimized conditions, small amounts of the N-1 isomer may form. Separation is almost always achievable via silica gel column chromatography.

Expertise-Driven Protocol:

  • Polarity Difference: The N-1 (1-methyl-1H) and N-2 (2-methyl-2H) isomers have different dipole moments and thus different polarities. Typically, one isomer will elute significantly earlier than the other from a silica column.

  • Solvent System Selection: Start with a non-polar solvent system and gradually increase polarity. A common choice is a gradient of Ethyl Acetate in Hexanes (or Heptane).

    • Begin by running TLC plates with various ratios (e.g., 5%, 10%, 20% EtOAc in Hexanes) to find a system that gives good separation (ΔRf > 0.2) between the two isomer spots and the starting material.

  • Column Parameters: Use a long column with a small diameter for better separation of closely eluting spots. Ensure proper packing of the silica gel to avoid channeling.

  • Loading and Elution: Load the crude material onto the column in a minimum amount of solvent. Elute the column slowly to allow for equilibrium between the stationary and mobile phases, which maximizes separation. Collect small fractions and analyze them by TLC before combining.

Recommended Experimental Protocol (N-2 Selective)

This protocol is based on the highly selective acid-catalyzed method using methyl 2,2,2-trichloroacetimidate.[5][6]

Materials:

  • Indazole-4-carbonitrile (1.0 eq)

  • Methyl 2,2,2-trichloroacetimidate (1.5 eq)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add indazole-4-carbonitrile (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration).

  • Add methyl 2,2,2-trichloroacetimidate (1.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trifluoromethanesulfonic acid (0.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10% to 40% Ethyl Acetate in Hexanes) to afford pure this compound.

References

Technical Support Center: Purification of 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification and characterization of 2H-indazole isomers. The formation of N-1 and N-2 regioisomers is a common hurdle in the synthesis of indazole derivatives, stemming from the dual nucleophilicity of the indazole ring. Due to their structural similarity, these isomers often exhibit nearly identical physical properties, making their separation a non-trivial task.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these purification challenges effectively.

The Core Challenge: Why is Separating Indazole Isomers So Difficult?

The indazole core possesses two nitrogen atoms, both of which can act as nucleophiles in substitution reactions. This leads to the concurrent formation of two distinct regioisomers: the N-1 and N-2 substituted products. The 1H-indazole tautomer is generally the thermodynamically more stable form.[1][2][3] However, synthetic conditions can be tuned to favor one isomer over the other, but often result in a mixture that is difficult to separate.[4][5]

The primary difficulty lies in the subtle differences in their physicochemical properties. Both isomers frequently have very similar polarity, solubility profiles, and boiling points, which renders traditional purification techniques like standard column chromatography or simple recrystallization ineffective without careful optimization.[6][7]

Frequently Asked Questions (FAQs)

Q1: My synthesis produced an inseparable mixture of isomers. How can I confirm the presence of both 1H- and 2H-isomers?

A1: Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is the most definitive method for identifying and differentiating between 1H- and 2H-indazole isomers.[1][8]

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole core are distinct for each isomer. The H-3 proton of a 2H-indazole is typically found further downfield (at a higher ppm value) compared to the H-3 proton of the corresponding 1H-isomer.[8] Similarly, the H-7 proton in 1H-indazoles is often deshielded by the adjacent N-1 substituent's functionality.[1]

  • ¹³C NMR Spectroscopy: The carbon chemical shifts, especially for C-3 and the bridgehead carbon C-7a, provide another layer of confirmation. These differences are well-documented and can be used as a diagnostic tool.[1]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can provide unambiguous proof. For an N-1 substituted indazole, a correlation will be observed between the protons on the substituent closest to the ring and the C-7a carbon. For an N-2 substituted indazole, this correlation will be seen with the C-3 carbon.[5]

Table 1: Comparative Spectroscopic Data for 1H- vs. 2H-Indazole Derivatives
Spectroscopic Feature1H-Indazole Derivative2H-Indazole DerivativeRationale & Key Difference
¹H NMR: H-3 Proton Typically ~8.1 ppmTypically >8.3 ppmThe quinonoid structure of the 2H-isomer deshields the H-3 proton more significantly.[8]
¹H NMR: N-H Proton Present (~13.4 ppm, broad) for unsubstituted coreAbsentA key diagnostic for the parent, unsubstituted indazole.[8]
¹³C NMR: C-3 vs C-7a Chemical shifts differ significantlyChemical shifts differ significantlyThe electronic environment of the heterocyclic ring carbons is distinct in each isomer.[1]
Dipole Moment Lower (e.g., ~1.5 D for 1-methyl)Higher (e.g., ~3.4 D for 2-methyl)The 2H-isomer has greater charge separation, affecting polarity and chromatographic behavior.[3]
Q2: Standard silica gel chromatography is failing to separate my isomers. What are my options?

A2: When isomers co-elute on silica, a systematic optimization of chromatographic conditions is necessary. Simply increasing column length is often insufficient.

  • Modify the Mobile Phase:

    • Solvent Selectivity: Switch to a solvent system with different selectivity. If a hexane/ethyl acetate system fails, try dichloromethane/methanol or a system containing toluene or diethyl ether. These solvents interact differently with your compounds and the stationary phase.

    • Add a Modifier: For basic indazole derivatives that may streak or show poor peak shape, add 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the eluent. This deactivates the acidic silanol groups on the silica surface. For acidic derivatives, a small amount of acetic or formic acid can improve separation.[9]

  • Change the Stationary Phase:

    • Alumina: Alumina (basic, neutral, or acidic) offers a different surface chemistry than silica and can be highly effective for separating isomers that are inseparable on silica gel.[10]

    • Reversed-Phase (C18): If the compounds are sufficiently non-polar, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol can provide excellent separation, as it separates based on hydrophobicity rather than polarity.

  • High-Performance Techniques:

    • Preparative TLC: For small quantities, preparative thin-layer chromatography (TLC) can be used to isolate clean samples of each isomer.[5][7]

    • Flash Chromatography: Automated flash chromatography systems allow for the use of high-quality columns and the programming of complex gradients, which can resolve very similar compounds.[10]

    • Preparative HPLC: This is the most powerful chromatographic technique for separating challenging isomers, offering the highest resolution.[11][12]

Q3: Is crystallization a viable method for large-scale isomer purification?

A3: Absolutely. Recrystallization is often the most practical and scalable method for separating indazole isomers, provided a suitable solvent system can be identified. The key is to find a solvent or solvent mixture where the two isomers have significantly different solubilities.

A highly effective strategy involves using a mixed-solvent system.[6] This typically consists of a "good" solvent in which both isomers are soluble, and an "anti-solvent" in which they are both poorly soluble. The less soluble isomer will crystallize out selectively as the anti-solvent is added or as the solution cools.

Common Mixed-Solvent Systems for Indazole Isomers: [6]

  • Tetrahydrofuran (THF) / Water

  • Acetone / Water

  • Methanol / Water

  • Ethanol / Water

The optimal ratio must be determined empirically for each specific pair of isomers.

Q4: How can I synthetically favor the formation of the 2H-indazole isomer?

A4: While many standard alkylation conditions (e.g., using K₂CO₃ in DMF) produce mixtures, certain strategies can favor the N-2 product.[4]

  • Mitsunobu Reaction: N-alkylation of indazole under Mitsunobu conditions (e.g., using DIAD/PPh₃) often shows a preference for the formation of the N-2 isomer.[5]

  • Acid-Promoted Alkylation: The use of trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N-2 alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates.[13][14]

  • Directed Synthesis: Some synthetic routes build the indazole ring in a way that pre-determines the substitution pattern, such as the Cadogan cyclization of ortho-imino-nitrobenzene substrates.[15][16][17]

Troubleshooting and Experimental Workflows

Logical Workflow for Isomer Purification

The following diagram outlines a systematic approach to tackling a mixture of 1H- and 2H-indazole isomers.

Purification_Workflow start Crude Product: Mixture of 1H/2H Isomers analysis Step 1: Analytical Assessment start->analysis tlc TLC Analysis (Multiple Eluents) analysis->tlc Assess Separability nmr ¹H NMR Analysis (Confirm Mixture) analysis->nmr Quantify Ratio strategy Step 2: Purification Strategy Selection tlc->strategy nmr->strategy chromatography Strategy A: Chromatography strategy->chromatography Small Scale / Very Similar Rf crystallization Strategy B: Crystallization strategy->crystallization Large Scale / Solubility Difference col_chrom Silica Column (Optimized Eluent +/- Modifier) chromatography->col_chrom solv_screen Solvent Screening (Single & Mixed Systems) crystallization->solv_screen alt_phase Alternative Phase (Alumina, C18) col_chrom->alt_phase If Fails pure_iso Pure Isomers col_chrom->pure_iso prep_hplc Preparative HPLC (High Resolution) alt_phase->prep_hplc If Fails alt_phase->pure_iso prep_hplc->pure_iso recryst Perform Recrystallization (e.g., THF/Water) solv_screen->recryst recryst->pure_iso characterize Step 3: Characterization (NMR, MS, etc.) pure_iso->characterize

Caption: A decision-making workflow for separating 2H-indazole isomers.

Experimental Protocols

Protocol 1: Optimized Column Chromatography

This protocol assumes initial TLC screening has shown poor but promising separation.

  • TLC Screening: On a single TLC plate, spot your mixture and develop in parallel lanes using different solvent systems (e.g., Hex/EtOAc, DCM/MeOH, Toluene/Acetone). If the compounds are basic, prepare identical plates and eluents, adding 1% triethylamine to one set of eluents.

  • Select Best System: Choose the eluent system that provides the largest difference in Rf values (ΔRf), even if it's small.

  • Prepare the Column: Use a high-quality silica gel (40-63 µm mesh size). A long, thin column provides better resolution than a short, wide one.

  • Loading the Sample: Adsorb the crude mixture onto a small amount of silica gel ("dry loading"). This prevents band broadening at the start of the column. To do this, dissolve your compound in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent completely.

  • Elution: Place the dry-loaded silica on top of the packed column. Begin eluting with a solvent slightly less polar than your optimal TLC eluent. Slowly and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect small, uniform fractions.

  • Analysis: Analyze the fractions by TLC to identify which contain the pure isomers. Combine the pure fractions for each isomer and evaporate the solvent.

Protocol 2: Purification by Mixed-Solvent Recrystallization

This protocol is adapted from methods known to be effective for substituted indazole derivatives.[6]

  • Solubility Test: In small test tubes, determine the solubility of your crude mixture. Find a "good" solvent (e.g., THF, Methanol) where the material dissolves readily when warm.

  • Dissolution: In an appropriately sized flask, dissolve the crude isomer mixture (e.g., 10 g) in the minimum amount of the hot "good" solvent (e.g., 20-30 mL of THF). Stir until fully dissolved.

  • Induce Crystallization: While the solution is still warm, slowly add the "anti-solvent" (e.g., water) dropwise with continuous stirring until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the solid and obtain a clear, saturated solution.

  • Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any residual soluble impurities.

  • Analysis: Dry the crystals and analyze their purity by NMR and TLC. The mother liquor can be concentrated to recover a second crop of crystals, which may be enriched in the other isomer.

References

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-2H-indazole-4-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with indazole scaffolds. Here, we address the most common challenges, particularly the critical issue of regioselectivity during N-methylation, and provide field-tested solutions and detailed protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and problematic side reaction when synthesizing this compound?

The primary side reaction is the formation of the undesired regioisomer, 1-Methyl-1H-indazole-4-carbonitrile. The indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2), and alkylation reactions often yield a mixture of both isomers, which can be challenging to separate.[1][2] The ratio of these isomers is highly sensitive to reaction conditions.[1]

Q2: How can I reliably distinguish between the desired N-2 methyl isomer and the N-1 methyl side product?

Standard analytical techniques are effective. Typically, ¹H NMR spectroscopy is the most definitive method. The chemical shifts of the protons on the indazole ring and the N-methyl group will differ significantly between the two isomers. Additionally, LC-MS can be used to separate the isomers and confirm their molecular weight, although baseline separation might require method optimization.[1] Thin Layer Chromatography (TLC) is excellent for monitoring the reaction in real-time to observe the formation of both products.

Q3: What are the general reaction conditions that favor the formation of the desired this compound (N-2 isomer)?

Conditions that operate under kinetic control and avoid full deprotonation of the indazole ring tend to favor N-2 alkylation. This can be achieved using specific acid catalysts like trifluoromethanesulfonic acid (TfOH) with a diazo compound or by using specific alkylating agents such as alkyl 2,2,2-trichloroacetimidates.[1][3] Steric hindrance at the C-7 position can also promote N-2 alkylation, though this is not applicable to the parent indazole-4-carbonitrile.[2]

Q4: My starting material, 1H-indazole-4-carbonitrile, appears to have low purity. What are the potential precursor-related impurities?

Impurities in the starting material can arise from the synthetic route used to prepare it. For example, if prepared from 3-iodo-1H-indazole via cyanation, residual starting material or palladium catalyst could be present.[4] If synthesized via cyclization routes, isomers or incompletely cyclized intermediates may be contaminants.[5] It is crucial to start with high-purity 1H-indazole-4-carbonitrile, as precursor impurities can complicate the reaction and purification, potentially leading to new, unexpected side products. Purification of the starting material by recrystallization or column chromatography is highly recommended.

Troubleshooting Guide: Side Reactions & Purification

This section provides an in-depth analysis of common problems encountered during the synthesis, focusing on the critical N-methylation step of 1H-indazole-4-carbonitrile.

Problem 1: Poor Regioselectivity - Excessive Formation of 1-Methyl-1H-indazole-4-carbonitrile (N-1 Isomer)

Root Cause Analysis:

The regiochemical outcome of indazole alkylation is a delicate balance between thermodynamic and kinetic control.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6] Consequently, reaction conditions that allow for equilibration, such as using strong bases in polar aprotic solvents (e.g., NaH in DMF), often favor the formation of the more stable N-1 alkylated product.[2][7][8] The desired N-2 isomer is often the product of kinetic control.

dot

Caption: N-methylation of indazole yields a mixture of N-1 and N-2 regioisomers.

Solutions & Mitigation Strategies:

To favor the N-2 isomer, conditions must be selected to promote the kinetically controlled pathway.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity

Condition CategoryReagent/SolventPredominant IsomerRationale & Citation
Base NaH, K₂CO₃, Cs₂CO₃N-1 (Often)Strong bases fully deprotonate the indazole, leading to the thermodynamically favored N-1 product, especially in polar solvents like DMF.[2][6][7]
Solvent DMF, DMSON-1Polar aprotic solvents stabilize the indazole anion and can favor the thermodynamic N-1 product.[6][7]
THF, DichloromethaneN-1/N-2 Mixture or N-1Less polar solvents can sometimes offer better N-2 selectivity, but NaH in THF is reported to be highly N-1 selective.[2][8]
Catalyst Triflic Acid (TfOH)N-2Catalyzes reaction with diazo compounds, providing a highly selective route to N-2 alkylated indazoles.[1][9]
Copper(II) TriflateN-2Promotes selective N-2 alkylation with alkyl 2,2,2-trichloroacetimidates.[3]

Experimental Protocol: Selective N-2 Alkylation using TfOH Catalyst

This protocol is adapted from methodologies proven to be highly selective for the N-2 position.[1][3]

Objective: To maximize the yield of this compound while minimizing the formation of the N-1 isomer.

Materials:

  • 1H-Indazole-4-carbonitrile (1.0 equiv)

  • (Trimethylsilyl)diazomethane (2.0 M solution in hexanes, 1.2 equiv)

  • Triflic acid (TfOH, 0.1-0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 1H-indazole-4-carbonitrile (1.0 equiv) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Add triflic acid (0.1-0.2 equiv) dropwise to the stirred solution.

  • Reagent Addition: Slowly add (trimethylsilyl)diazomethane solution (1.2 equiv) dropwise. Vigorous nitrogen evolution will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 1-2 hours). Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure this compound.

Problem 2: Difficulty Separating N-1 and N-2 Isomers

Root Cause Analysis:

The N-1 and N-2 methyl isomers of indazole-4-carbonitrile are structurally similar, resulting in close polarities. This makes their separation by standard chromatographic or crystallization techniques challenging.

dot

troubleshooting_flowchart start Problem: Poor N-2 Selectivity or Difficult Separation check_ratio Analyze crude reaction mixture by 1H NMR or LC-MS. What is the N-2 : N-1 ratio? start->check_ratio high_n1 Ratio is low (e.g., < 5:1) check_ratio->high_n1 Low Selectivity good_ratio Ratio is acceptable (e.g., > 5:1) but separation is difficult. check_ratio->good_ratio Good Selectivity revisit_conditions Re-evaluate Reaction Conditions high_n1->revisit_conditions optimize_chroma Optimize Flash Chromatography good_ratio->optimize_chroma recrystallize Attempt Recrystallization good_ratio->recrystallize protocol_change Implement N-2 Selective Protocol (e.g., TfOH-catalyzed method) revisit_conditions->protocol_change avoid_strong_base Avoid strong bases (NaH) and polar aprotic solvents (DMF). See Table 1. revisit_conditions->avoid_strong_base mixed_solvent Use mixed-solvent system for recrystallization (e.g., Acetone/H2O, EtOH/H2O). recrystallize->mixed_solvent

Caption: Troubleshooting workflow for regioselectivity and separation issues.

Solutions & Mitigation Strategies:

  • Optimized Flash Column Chromatography:

    • Solvent System: A shallow gradient of ethyl acetate in hexanes or heptane is often effective. Start with a very low polarity (e.g., 5% EtOAc) and increase the polarity slowly.

    • Silica Gel: Use high-quality, small-particle-size silica gel for better resolution.

    • Loading: Use a dry-loading technique to apply the crude material to the column for sharper bands.

  • Recrystallization:

    • While challenging, recrystallization can be effective, particularly if one isomer is significantly more abundant. A patented method suggests that mixed-solvent systems are highly effective for separating N-1 and N-2 indazole isomers.[10]

Experimental Protocol: Purification by Mixed-Solvent Recrystallization

Objective: To selectively crystallize one isomer from an N-1/N-2 mixture.

Procedure:

  • Dissolution: Dissolve the crude isomeric mixture in a minimal amount of a good solvent (e.g., acetone, ethanol, or methanol) at an elevated temperature (e.g., 50-60 °C).

  • Anti-Solvent Addition: Slowly add a hot anti-solvent (e.g., water) dropwise to the hot solution until persistent turbidity (cloudiness) is observed.

  • Clarification: Add a few drops of the good solvent back into the mixture until it becomes clear again.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Then, place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a cold solvent mixture (in the same ratio as the crystallization solvent), and dry under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by NMR or LC-MS to determine the efficiency of the separation. The mother liquor will be enriched in the more soluble isomer. This process may need to be repeated to achieve high purity (>99%).[10]

References

Technical Support Center: Optimizing Regioselectivity in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for regioselective indazole N-alkylation. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, but the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to challenges in achieving regiocontrol during synthesis.[1][2] This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols to help you navigate these challenges and achieve your desired N-alkylated indazole isomer with high fidelity.

Frequently Asked Questions (FAQs) & Core Concepts
Q1: What are the fundamental factors controlling N1 vs. N2 regioselectivity in indazole alkylation?

The regiochemical outcome of indazole alkylation is a delicate balance between several competing factors. Understanding these principles is the first step to troubleshooting and optimizing your reaction. The key determinants are:

  • Tautomer Stability (Thermodynamic Control): The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer by several kcal/mol.[1][2][3] Conditions that allow for equilibration, such as weaker bases or higher temperatures, tend to favor the formation of the more stable N1-alkylated product.[2][4]

  • Kinetic Control: The N2 position can be the site of initial, faster attack under certain conditions, leading to the kinetically favored product. This is often exploited in methods where the reaction is rapid and irreversible.[5]

  • Steric Hindrance: The steric environment around the nitrogen atoms is critical. Bulky substituents on the indazole ring, particularly at the C7 position, can physically block access to the N1 nitrogen, thereby directing the alkylating agent to the less hindered N2 position.[1][2][6] Conversely, bulky alkylating agents may show a preference based on the substitution pattern of the indazole.

  • Electronic Effects: The electronic properties of substituents on the indazole ring influence the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups can modulate the pKa and electron density, affecting the site of deprotonation and subsequent alkylation.

  • Ion-Pairing and Chelation: The nature of the counter-ion (from the base) and its interaction with the indazole anion can be a powerful directing tool. In non-polar solvents, tight ion-pair formation can dictate the outcome. For example, the sodium cation (Na⁺) can form a chelate with the N2 nitrogen and a nearby coordinating group (e.g., a C3-ester), sterically blocking the N2 position and leading to highly selective N1-alkylation.[6][7][8]

Troubleshooting Guide & Experimental Protocols

This section addresses common experimental issues through a question-and-answer format, followed by detailed, validated protocols.

Q2: I need to synthesize the N1-alkylated indazole. Which protocol gives the highest selectivity?

For selective N1-alkylation, the goal is to leverage thermodynamic control and/or cation chelation. The most robust and widely cited method involves the use of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF).[2][6][9]

This combination is particularly effective for indazoles bearing a coordinating group (e.g., ester, amide, carboxylate) at the C3 position, which can chelate the sodium ion and provide exceptional N1 selectivity (>99%).[6][10][11]

This protocol is optimized for achieving high regioselectivity for the N1 position using NaH in THF.[6][10]

Materials:

  • 1H-Indazole substrate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (alkyl halide or tosylate, 1.1–1.5 equiv)

  • Standard workup and purification reagents.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the 1H-indazole substrate to a flame-dried flask.

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typical concentration 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise. Caution: Gas evolution (H₂)!

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkylating agent dropwise to the suspension at room temperature (or 0 °C if the reaction is highly exothermic).

  • Reaction Monitoring: Stir the reaction at room temperature overnight or until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Q3: My N1-alkylation reaction resulted in a poor N1:N2 ratio. What went wrong?

Several factors can undermine N1 selectivity. Use this checklist to troubleshoot your experiment.

  • Problem: Use of a different base/solvent system.

    • Explanation: Using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially in polar aprotic solvents like DMF, often leads to mixtures of N1 and N2 isomers.[1][9][12] These conditions do not favor the tight ion-pairing required for high N1 selectivity and can allow for equilibration that results in product mixtures.

    • Solution: Strictly adhere to the NaH/THF system for maximal N1 selectivity. If other conditions must be used, be prepared to separate the isomers.

  • Problem: The indazole substrate lacks a C3 coordinating group.

    • Explanation: For unsubstituted or C3-alkyl/aryl substituted indazoles, the chelation effect with Na⁺ is absent. While NaH/THF still often favors N1, the selectivity can be significantly lower compared to substrates with a C3-ester or amide.[2]

    • Solution: For these substrates, consider alternative N1-selective methods, such as the two-step reductive amination approach using an aldehyde, which has shown excellent N1 selectivity dictated by thermodynamics.[13][14]

  • Problem: An additive was present in the reaction.

    • Explanation: Additives like crown ethers (e.g., 15-crown-5) can sequester the sodium cation, disrupting the tight ion pair necessary for chelation control and drastically reducing N1 selectivity.[4][6]

    • Solution: Ensure all reagents and solvents are pure and free from coordinating additives unless they are an intentional part of the reaction design.

G start Start: Choose Indazole Alkylation Strategy q1 What is the desired regioisomer? start->q1 n1_path N1-Alkylated Product q1->n1_path N1 n2_path N2-Alkylated Product q1->n2_path N2 q2_n1 Does the indazole have a C3-coordinating group (e.g., -COOR, -CONR2)? n1_path->q2_n1 q2_n2 Does the indazole have a C7-substituent (e.g., -NO2, -COOR)? n2_path->q2_n2 protocol1 High-Selectivity Protocol: Use NaH in THF. (Protocol 1) q2_n1->protocol1 Yes protocol_alt_n1 Alternative N1 Protocol: Consider reductive amination (aldehyde + reduction). q2_n1->protocol_alt_n1 No protocol_steric_n2 Steric-Directed N2-Alkylation: Use standard conditions (e.g., NaH/THF). q2_n2->protocol_steric_n2 Yes q3_n2 Is the alkylating agent an activated species? q2_n2->q3_n2 No protocol_acid_n2 Acid-Catalyzed N2-Alkylation: Use TfOH with imidates or diazo compounds (Protocol 2). q3_n2->protocol_acid_n2 Yes (Imidate/Diazo) protocol_mitsunobu_n2 Mitsunobu N2-Alkylation: Use PPh3/DIAD with an alcohol (Protocol 3). q3_n2->protocol_mitsunobu_n2 Yes (Alcohol)

Caption: Decision workflow for selecting an appropriate indazole N-alkylation strategy.

Q4: How can I achieve selective alkylation at the N2 position?

Selectivity for the N2 position often requires overcoming the inherent thermodynamic preference for N1. This can be achieved through several distinct strategies.

  • Steric Direction: As mentioned, placing a substituent at the C7 position physically blocks the N1 nitrogen, making N2 the only accessible site for alkylation. This is a powerful substrate-controlled approach that provides excellent N2 selectivity (≥96%) even under standard NaH/THF conditions.[2][6][11]

  • Acid Catalysis: Certain alkylating agents, when activated by a strong Brønsted acid like triflic acid (TfOH), react with high N2 selectivity. This is because the mechanism does not involve deprotonation of the indazole. Instead, the N2 atom acts as the nucleophile attacking the activated electrophile.[3][15] This method is highly effective with alkyl 2,2,2-trichloroacetimidates or diazo compounds.[16][17]

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (DIAD or DEAD), often shows a strong preference for the N2 position.[6][8][10]

This protocol provides a general and highly selective method for N2-alkylation using 2,2,2-trichloroacetimidates as alkylating agents, promoted by TfOH.[15]

Materials:

  • 1H-Indazole or 1H-Azaindazole substrate (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.2–1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 0.1–0.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

Step-by-Step Methodology:

  • Preparation: To a solution of the 1H-indazole in the anhydrous solvent, add the alkyl 2,2,2-trichloroacetimidate.

  • Catalyst Addition: Cool the solution to 0 °C and add TfOH dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with the reaction solvent.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography to yield the pure N2-alkylated product.

This protocol is effective for directing alkylation to the N2 position using a variety of alcohols.[8][10]

Materials:

  • 1H-Indazole substrate (1.0 equiv)

  • Alcohol (1.5–2.3 equiv)

  • Triphenylphosphine (PPh₃, 1.5–2.0 equiv)

  • Anhydrous THF

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5–2.0 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve the 1H-indazole, alcohol, and PPh₃ in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add the DIAD or DEAD dropwise. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. For some substrates, gentle heating (e.g., 50 °C) may be required.[10]

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove but is typically less polar than the desired products.

Data Summary: Influence of Reaction Conditions

The choice of base and solvent is arguably the most critical variable in directing the regioselectivity of traditional Sₙ2-type indazole alkylations. The following table summarizes typical outcomes for a model substrate, methyl 5-bromo-1H-indazole-3-carboxylate.[7][8]

BaseSolventTypical N1:N2 RatioPredominant IsomerControlling Factor(s)
NaH THF >95:5N1 Chelation Control, Tight Ion-Pair[6][10]
Cs₂CO₃ DMF ~90:10N1 Softer cation, solvent-separated ion pairs[6][8]
K₂CO₃ DMF ~50:50 to 40:60MixtureWeaker base, equilibration, poor control[1][7][8][12]
NaH DMF ~45:55Mixture / N2Polar solvent disrupts Na⁺ chelation[7]
Mechanistic Visualizations

Understanding the underlying mechanisms can aid in rational design and troubleshooting.

G

Caption: Proposed chelation of Na⁺ directs alkylation to the N1 position.

G

Caption: A C7-substituent sterically directs alkylation to the N2 position.

References

How to avoid formation of 1H-indazole byproduct

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with indazole synthesis, specifically the undesired formation of the 1H-indazole regioisomer as a byproduct. This document provides in-depth troubleshooting advice, preventative strategies, and analytical protocols in a direct question-and-answer format to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are 1H-indazoles, and why are they common byproducts?

Indazole is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][2] The 1H-tautomer is generally more thermodynamically stable than the 2H-form.[2]

This inherent stability is the core reason 1H-indazoles often appear as byproducts. Many synthetic routes designed to produce other heterocyclic systems, or even the alternative 2H-indazole isomer, can inadvertently create reaction conditions that favor the formation of the stable 1H-indazole ring system. This is particularly common in reactions involving ortho-substituted anilines, hydrazones, or arylhydrazines where intramolecular cyclization is possible.[3]

Q2: In which types of reactions should I be most vigilant for 1H-indazole byproduct formation?

You should be particularly cautious in reactions that involve the formation of C–N and N–N bonds on a benzene ring with reactive groups in ortho positions. Key examples include:

  • Palladium, Copper, or Rhodium-catalyzed cross-coupling reactions: These metals are frequently used to catalyze C–H amidation and N–N bond formation, which are cornerstone steps in many indazole syntheses.[3][4] If your substrate has the potential to undergo intramolecular cyclization, these catalysts can promote the formation of an indazole byproduct.

  • Reactions with Hydrazine: Syntheses using hydrazine or its derivatives to react with ortho-haloaryl ketones or aldehydes are classic methods for creating indazoles.[2][3] If your desired reaction involves these functional groups but aims for a different product, competitive formation of the indazole is a significant risk.

  • Diazotization of o-toluidine derivatives: The diazotization of an ortho-methyl aniline (o-toluidine) followed by an intramolecular cyclization is a direct route to 1H-indazole.[2] Any reaction that generates a diazonium salt on such a scaffold can trigger this byproduct pathway.

Troubleshooting Guide: Detection and Prevention

This section addresses specific experimental problems and provides actionable solutions.

Q3: I see an unexpected peak in my HPLC/LC-MS analysis. How can I confirm if it's a 1H-indazole byproduct?

Confirming the identity of a suspected byproduct requires a combination of chromatographic and spectroscopic methods. The indazole core has a distinct UV absorbance profile that can be a key indicator.

Step 1: Preliminary UV-Vis Analysis The indazole chromophore typically exhibits strong absorbance maxima around 254 nm and 301 nm.[5] If your unknown peak shows absorbance at these wavelengths, it warrants further investigation.

Step 2: High-Resolution Mass Spectrometry (LC-MS) Determine the exact mass of the unknown peak. Compare this mass to the theoretical mass of the suspected indazole byproduct, which can be calculated from the molecular formula of your starting material minus the appropriate leaving groups.

Step 3: Structural Confirmation with NMR If the byproduct can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation. The chemical shifts of the protons and carbons in the indazole ring are characteristic. For N-unsubstituted indazoles, the signal for the N-H proton can often be observed in the 13-14 ppm range in DMSO-d6.[6] Furthermore, the chemical shifts of the ring carbons, particularly C3, can help distinguish between 1H and 2H isomers.[7]

Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for detecting indazole-related impurities.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)Provides good retention and separation for aromatic heterocyclic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peak shapes for nitrogen-containing bases.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte and impurities.[5]
Gradient 5% to 95% B over 5-10 minutesA broad gradient is effective for screening unknown impurities with varying polarities.
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC/UPLC.
Column Temp. 25-40 °CControls retention time reproducibility. 40°C can improve peak shape.[5]
Detection (UV) Diode Array Detector (DAD) at 254 nm & 301 nmMonitors for the characteristic absorbance of the indazole chromophore.[5]
Q4: My reaction is producing a mixture of 1H- and 2H-indazole isomers. How can I improve selectivity for the 2H-isomer?

The formation of a mixture of regioisomers is a common problem. Selectivity is often dictated by the reaction mechanism. To favor the 2H-indazole, you must employ a strategy that either blocks the N1 position or uses a mechanism that inherently avoids the 1H-cyclization pathway.

Causality: The 1H-tautomer is often the thermodynamic product, while the 2H-tautomer may be the kinetic product in some reactions. Therefore, strategies often focus on reaction conditions that operate under kinetic control or use starting materials that pre-determine the final substitution pattern.

Strategy 1: Cycloaddition/Retro-elimination A robust method to selectively synthesize 2H-indazoles involves a [3+2] cycloaddition of sydnones with arynes. This pathway proceeds through a specific concerted mechanism, followed by a retro-[4+2] elimination of CO2, which cleanly yields the 2H-indazole and completely avoids the formation of the 1H-byproduct.[3]

Strategy 2: Use of N-Substituted Precursors In reactions involving cyclization, such as from N-substituted nitrosobenzylamines, the substituent on the nitrogen atom directs the cyclization to form the 2H-indazole.[1] By starting with a precursor that already has a group on the nitrogen destined to be at the 2-position, you can prevent the formation of the 1H-isomer.

Diagram: Troubleshooting Workflow for Byproduct Formation

G cluster_0 Phase 1: Detection & Confirmation cluster_1 Phase 2: Mitigation Strategy A Unexpected Peak in Chromatogram B Analyze via HPLC-DAD (254/301 nm) & LC-MS A->B C Indazole Signature Present? B->C D Isolate & Confirm with NMR C->D  Yes F Byproduct is Not Indazole C->F  No E Byproduct Confirmed D->E G Review Reaction Mechanism (See Mechanism Diagram) E->G H Select Mitigation Strategy (See Table 2) G->H I Implement New Conditions: - Change Catalyst/Solvent - Adjust Temperature - Modify Starting Material H->I J Analyze New Reaction Mixture I->J K Byproduct Eliminated? J->K L Optimization Successful K->L  Yes M Re-evaluate & Try Alternative Strategy K->M  No M->H

Caption: A logical workflow for identifying and mitigating 1H-indazole byproduct formation.

Q5: What specific changes to my reaction conditions can I make to prevent 1H-indazole formation?

Preventing the formation of this byproduct requires a targeted approach based on your specific reaction type. The goal is to alter the reaction kinetics or pathway to disfavor the intramolecular cyclization that leads to the indazole.

Diagram: General Mechanism of Byproduct Formation

G Start Ortho-Substituted Aryl Precursor (e.g., o-toluidine, o-halo ketone) Intermediate Reactive Intermediate (e.g., Diazonium Salt, Hydrazone) Start->Intermediate Reaction Conditions Cyclization Undesired Intramolecular Cyclization Event Intermediate->Cyclization Heat, Catalyst (e.g., Pd, Cu) Desired Desired Product Intermediate->Desired Intended Pathway Byproduct 1H-Indazole Byproduct Cyclization->Byproduct

Caption: Generalized pathway showing how reactive intermediates can lead to 1H-indazole.

Table 2: Strategic Modifications to Avoid 1H-Indazole Byproducts

StrategyActionable ChangeCausality & Scientific RationalePotential Drawbacks
1. Catalyst Modification Switch from a Pd, Cu, or Rh catalyst to a metal-free approach.Many metal-catalyzed methods actively promote the C-N and N-N bond formations necessary for indazole cyclization.[3][4] Metal-free syntheses, such as those using PIFA oxidant or proceeding via SNAr, follow different mechanistic pathways that may not favor cyclization.[4]Metal-free alternatives may require harsher conditions or have a narrower substrate scope.
2. Temperature Control Run the reaction at a lower temperature.The cyclization leading to the highly stable 1H-indazole is often thermodynamically favored. By lowering the temperature, you can potentially favor the kinetically controlled pathway that leads to your desired product, assuming it has a lower activation energy.Lower temperatures will decrease the overall reaction rate, potentially leading to incomplete conversion.
3. Solvent Choice Change from a non-polar to a polar, aprotic solvent (e.g., from Toluene to DMF or DMSO).The solvent can influence the stability of charged intermediates or transition states. A polar aprotic solvent might disfavor the transition state leading to the indazole cyclization compared to the desired reaction pathway.Solvent can dramatically alter reaction outcomes; extensive screening may be required.
4. Starting Material Modification Introduce a bulky substituent ortho to one of the reactive groups.Steric hindrance can physically block the intramolecular cyclization required to form the five-membered pyrazole ring of the indazole.Synthesis of the modified starting material may be complex, and the bulky group may need to be removed later.
5. pH Control Add a non-nucleophilic base (e.g., triethylamine) or acid (e.g., p-TsOH).The protonation state of the starting materials (especially amines or hydrazines) is critical. Adjusting the pH can suppress side reactions by ensuring the key nucleophile or electrophile is in its most reactive, desired state and not participating in acid/base-catalyzed side reactions.[3]Can introduce new side reactions or incompatibilities with other reagents.

By systematically evaluating your reaction against these troubleshooting guides, you can develop a rational strategy to minimize or eliminate the formation of 1H-indazole byproducts, leading to higher purity and yield of your desired compound.

References

Technical Support Center: Overcoming Poor Solubility of Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, actionable strategies for overcoming the poor solubility of indazole compounds, a common yet significant hurdle in experimental workflows. The indazole scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive compounds.[1][2] However, its often-hydrophobic nature can lead to challenges in achieving desired concentrations in aqueous media, impacting everything from initial screening assays to final formulation.

This resource is structured to move from foundational understanding to advanced troubleshooting, providing not just protocols but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial questions regarding indazole solubility.

Q1: Why are my indazole compounds consistently showing poor aqueous solubility?

A1: The limited aqueous solubility of many indazole derivatives stems from their fundamental physicochemical properties. The indazole core, a fusion of a benzene and a pyrazole ring, is predominantly hydrophobic.[3][4] While the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, the larger nonpolar surface area of the benzene ring often dominates, leading to low affinity for water. The specific substituents on the indazole ring will further modulate this property. For instance, the addition of lipophilic functional groups will generally decrease aqueous solubility.

Q2: I'm performing a high-throughput screen. What's the quickest way to get my indazole compounds into a solution for initial testing?

A2: For initial high-throughput screening, the use of co-solvents is often the most practical and rapid approach.[5] A common starting point is to create a concentrated stock solution of your indazole compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous assay buffer. It's crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically <1%) to avoid impacting the biological system you are studying.

Q3: Can I simply adjust the pH to improve the solubility of my indazole compound?

A3: Adjusting the pH can be a very effective strategy, but its success depends on the specific pKa of your indazole derivative.[][7] The parent indazole molecule is amphoteric, meaning it can act as both a weak acid and a weak base.[8] It can be protonated to form a more soluble indazolium cation or deprotonated to form a more soluble indazolate anion.[8][9] The pKa values for the parent indazole are approximately 1.04 for the protonated form and 13.86 for the deprotonated form.[8] Therefore, for the parent indazole, significant ionization and thus increased solubility would only be achieved at very low or very high pH values, which may not be compatible with many biological experiments. However, substituents on the indazole ring can significantly alter these pKa values. If your compound has ionizable groups, adjusting the pH to be at least 2 units away from the pKa of that group will favor the ionized, more soluble form.

Q4: I've heard about using surfactants. How do they work to improve solubility?

A4: Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of hydrophobic compounds like indazoles through micellar solubilization.[10][11] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell.[13] Your poorly soluble indazole compound can partition into the hydrophobic core of the micelle, while the hydrophilic shell allows the micelle to remain dispersed in the aqueous solution, thereby increasing the overall solubility of the compound.[13][14]

Part 2: Troubleshooting Guides - A Deeper Dive into Solubilization Techniques

When basic methods are insufficient, a more systematic approach is required. This section provides detailed troubleshooting guides for common experimental scenarios.

Scenario 1: Persistent Precipitation in Aqueous Buffers During Biological Assays

You've prepared a DMSO stock of your indazole compound, but upon dilution into your aqueous assay buffer, you observe immediate or gradual precipitation.

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce final DMSO concentration to < 0.5% check_dmso->reduce_dmso Yes cosolvent Try a different co-solvent (e.g., Ethanol, PEG 400) check_dmso->cosolvent No success Solubility Achieved reduce_dmso->success ph_adjust Investigate pH Adjustment cosolvent->ph_adjust surfactant Add a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) ph_adjust->surfactant fail Re-evaluate Compound or Formulation ph_adjust->fail cyclodextrin Consider Cyclodextrin Complexation surfactant->cyclodextrin surfactant->fail cyclodextrin->success cyclodextrin->fail

Caption: Troubleshooting workflow for precipitation in aqueous buffers.

Detailed Explanations and Protocols:

  • Co-Solvents: While DMSO is common, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can be effective.[15][16] They work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic indazole compound.[]

    • Protocol: Prepare a 10 mM stock solution of your indazole compound in 100% PEG 400. Serially dilute this stock in your aqueous buffer to the desired final concentration. Ensure the final PEG 400 concentration is compatible with your assay.

  • pH Adjustment: This is a powerful technique if your indazole derivative possesses an ionizable functional group.[][17]

    • Protocol:

      • Determine the pKa of your compound (experimentally or via in silico prediction).

      • If the compound has a basic center, adjust the pH of your buffer to be at least 2 units below the pKa to favor the protonated, more soluble form.

      • If the compound has an acidic center, adjust the pH to be at least 2 units above the pKa to favor the deprotonated, more soluble form.

      • Use buffers with appropriate buffering capacity at the target pH.

  • Surfactants: Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation compared to ionic surfactants.

    • Protocol: Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% w/v Tween® 80 or Pluronic® F-68). Add your indazole compound (from a minimal volume of organic stock) to this surfactant-containing buffer.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can form inclusion complexes with hydrophobic molecules like indazoles, effectively encapsulating the poorly soluble compound and increasing its apparent water solubility.[19][20]

    • Protocol:

      • Prepare a solution of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.

      • Add your indazole compound to the cyclodextrin solution and stir or sonicate until dissolved.

      • The required molar ratio of cyclodextrin to your compound will need to be determined empirically.

Scenario 2: Low Bioavailability in Animal Studies Due to Poor Solubility

Your indazole compound is potent in vitro but shows poor efficacy in vivo, likely due to limited absorption from the gastrointestinal tract.

Advanced Formulation Strategies:

For in vivo applications, more advanced formulation strategies are often necessary to achieve adequate exposure.

Technique Mechanism of Action Typical Application Considerations
Micronization Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[21][22]Oral solid dosage forms.Does not increase the equilibrium solubility, only the rate of dissolution.[22]
Nanosuspensions Reduction of drug particle size to the nanometer range, which significantly increases surface area and dissolution velocity.[21][23]Oral and parenteral formulations.Requires specialized equipment like high-pressure homogenizers.[5]
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix at a molecular level, which can improve wettability and dissolution.[24][25]Oral solid dosage forms.The amorphous form of the drug in the dispersion can be physically unstable over time.[26]
Lipid-Based Formulations The drug is dissolved in a lipid-based vehicle, which can enhance its absorption via the lymphatic system.Oral formulations.The choice of lipids and surfactants is critical for the performance of the formulation.[27]

Experimental Workflow for Developing a Solid Dispersion:

start Select Hydrophilic Carrier (e.g., PVP, PEG, HPMC) method Choose Preparation Method start->method solvent Solvent Evaporation Method method->solvent Heat-labile drug fusion Melting (Fusion) Method method->fusion Heat-stable drug dissolve Dissolve Drug and Carrier in a Common Solvent solvent->dissolve melt Melt Carrier and Disperse Drug fusion->melt evaporate Evaporate Solvent dissolve->evaporate cool Rapidly Cool the Melt melt->cool characterize Characterize Solid Dispersion (DSC, XRD, FTIR) evaporate->characterize cool->characterize dissolution Perform Dissolution Testing characterize->dissolution optimize Optimize Drug-to-Carrier Ratio dissolution->optimize

Caption: Workflow for solid dispersion formulation development.

Detailed Protocol for Solvent Evaporation Method:

  • Carrier Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000.[24]

  • Solvent Selection: Identify a common volatile solvent in which both your indazole compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture).

  • Dissolution: Dissolve the drug and the carrier in the selected solvent at a specific ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier weight ratio).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a solid mass.

  • Drying and Sizing: Further dry the solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug, and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions.

  • Dissolution Testing: Compare the dissolution profile of the solid dispersion to that of the pure drug in a relevant medium (e.g., simulated gastric or intestinal fluid).

By systematically applying these principles and protocols, you can effectively troubleshoot and overcome the solubility challenges associated with indazole compounds, enabling the successful progression of your research and development efforts.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2H-indazole synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most common hurdles in this area of heterocyclic chemistry: catalyst deactivation. As Senior Application Scientists, we understand that a stalled reaction or inconsistent yield can be a significant roadblock. This resource moves beyond simple procedural checklists to explain the underlying chemical principles, helping you diagnose the root cause of catalyst failure and implement robust, scientifically-grounded solutions.

The synthesis of 2H-indazoles, critical scaffolds in medicinal chemistry, often relies on transition metal catalysts, primarily those based on copper and palladium.[1][2][3] These catalysts are highly effective at forming the necessary C–N and N–N bonds but are also susceptible to various deactivation pathways that can halt a reaction prematurely.[4][5] This guide is structured to help you troubleshoot these issues effectively.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions that arise when a reaction underperforms.

Q1: My reaction has stalled or is showing low conversion. Is my catalyst dead?

A stalled reaction is a classic symptom of catalyst deactivation, but it's not the only possibility. Before concluding the catalyst is inactive, verify these fundamentals:

  • Reagent Quality: Confirm the purity of your starting materials. Unseen impurities are a primary cause of catalyst poisoning.

  • Stoichiometry: Double-check the molar ratios of all reagents, including the base.

  • Temperature Control: Ensure your reaction is maintained at the specified temperature. Homogeneous catalysts, in particular, can have limited thermal stability and may degrade if overheated.[6][7]

If these factors are correct, then catalyst deactivation is a strong possibility. The cause could be chemical poisoning, thermal degradation, or the formation of off-cycle, inactive complexes.[8][9]

Q2: What are the most common impurities that kill catalysts in 2H-indazole synthesis?

Both copper and palladium catalysts are sensitive to a range of chemical species that can act as poisons by strongly binding to the metal center and blocking active sites.[10][11]

  • For both Copper and Palladium:

    • Sulfur Compounds: Thiols, sulfides, and even residual sulfur from reagents can irreversibly poison catalysts.[12][13] Hydrodesulfurization is a common industrial process for a reason—even ppm levels of sulfur can be detrimental.[10]

    • Halide Impurities: While aryl halides are substrates, excess halide ions in solution (from salts or impurities) can occupy coordination sites and inhibit catalytic activity.

    • Coordinating Solvents/Additives: Unintended coordinating species, such as residual amines or nitrogen-containing heterocycles not involved in the reaction, can compete for active sites.

  • Specifically for Palladium:

    • Phosphorus Compounds: Phosphites and certain phosphates can be strong poisons.[10]

    • Heavy Metals: Contaminants like lead or mercury can alloy with palladium, deactivating it.[14]

Q3: Can I just add more catalyst if the reaction is slow?

While adding more catalyst can sometimes push a sluggish reaction to completion, it's a temporary fix that doesn't address the underlying problem. This approach can be costly and may complicate purification. More importantly, if a potent catalyst poison is present in a stoichiometric amount, adding more catalyst will only result in the deactivation of the new charge as well. It is far more effective to identify and eliminate the source of the deactivation.

Q4: How can I tell if my catalyst is deactivating via chemical poisoning or thermal degradation?

  • Poisoning often manifests as a sharp drop in reaction rate, or the reaction may fail to initiate altogether. The reaction mixture might also change color in an unexpected way if the catalyst's coordination sphere is altered.

  • Thermal Degradation typically results in a gradual decline in the reaction rate over time as the catalyst slowly decomposes.[6][9] This is more common in reactions requiring high temperatures for extended periods. If you observe the formation of metallic precipitates (e.g., palladium black), this is a strong indicator of catalyst degradation and aggregation.

Section 2: In-Depth Troubleshooting Guide - Diagnosing the Root Cause

This section provides a systematic approach to identifying and solving specific deactivation problems.

Issue 2.1: Symptom - Abrupt Reaction Stoppage or Failure to Initiate
  • Potential Cause: Acute Catalyst Poisoning. This occurs when a substance in the reaction mixture binds so strongly to the catalyst that it effectively removes it from the catalytic cycle.[13][15]

  • Causality: The active sites of transition metal catalysts are electron-rich and act as soft Lewis acids. Poisons are typically soft Lewis bases (e.g., sulfur compounds, phosphites) that form strong, often irreversible, covalent bonds with the metal center, preventing the substrate from binding.[10][11]

  • Troubleshooting Protocol:

    • Reagent Audit: Sequentially test the purity of each reagent. A common method is to run a series of small-scale control reactions, each time using a highly purified version of one component (e.g., redistilled solvent, recrystallized starting material).

    • Solvent Purification: Ensure solvents are anhydrous and free of peroxides or other reactive impurities. For example, trace water can lead to dehalogenation side products.[16][17]

    • Inert Atmosphere: Oxygen can oxidize and deactivate sensitive catalysts like Cu(I) salts or Pd(0) complexes.[16] Ensure your reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon).[16]

    • Glassware Contamination: Ensure all glassware is scrupulously clean and free of residual detergents or oxidizing agents (e.g., from an acid bath).

Issue 2.2: Symptom - Gradual Decrease in Reaction Rate
  • Potential Cause A: Product Inhibition or Fouling. As the reaction progresses, the product or a byproduct may bind to the catalyst, forming a stable complex that is slow to dissociate, thereby inhibiting turnover. In some cases, polymeric or insoluble materials can physically coat the catalyst, a process known as fouling.[18]

  • Potential Cause B: Ligand Degradation. The ligands used to stabilize and tune the catalyst's reactivity are themselves organic molecules that can degrade under harsh reaction conditions.[19] For phosphine ligands, oxidation to the corresponding phosphine oxide is a common deactivation pathway, altering the electronic properties and stability of the catalyst.[20]

  • Potential Cause C: Thermal Degradation. For homogeneous catalysts, high temperatures can cause the ligand to dissociate, leading to the aggregation of the metal into inactive colloidal particles or bulk metal (e.g., palladium black).[6][21]

  • Troubleshooting Protocol:

    • Lower Reaction Temperature: If possible, screen for a more active catalyst system (e.g., a different ligand) that can operate at a lower temperature.[22][23] Modern, highly active ligands like bulky biaryl phosphines can often facilitate reactions under milder conditions.[19]

    • Ligand Screening: The choice of ligand is crucial for catalyst stability.[24][25] If ligand degradation is suspected, switch to a more robust ligand. For example, sterically hindered biarylphosphine ligands can protect the metal center and resist degradation.[19]

    • Monitor by NMR: Use ³¹P NMR spectroscopy to monitor the integrity of phosphine ligands throughout the reaction. The appearance of a new peak corresponding to the phosphine oxide is a clear sign of degradation.[20]

Issue 2.3: Symptom - Inconsistent Results Batch-to-Batch
  • Potential Cause: Catalyst Quality and Handling. Inconsistency is often traced back to the catalyst itself.

    • Copper(I) Oxidation: Copper(I) salts, commonly used in Ullmann-type reactions for indazole synthesis, are prone to air oxidation to the less active Copper(II) state.[16] An old or improperly stored bottle of CuI is a frequent source of failure.

    • Palladium Pre-catalyst Activation: Many palladium sources are pre-catalysts that must be reduced in situ to the active Pd(0) species. The efficiency of this reduction can be sensitive to the reaction conditions, including the base, solvent, and temperature, leading to variable amounts of active catalyst being formed.[20]

  • Troubleshooting Protocol:

    • Use Fresh Catalyst: Always use a freshly opened bottle of catalyst or a source that has been stored carefully under an inert atmosphere. For Ullmann reactions, using freshly activated copper powder can also be effective.[16]

    • Standardize Pre-catalyst Activation: If using a palladium pre-catalyst, consider adding a dedicated pre-activation step before adding the main substrates to ensure consistent generation of the active Pd(0) species.

    • Ligand-to-Metal Ratio: The ratio of ligand to metal can be critical. An excess of ligand can sometimes stabilize the catalyst, but in other cases, it can inhibit the reaction. This parameter should be carefully optimized and controlled.[20]

Section 3: Protocols & Preventative Measures

Protocol 3.1: General Best Practices for Catalyst Handling & Reaction Setup
  • Atmosphere: To an oven-dried reaction vessel, add all solid reagents (aryl halide, amine/hydrazine, base, ligand, and catalyst).

  • Inerting: Seal the vessel, then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen) at least three times.[26]

  • Solvent Addition: Add anhydrous, degassed solvent via syringe through a septum.

  • Heating: Transfer the sealed vessel to a preheated heating block or oil bath to ensure a consistent and accurate reaction temperature.

Protocol 3.2: A Simple Test for Reagent-Based Catalyst Poisoning

If you suspect a specific reagent is the source of a poison, this control experiment can provide confirmation.

  • Baseline Reaction: Run the reaction under standard, optimized conditions that are known to work, using reagents of the highest purity available. This is your positive control.

  • Test Reaction: Run a parallel reaction that is identical in every way, except substitute the high-purity version of the suspect reagent with the batch you have been using in the failing reactions.

  • Analysis: If the test reaction shows significantly lower conversion than the baseline, the suspect reagent batch is confirmed to be the source of the problem.

Section 4: Visual Guides & Data

Table 1: Common Catalyst Poisons and Their Sources
Poison ClassExamplesCommon SourcesAffected Catalysts
Sulfur Compounds H₂S, thiols, sulfoxidesReagents synthesized from sulfur-containing precursors, contaminated solventsPd, Cu
Coordinating Groups Nitriles, oximes, pyridinesImpurities in starting materials, additivesPd, Cu
Heavy Metals Pb, Hg, AsContaminated reagents, cross-contamination from other reactionsPd
Oxidants O₂, peroxidesAir leaks in the reaction setup, aged ether solvents (e.g., THF, Dioxane)Cu(I), Pd(0)
Phosphorus Compounds Phosphites, P(III) impuritiesImpurities in phosphine ligands or other reagentsPd

Diagrams

G start Low Yield / Stalled Reaction check_basics Verify Basics: - Stoichiometry - Temperature - Reagent Purity start->check_basics is_poison Is Acute Poisoning Suspected? (Abrupt Stop) check_basics->is_poison poison_protocol Run Poisoning Protocol: 1. Audit Reagents 2. Purify Solvents 3. Ensure Inert Atmosphere is_poison->poison_protocol Yes is_gradual Is Deactivation Gradual? is_poison->is_gradual No end_node Problem Resolved poison_protocol->end_node gradual_protocol Investigate Gradual Deactivation: 1. Lower Temperature 2. Screen Ligands 3. Check for Product Inhibition is_gradual->gradual_protocol Yes is_inconsistent Are Results Inconsistent? is_gradual->is_inconsistent No gradual_protocol->end_node inconsistent_protocol Address Inconsistency: 1. Use Fresh Catalyst (esp. CuI) 2. Standardize Pd Activation 3. Optimize Ligand/Metal Ratio is_inconsistent->inconsistent_protocol Yes inconsistent_protocol->end_node

Caption: A decision tree for troubleshooting low yield in catalyzed 2H-indazole synthesis.

G cluster_poisoning Chemical Poisoning cluster_thermal Thermal/Chemical Degradation cluster_inhibition Inhibition / Off-Cycle Species ActiveCat Active Catalyst M(L)n PoisonedCat Poisoned Catalyst P-M(L)n-1 DegradedLigand Degraded Ligand (L') (e.g., Phosphine Oxide) ActiveCat->DegradedLigand High Temp / Oxidant MetalAggregate Metal Aggregate (e.g., Pd Black) ActiveCat->MetalAggregate High Temp InhibitedCat Inhibited Complex Prod-M(L)n Poison Poison (P) (e.g., Sulfur, Halides) Poison->PoisonedCat Irreversible Binding Product Product (Prod) Product->InhibitedCat Reversible Binding

Caption: Key pathways leading to the deactivation of homogeneous catalysts.

Section 5: References

  • Benchchem. Technical Support Center: Optimizing Ullmann Condensation Reactions. Available from: --INVALID-LINK--

  • Malig, T. C., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. The Journal of Organic Chemistry, 84(8), 4653–4660. Available from: --INVALID-LINK--

  • Kumar, M. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. Available from: --INVALID-LINK--

  • Wikipedia. Homogeneous catalysis. Available from: --INVALID-LINK--

  • Majeed, M. A., et al. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. Available from: --INVALID-LINK--

  • Figueiredo, J. L., et al. Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. Available from: --INVALID-LINK--

  • Laroo, C., et al. Regeneration of palladium based catalyst for methane abatment. DCL Inc. Available from: --INVALID-LINK--

  • US Patent 4152291A. Regeneration of palladium hydrogenation catalyst. Available from: --INVALID-LINK--

  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: --INVALID-LINK--

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. Available from: --INVALID-LINK--

  • ResearchGate. The proposed mechanism for the synthesis of 2H-indazole derivatives. Available from: --INVALID-LINK--

  • Pérez-Temprano, M. H., et al. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: --INVALID-LINK--

  • Benchchem. Technical Support Center: Optimizing Ullmann Coupling Reactions. Available from: --INVALID-LINK--

  • Ortiz, A., et al. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • Kumar, M. R., et al. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic Letters, 13(13), 3542–3545. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Available from: --INVALID-LINK--

  • Wikipedia. Catalyst poisoning. Available from: --INVALID-LINK--

  • Sustainability Directory. What Is Thermal Degradation, and How Does It Differ from Catalyst Poisoning in Converter Failure? Available from: --INVALID-LINK--

  • White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Available from: --INVALID-LINK--

  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available from: --INVALID-LINK--

  • ResearchGate. Pd-catalyzed synthesis of 2H-indazole. Available from: --INVALID-LINK--

  • Mondal, B., et al. (2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. Available from: --INVALID-LINK--

  • Patel, K., et al. (2024). Innovative cascade reaction for 2H-indazole derivative synthesis. Molecular Diversity. Available from: --INVALID-LINK--

  • Reddit. What do ligands actually do in a metal catalyzed coupling reaction? Available from: --INVALID-LINK--

  • ResearchGate. Impact of Deactivation Phenomena on the Kinetics of the C-N Coupling Reaction Over Supported Cu2O Catalysts in Continuous Flow Conditions. Available from: --INVALID-LINK--

  • Garg, N. K., et al. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Accounts of Chemical Research. Available from: --INVALID-LINK--

  • Speciality Chemicals. Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands. Available from: --INVALID-LINK--

  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: --INVALID-LINK--

  • Britannica. Catalyst poison. Available from: --INVALID-LINK--

  • ResearchGate. 2H-indazole synthesis via Rh-catalyzed [4+1] annulation of azoxy compounds with alkynes. Available from: --INVALID-LINK--

  • MDPI. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Available from: --INVALID-LINK--

  • Grokipedia. Catalyst poisoning. Available from: --INVALID-LINK--

  • YouTube. What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. Available from: --INVALID-LINK--

  • Reddit. Troubleshooting Ullmann Couplint. Available from: --INVALID-LINK--

  • Nikki-Universal Co., Ltd. Catalyst Poison Countermeasures. Available from: --INVALID-LINK--

  • ACS Catalysis. Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. Available from: --INVALID-LINK--

  • ResearchGate. Temperature-Controlled Catalyst Recycling in Homogeneous Transition-Metal Catalysis: Minimization of Catalyst Leaching. Available from: --INVALID-LINK--

  • Sciencemadness Discussion Board. Ullmann Reaction Questions. Available from: --INVALID-LINK--

  • Homogeneous vs Heterogeneous Catalysts. Available from: --INVALID-LINK--

  • L.S.College, Muzaffarpur. Ullmann reaction. Available from: --INVALID-LINK--

References

Technical Support Center: Analysis of 2-Methyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of 2-Methyl-2H-indazole-4-carbonitrile. Our approach is rooted in providing not just procedural steps, but also the scientific rationale behind them to empower you in your analytical endeavors.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound samples?

When analyzing samples of this compound, impurities can generally be categorized into three main classes:

  • Isomeric Impurities: These are molecules with the same chemical formula but different structural arrangements. The most probable isomeric impurity is the N1-alkylated regioisomer, 1-Methyl-1H-indazole-4-carbonitrile.

  • Synthesis-Related Impurities: These impurities are residual starting materials, reagents, or byproducts from the synthetic route used to produce the final compound.

  • Degradation Products: These arise from the breakdown of the target molecule due to factors like exposure to light, heat, oxygen, or non-neutral pH conditions.

A general workflow for impurity identification is outlined below:

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Impurity Characterization cluster_3 Identification & Remediation Sample Sample Analytical_Techniques HPLC-UV, LC-MS, GC-MS Sample->Analytical_Techniques Inject Peak_Purity Assess Peak Purity of This compound Analytical_Techniques->Peak_Purity Impurity_Peaks Identify and Quantify Impurity Peaks Peak_Purity->Impurity_Peaks If Impure Mass_Spec Mass Spectrometry (MS) for Molecular Weight Impurity_Peaks->Mass_Spec NMR_Spec NMR Spectroscopy for Structural Elucidation Mass_Spec->NMR_Spec FTIR_Spec FT-IR Spectroscopy for Functional Groups NMR_Spec->FTIR_Spec Compare_Data Compare with Known Impurities/Standards FTIR_Spec->Compare_Data Propose_Structure Propose Structure of Unknown Impurities Compare_Data->Propose_Structure If Unknown Develop_Purification Develop Purification Method Propose_Structure->Develop_Purification

A general workflow for the identification and characterization of impurities.

TROUBLESHOOTING GUIDES

Scenario 1: An Isomeric Impurity is Detected

Q2: My HPLC analysis shows a peak with the same mass as my target compound but a different retention time. How can I confirm if it's the N1-isomer?

The N-alkylation of indazoles is a common synthetic step, and it often yields a mixture of N1 and N2-alkylated products.[1][2] The 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer.[3] Therefore, the formation of 1-Methyl-1H-indazole-4-carbonitrile as a byproduct is highly probable.

Troubleshooting Protocol: Differentiating N1 and N2 Isomers

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Develop a gradient HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid). The difference in polarity between the two isomers should allow for their separation.

    • Expected Outcome: The this compound and its 1-methyl isomer will have different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the N-methyl protons will be different for the two isomers. Additionally, the coupling patterns of the aromatic protons will differ due to the different electronic environments.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, will be distinct for the N1 and N2 isomers.

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can definitively distinguish the isomers. For the N2-isomer, a correlation between the N-methyl protons and the C3 carbon of the indazole ring is expected. For the N1-isomer, a correlation would be seen between the N-methyl protons and the C7a carbon.[4]

Characteristic This compound (Expected) 1-Methyl-1H-indazole-4-carbonitrile (Potential Impurity)
¹H NMR (N-CH₃) Distinct chemical shiftDifferent chemical shift from the 2-methyl isomer
¹³C NMR (C3, C7a) Unique chemical shiftsDifferent chemical shifts for C3 and C7a compared to the 2-methyl isomer
HMBC Correlation N-CH₃ protons to C3N-CH₃ protons to C7a
Scenario 2: Impurities from Synthesis are Suspected

Q3: I have uncharacterized peaks in my chromatogram that do not correspond to the isomeric impurity. How can I identify potential synthesis-related impurities?

Synthesis-related impurities can be unreacted starting materials, residual reagents, or byproducts of side reactions. A common route to introduce the nitrile group at the 4-position is via a Sandmeyer reaction on the corresponding 4-aminoindazole.[5][6][7] This reaction is known to sometimes produce side products.

Potential Synthesis-Related Impurities:

  • Unreacted Starting Materials: e.g., 4-amino-2-methyl-2H-indazole.

  • Sandmeyer Reaction Byproducts: e.g., 4-chloro-2-methyl-2H-indazole or 4-hydroxy-2-methyl-2H-indazole.[6][8]

  • Residual Solvents: e.g., DMF, acetonitrile.

Troubleshooting Protocol: Identifying Synthesis-Related Impurities

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Use an LC-MS system to obtain the mass-to-charge ratio (m/z) of the impurity peaks.

    • Analysis: Compare the observed masses with the molecular weights of potential starting materials and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Method: For volatile impurities, a GC-MS analysis can be very effective.

    • Analysis: This is particularly useful for identifying residual solvents and low molecular weight byproducts.

  • Reference Standards:

    • Action: If available, inject reference standards of suspected impurities to confirm their identity by matching retention times.

Potential Impurity Expected Molecular Weight ( g/mol ) Analytical Technique for Confirmation
4-amino-2-methyl-2H-indazole147.18LC-MS
4-chloro-2-methyl-2H-indazole166.60LC-MS, GC-MS
4-hydroxy-2-methyl-2H-indazole148.16LC-MS
Scenario 3: Degradation Products are Observed

Q4: I've noticed new peaks appearing in my sample over time, especially when exposed to light. What are these likely to be?

Indazole derivatives can be susceptible to degradation under various conditions.[9] Understanding these pathways is crucial for proper sample handling and storage.

Common Degradation Pathways:

  • Photodegradation: Exposure to UV light can cause a rearrangement of the indazole ring to form a benzimidazole derivative.[9]

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

  • Oxidation: The indazole ring can be oxidized, leading to various oxidized species.

Troubleshooting Protocol: Identifying Degradation Products

  • Forced Degradation Studies:

    • Method: Subject your sample to controlled stress conditions (e.g., UV light, acid, base, heat, oxidation) and monitor the formation of degradation products by HPLC.

    • Purpose: This will help to identify the potential degradation products and the conditions that promote their formation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Method: Analyze the sample using FT-IR.

    • Analysis: Look for changes in the characteristic vibrational frequencies. For example, the disappearance of the nitrile peak (around 2220-2240 cm⁻¹) and the appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) would indicate hydrolysis to a carboxylic acid.

Degradation Product Indicative Analytical Signature
Benzimidazole derivativeChange in UV spectrum, different mass in MS
2-Methyl-2H-indazole-4-carboxylic acidDisappearance of nitrile peak and appearance of carboxylic acid peaks in FT-IR; mass increase of 17 amu in MS
2-Methyl-2H-indazole-4-carboxamideDisappearance of nitrile peak and appearance of amide peaks in FT-IR; mass increase of 18 amu in MS

digraph "Degradation_Pathways" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Target_Compound" [label="this compound"];

subgraph "cluster_degradation" { label = "Degradation Pathways"; style = "rounded"; color = "#5F6368"; "Photodegradation" [label="Photodegradation\n(UV Light)"]; "Hydrolysis" [label="Hydrolysis\n(Acid/Base)"]; "Oxidation" [label="Oxidation\n(Oxidizing Agents)"]; }

"Benzimidazole" [label="Benzimidazole\nDerivative"]; "Carboxylic_Acid" [label="2-Methyl-2H-indazole-4-carboxylic acid"]; "Oxidized_Products" [label="Oxidized\nIndazole Derivatives"];

"Target_Compound" -> "Photodegradation"; "Target_Compound" -> "Hydrolysis"; "Target_Compound" -> "Oxidation";

"Photodegradation" -> "Benzimidazole"; "Hydrolysis" -> "Carboxylic_Acid"; "Oxidation" -> "Oxidized_Products"; }


### **References**

1.  BenchChem Technical Support Team. (2025). *Technical Support Center: Indazole Derivatives*. BenchChem. Retrieved from [https://www.benchchem.com/technical-support-center/indazole-derivatives](https://www.benchchem.com/technical-support-center/indazole-derivatives)
2.  ChemicalBook. (n.d.). *1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE synthesis*. Retrieved from [https://www.chemicalbook.com/synthesispathway/66121-69-5.htm](https://www.chemicalbook.com/synthesispathway/66121-69-5.htm)
3.  Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). *Molecules*, *27*(15), 4957. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370351/](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370351/)
4.  Lin, M. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. *Molecules*, *21*(2), 229. [https://www.mdpi.com/1420-3049/21/2/229](https://www.mdpi.com/1420-3049/21/2/229)
5.  Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2014). *Organic Letters*, *16*(21), 5744–5747. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4220494/](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4220494/)
6.  Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). *RSC Medicinal Chemistry*, *15*(1), 23-69. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10793616/](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10793616/)
7.  ChemicalBook. (n.d.). *1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE*. Retrieved from [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249859.htm](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249859.htm)
8.  Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). *Beilstein Journal of Organic Chemistry*, *20*, 170-181. [https://www.beilstein-journals.org/bjoc/articles/20/170](https://www.beilstein-journals.org/bjoc/articles/20/170)
9.  Keating, A., & O'Brien, C. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. *University College Cork*.
10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2014). *The Journal of Organic Chemistry*, *79*(22), 11077–11087. [https://pubs.acs.org/doi/10.1021/jo502100q](https://pubs.acs.org/doi/10.1021/jo502100q)
11. Wikipedia. (n.d.). *Monoamine oxidase B*. Retrieved from [https://en.wikipedia.org/wiki/Monoamine_oxidase_B](https://en.wikipedia.org/wiki/Monoamine_oxidase_B)
12. Development of a selective and scalable N1-indazole alkylation. (2024). *Reaction Chemistry & Engineering*. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10879901/](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10879901/)
13. ChemScene. (n.d.). *1-Methyl-1H-imidazole-4-carbonitrile*. Retrieved from [https://www.chemscene.com/products/1-Methyl-1H-imidazole-4-carbonitrile-66121-69-5.html](https://www.chemscene.com/products/1-Methyl-1H-imidazole-4-carbonitrile-66121-69-5.html)
14. Fisher Scientific. (n.d.). *1-Methyl-1H-imidazole-4-carbonitrile, 97%, Thermo Scientific*. Retrieved from [https://www.fishersci.ca/shop/products/1-methyl-1h-imidazole-4-carbonitrile-97-thermo-scientific/AC438780050](https://www.fishersci.ca/shop/products/1-methyl-1h-imidazole-4-carbonitrile-97-thermo-scientific/AC438780050)
15. EvitaChem. (n.d.). *Buy 2-Methyl-2h-indazole-3-carbonitrile (EVT-370399) | 31748-45-5*. Retrieved from [https://www.evitachem.com/product/2-methyl-2h-indazole-3-carbonitrile-evt-370399](https://www.evitachem.com/product/2-methyl-2h-indazole-3-carbonitrile-evt-370399)
16. Nanjing Finechem Holding Co.,Limited. (n.d.). *1-Methyl-1H-Indazole-4-Carbonitrile*. Retrieved from [https://www.methylamine-supplier.com/products/1-methyl-1h-indazole-4-carbonitrile.html](https://www.methylamine-supplier.com/products/1-methyl-1h-indazole-4-carbonitrile.html)
17. Mian Scientific Corporation. (n.d.). *1-Methyl-1H-indazole-4-carbonitrile*. Retrieved from [https://www.mian-chem.com/product/1159511-43-9.html](https://www.mian-chem.com/product/1159511-43-9.html)
18. Organic Chemistry Portal. (n.d.). *2H-Indazole synthesis*. Retrieved from [https://www.organic-chemistry.org/namedreactions/synthesis-of-2h-indazoles.shtm](https://www.organic-chemistry.org/namedreactions/synthesis-of-2h-indazoles.shtm)
19. ResearchGate. (n.d.). *Structure and synthesis of indazole*. Retrieved from [https://www.researchgate.net/figure/Structure-and-synthesis-of-indazole_fig1_381504107](https://www.researchgate.net/figure/Structure-and-synthesis-of-indazole_fig1_381504107)
20. ResearchGate. (n.d.). *1H-Imidazole-4-carbonitrile*. Retrieved from [https://www.researchgate.net/publication/239535323_1H-Imidazole-4-carbonitrile](https://www.researchgate.net/publication/239535323_1H-Imidazole-4-carbonitrile)
21. BLD Pharm. (n.d.). *66121-69-5|1-Methyl-1H-imidazole-4-carbonitrile*. Retrieved from [https://www.bldpharm.com/products/66121-69-5.html](https://www.bldpharm.com/products/66121-69-5.html)
22. ResearchGate. (n.d.). *Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution*. Retrieved from [https://www.researchgate.net/publication/353549219_Regioselective_N-alkylation_of_the_1H-indazole_scaffold_ring_substituent_and_N-alkylating_reagent_effects_on_regioisomeric_distribution](https://www.researchgate.net/publication/353549219_Regioselective_N-alkylation_of_the_1H-indazole_scaffold_ring_substituent_and_N-alkylating_reagent_effects_on_regioisomeric_distribution)
23. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). *RSC Advances*, *11*(43), 26665–26675. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693202/](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693202/)
24. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2015). *Journal of Chemical and Pharmaceutical Research*, *7*(12), 899-913.
25. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). *Current Pharmaceutical Design*, *28*(20), 1636–1649. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9881180/](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9881180/)
26. Thermo Fisher Scientific. (n.d.). *1-Methyl-1H-indazole-4-carboxaldehyde, 95%*. Retrieved from [https://www.thermofisher.com/order/catalog/product/AC467650010](https://www.thermofisher.com/order/catalog/product/AC467650010)
27. ResearchGate. (n.d.). *Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles*. Retrieved from [https://www.researchgate.net/publication/294260029_Synthesis_of_2-Alkenyl-2H-indazoles_from_2-2-Carbonylmethyl-2H-indazoles](https://www.researchgate.net/publication/294260029_Synthesis_of_2-Alkenyl-2H-indazoles_from_2-2-Carbonylmethyl-2H-indazoles)
28. ResearchGate. (n.d.). *Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization*. Retrieved from [https://www.researchgate.net/figure/Preliminary-result-for-synthesis-of-2H-indazole-4-aa-by-using-Mills-reaction-cyclization_tbl1_358204642](https://www.researchgate.net/figure/Preliminary-result-for-synthesis-of-2H-indazole-4-aa-by-using-Mills-reaction-cyclization_tbl1_358204642)
29. Organic Chemistry Portal. (n.d.). *Sandmeyer Reaction*. Retrieved from [https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm](https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm)
30. Semantic Scholar. (n.d.). *Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles*. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-2-Alkenyl-2H-indazoles-from-Lin-Tsai/1d1a6e9b8f3e5b7e9a8d9c8e8a3b5e1b1c2d3e4f](https://www.semanticscholar.org/paper/Synthesis-of-2-Alkenyl-2H-indazoles-from-Lin-Tsai/1d1a6e9b8f3e5b7e9a8d9c8e8a3b5e1b1c2d3e4f)
31. Wikipedia. (n.d.). *Sandmeyer reaction*. Retrieved from [https://en.wikipedia.org/wiki/Sandmeyer_reaction](https://en.wikipedia.org/wiki/Sandmeyer_reaction)
32. Master Organic Chemistry. (2018). *Reactions of Diazonium Salts: Sandmeyer and Related Reactions*. Retrieved from [https://www.masterorganicchemistry.com/2018/12/03/reactions-of-diazonium-salts-sandmeyer-and-related-reactions/](https://www.masterorganicchemistry.com/2018/12/03/reactions-of-diazonium-salts-sandmeyer-and-related-reactions/)
33. ResearchGate. (n.d.). *Precursors and products from the Sandmeyer reaction*. Retrieved from [https://www.researchgate.net/figure/Precursors-and-products-from-the-Sandmeyer-reaction_fig1_233984364](https://www.researchgate.net/figure/Precursors-and-products-from-the-Sandmeyer-reaction_fig1_233984364)
34. Fluorochem. (n.d.). *4-methyl-1H-indazole-5-carbonitrile*. Retrieved from [https://www.fluorochem.co.uk/product/f756424/4-methyl-1h-indazole-5-carbonitrile](https://www.fluorochem.co.uk/product/f756424/4-methyl-1h-indazole-5-carbonitrile)
35. SynQuest Labs. (n.d.). *2-METHYL-2H-INDAZOLE-7-CARBONITRILE, 95% Purity, C9H7N3, 5 grams*. Retrieved from [https://www.synquestlabs.com/product/1221-3-A9/2-METHYL-2H-INDAZOLE-7-CARBONITRILE.html](https://www.synquestlabs.com/product/1221-3-A9/2-METHYL-2H-INDAZOLE-7-CARBONITRILE.html)

References

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of 2-Methyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 2-Methyl-2H-indazole-4-carbonitrile, a substituted indazole, belongs to a class of heterocyclic compounds renowned for their diverse biological activities and applications in medicinal chemistry.[1][2] Accurate characterization of such molecules is not merely a procedural step but a critical foundation for understanding their structure-activity relationships.

This guide provides an in-depth technical comparison of the 1H Nuclear Magnetic Resonance (NMR) characterization of this compound against other analytical techniques. As Senior Application Scientists, our aim is to move beyond a simple recitation of data, offering insights into the causality behind spectral features and the strategic choices in analytical workflow design.

The Power of 1H NMR in Structural Elucidation

1H NMR spectroscopy stands as the preeminent tool for determining the structure of organic molecules in solution.[3][4] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[5] For a molecule like this compound, 1H NMR offers a definitive fingerprint, allowing for the confirmation of its unique isomeric form and the precise arrangement of its substituents.

Predicted 1H NMR Spectrum of this compound

Molecular Structure and Proton Designations:

Figure 1: Structure of this compound with proton designations.

Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J):

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale
H-3~8.2 - 8.4Singlet (s)-The H-3 proton in 2H-indazoles is typically the most deshielded proton of the heterocyclic ring, appearing as a singlet. Data for 2-phenyl-2H-indazole shows the H-3 proton at δ 8.35 ppm.[7]
H-7~7.8 - 8.0Doublet (d)JH7-H6 ≈ 8.0 - 9.0The H-7 proton is adjacent to the electron-withdrawing nitrogen atom and is expected to be downfield. It will couple with H-6.
H-5~7.6 - 7.8Doublet (d)JH5-H6 ≈ 7.0 - 8.0The cyano group at the 4-position will exert an anisotropic deshielding effect on the adjacent H-5 proton. It will couple with H-6.
H-6~7.2 - 7.4Triplet (t) or Doublet of Doublets (dd)JH6-H7 ≈ 8.0 - 9.0, JH6-H5 ≈ 7.0 - 8.0The H-6 proton will be split by both H-5 and H-7, likely resulting in a triplet or a doublet of doublets.
N-CH3~4.1 - 4.3Singlet (s)-The methyl group attached to the nitrogen atom will appear as a singlet in a region typical for N-alkyl groups in heteroaromatic systems.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive characterization often involves complementary techniques. The choice of analytical method depends on the specific information required.

TechniqueInformation ProvidedAdvantages for this compoundLimitations
13C NMR Number and chemical environment of carbon atoms.Confirms the carbon skeleton and the presence of the nitrile carbon.Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact mass, confirming the molecular formula. Fragmentation can offer structural clues.Does not distinguish between isomers (e.g., 1-Methyl-1H-indazole-4-carbonitrile).
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of the C≡N stretch (around 2220-2260 cm-1) and aromatic C-H bonds.Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Precise 3D structure in the solid state.Provides unambiguous proof of structure and stereochemistry if a suitable crystal can be grown.Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state structure may not be identical to the solution-state conformation.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Workflow for 1H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) vortex Vortex to ensure homogeneous solution dissolve->vortex filter Filter through a pipette with a glass wool plug into a clean NMR tube vortex->filter insert Insert the NMR tube into the spinner and place it in the magnet filter->insert lock_shim Lock on the deuterium signal of the solvent and shim the magnetic field insert->lock_shim setup Set up acquisition parameters (e.g., pulse sequence, number of scans) lock_shim->setup acquire Acquire the 1H NMR spectrum setup->acquire fourier Fourier transform the FID acquire->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline calibrate Calibrate the chemical shift (e.g., to residual solvent peak) baseline->calibrate integrate Integrate the signals calibrate->integrate

Figure 2: Standard workflow for 1H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean vial.[9] The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

    • Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner and carefully place it into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion.[10]

    • Set the appropriate acquisition parameters, including the pulse sequence (a standard single-pulse experiment is usually sufficient), the number of scans (typically 8 to 16 for a sample of this concentration), and the relaxation delay.[11]

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl3 at 7.26 ppm).[7]

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Conclusion

The structural characterization of this compound is most effectively and comprehensively achieved through 1H NMR spectroscopy. The predicted spectrum, with its distinct singlet for the H-3 proton, a downfield doublet for H-7, and a characteristic singlet for the N-methyl group, provides a unique fingerprint for this specific isomer. While other analytical techniques such as 13C NMR, Mass Spectrometry, and IR Spectroscopy offer valuable complementary information, they lack the detailed structural insights provided by 1H NMR. For absolute structural confirmation, particularly for novel compounds intended for regulated applications, X-ray crystallography remains the gold standard, contingent on the ability to produce high-quality crystals. The systematic application of the detailed 1H NMR protocol outlined in this guide will ensure the generation of high-quality, reproducible data, which is fundamental to robust scientific research and development.

References

A Researcher's Guide to 13C NMR Analysis of Substituted 2H-Indazoles: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is paramount. Among these, the 2H-indazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Distinguishing between N1- and N2-substituted indazole isomers is a frequent challenge, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for this purpose. This guide offers an in-depth technical comparison of the 13C NMR characteristics of substituted 2H-indazoles, supported by experimental data, to facilitate their precise identification and characterization.

The substitution pattern on the indazole ring significantly influences the electron distribution and, consequently, the 13C NMR chemical shifts. Understanding these substituent-induced shifts is crucial for accurate spectral interpretation. Due to the limited availability of experimental 13C NMR data for the parent, unsubstituted 2H-indazole, this guide will utilize 2-phenyl-2H-indazole as a reference for comparing the effects of various substituents.

The Distinctive 13C NMR Fingerprint of 2H-Indazoles

The 13C NMR spectrum of a 2H-indazole derivative provides a unique fingerprint that is highly sensitive to the nature and position of substituents. The chemical shifts of the carbon atoms in the indazole core, particularly C3, C7a, and the carbons of the benzene ring, are diagnostic.

Substituent Effects on the 2H-Indazole Core

The introduction of substituents at different positions on the 2H-indazole ring leads to predictable changes in the 13C NMR spectrum. These changes, or substituent-induced chemical shifts (SCS), can be rationalized by considering the electronic properties (inductive and resonance effects) of the substituents.

Below is a comparative analysis of the 13C NMR chemical shifts for a series of substituted 2H-indazoles. The data has been compiled from various authoritative sources and is presented to highlight the influence of different functional groups.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Selected 2-Substituted 2H-Indazoles in CDCl₃

CompoundC3C4C5C6C7C7aC3a
2-Phenyl-2H-indazole[1]121.00120.41122.77126.83117.95149.79122.46
2-(4-Chlorophenyl)-2H-indazole[1]122.17120.50123.03127.26118.07150.05122.87
2-(4-Methoxyphenyl)-2H-indazole120.25120.30122.70126.53117.77149.58122.22
2-(3-Bromophenyl)-2H-indazole[2]124.1120.4122.9127.2118.0150.0123.2
2-(p-Tolyl)-2H-indazole120.2119.9121.3125.5116.3150.5120.8

Analysis of Substituent Effects:

  • Electron-withdrawing groups on the 2-phenyl substituent, such as a chloro or bromo group, generally cause a downfield shift (higher ppm) of the carbon signals of the indazole ring, particularly C3 and C7a. This is due to the deshielding effect of these groups.

  • Electron-donating groups , such as a methoxy or methyl group, tend to cause an upfield shift (lower ppm) of the indazole carbon signals, reflecting an increase in electron density and greater shielding.

Visualizing Substituent Effects

The following diagram illustrates the general trend of substituent effects on the 13C NMR chemical shifts of the 2H-indazole core.

Caption: General influence of electron-withdrawing and -donating groups on key 13C NMR chemical shifts of the 2H-indazole core.

Experimental Protocol for 13C NMR Analysis

Acquiring high-quality 13C NMR spectra is crucial for accurate structural analysis. The following is a generalized experimental protocol.

1. Sample Preparation:

  • Dissolve 10-20 mg of the substituted 2H-indazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic compounds.

  • Filter the solution if any particulate matter is present to avoid compromising the spectral resolution.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to ensure good signal dispersion and sensitivity for ¹³C detection.

  • Tune and match the ¹³C probe to the correct frequency.

  • Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp spectral lines.

3. Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically used.

  • Spectral Width (SW): Set a spectral width that encompasses the expected range of chemical shifts for aromatic and heterocyclic carbons (typically 0-200 ppm).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio. The number of scans will depend on the sample concentration.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring quantitative accuracy if needed.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Comparison with Alternative Analytical Techniques

While 13C NMR is a powerful tool, other analytical techniques can provide complementary information for the structural elucidation of substituted 2H-indazoles.

Table 2: Comparison of Analytical Techniques for 2H-Indazole Characterization

TechniqueAdvantagesLimitations
¹H NMR Spectroscopy High sensitivity, provides information on proton environment and coupling, useful for distinguishing isomers based on proton chemical shifts and coupling patterns.[3][4]Can have overlapping signals in complex molecules, may not directly probe the carbon skeleton.
Mass Spectrometry (MS) Provides accurate molecular weight and fragmentation patterns, which can help in identifying the elemental composition and structural features.Isomer differentiation can be challenging based on mass alone, may require high-resolution MS and fragmentation analysis.
Infrared (IR) Spectroscopy Provides information about functional groups present in the molecule.Does not provide detailed information about the carbon skeleton or connectivity.
X-ray Crystallography Provides the definitive, unambiguous 3D structure of a molecule in the solid state.Requires a single crystal of suitable quality, which can be difficult to obtain. The solid-state structure may not always represent the structure in solution.

Differentiating 1H- and 2H-Indazole Isomers

A common challenge in the synthesis of indazole derivatives is the formation of both 1H- and 2H-isomers. 13C NMR spectroscopy is particularly adept at distinguishing between these two forms. Generally, the chemical shifts of the carbon atoms in the pyrazole ring of the indazole system are significantly different between the 1H- and 2H-isomers. For instance, C3 in 2H-indazoles is typically found at a higher field (lower ppm) compared to its counterpart in 1H-indazoles.

Workflow for Structural Elucidation

The following diagram outlines a typical workflow for the structural analysis of a newly synthesized substituted indazole.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Substituted Indazole Purification Purification (e.g., Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Compare Compare with Literature Data / Reference Spectra HNMR->Compare CNMR->Compare MS->Compare IR->Compare Isomer Isomer Assignment (1H vs. 2H) Compare->Isomer Structure Final Structure Elucidation Isomer->Structure

Caption: A typical workflow for the synthesis, purification, and structural elucidation of substituted indazoles.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural characterization of substituted 2H-indazoles. By carefully analyzing the chemical shifts and understanding the influence of various substituents, researchers can confidently determine the substitution pattern and distinguish between isomers. When used in conjunction with other analytical techniques, 13C NMR provides a comprehensive and robust method for the structural elucidation of this important class of heterocyclic compounds, thereby accelerating the drug discovery and development process.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Methyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing rapid and sensitive molecular weight determination and structural elucidation. This guide offers an in-depth technical comparison of mass spectrometry approaches for the analysis of 2-Methyl-2H-indazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. We will explore ionization techniques, compare the performance of different mass analyzers, and provide detailed experimental protocols and data interpretation strategies, grounded in established scientific principles.

Introduction to this compound

This compound belongs to the indazole class of heterocyclic compounds, which are prevalent scaffolds in many pharmacologically active molecules.[1] Its structure, featuring a bicyclic aromatic indazole core, a methyl group on one of the nitrogen atoms, and a nitrile (-C≡N) substituent, presents a unique analytical challenge. The molecular formula is C₉H₇N₃, with a monoisotopic mass of 157.0640 Da. A thorough mass spectrometric analysis is crucial for its unambiguous identification, purity assessment, and for tracking its fate in various biological and chemical systems.

Part 1: Choosing the Optimal Ionization Technique

The first critical step in any mass spectrometry workflow is the ionization of the analyte. The choice of ionization technique is dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability. For a moderately polar small molecule like this compound, several options are viable, each with its own set of advantages and disadvantages.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and semi-polar molecules.[2] It typically generates protonated molecules, [M+H]⁺, in the positive ion mode, with minimal in-source fragmentation. This is advantageous for accurate molecular weight determination. Given the presence of nitrogen atoms in the indazole ring, which can be readily protonated, ESI is a prime candidate for the analysis of this compound, especially when coupled with liquid chromatography.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization technique that is effective for a wide range of small molecules, including those with moderate to low polarity.[2][3] Ionization in APCI occurs in the gas phase through ion-molecule reactions, often resulting in the formation of [M+H]⁺ ions.[3] For compounds that are less polar or more volatile than those typically analyzed by ESI, APCI can provide superior ionization efficiency.[2]

Electron Ionization (EI): EI is a classic, "hard" ionization technique that involves bombarding the analyte with high-energy electrons.[4] This process typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. While this is invaluable for structural elucidation, the molecular ion (M⁺•) may be weak or absent, making molecular weight determination challenging.[5] EI is most suitable for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC).

Comparison of Ionization Techniques:

Ionization TechniquePrincipleBest Suited ForExpected Ion for C₉H₇N₃ProsCons
Electrospray Ionization (ESI) Ionization from charged dropletsPolar, non-volatile molecules[M+H]⁺Soft ionization, minimal fragmentation, ideal for LC-MSCan be susceptible to ion suppression
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ion-molecule reactionsModerately polar, volatile molecules[M+H]⁺Handles a wider range of polarities than ESI, less ion suppression[6]Can have some thermal degradation for labile compounds
Electron Ionization (EI) High-energy electron bombardmentVolatile, thermally stable moleculesM⁺• and numerous fragment ionsRich fragmentation for structural elucidation, extensive libraries availableMolecular ion may be weak or absent

For a comprehensive analysis, both a soft ionization technique like ESI or APCI for molecular weight confirmation and a hard ionization technique like EI for structural fingerprinting would be ideal.

Part 2: Selecting the Right Mass Analyzer

The mass analyzer is the heart of the mass spectrometer, responsible for separating ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, sensitivity, and the type of experiments that can be performed.

Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments are hybrid mass spectrometers that combine the selectivity of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer. They are excellent for both qualitative and quantitative analysis, providing accurate mass measurements that can be used to determine the elemental composition of the parent ion and its fragments.

Orbitrap: Orbitrap mass analyzers are renowned for their exceptionally high resolution and mass accuracy. This allows for the confident determination of elemental compositions and the separation of isobaric interferences. Orbitrap-based instruments are powerful tools for the structural elucidation of unknown compounds and for high-confidence screening.

Triple Quadrupole (QqQ): Triple quadrupole instruments are the gold standard for targeted quantitative analysis. They operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, offering exceptional sensitivity and selectivity for quantifying specific analytes in complex matrices. While not ideal for unknown identification, they excel at measuring the concentration of a known compound like this compound.

Comparative Overview of Mass Analyzers:

Mass AnalyzerKey StrengthsPrimary Application for C₉H₇N₃
Quadrupole Time-of-Flight (Q-TOF) High resolution, accurate mass, MS/MS capabilityStructural confirmation, metabolite identification
Orbitrap Ultra-high resolution, excellent mass accuracyUnambiguous elemental composition determination, unknown screening
Triple Quadrupole (QqQ) High sensitivity, high selectivity, targeted quantificationPharmacokinetic studies, bioanalysis

Part 3: Experimental Protocols

To ensure reproducible and reliable results, standardized experimental protocols are essential. Below are recommended starting points for the analysis of this compound using LC-ESI-MS/MS and GC-EI-MS.

Protocol 1: LC-ESI-MS/MS Analysis on a Q-TOF or Orbitrap System

This protocol is designed for accurate mass measurement and structural characterization.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to ensure elution, hold, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Gas Temperature: 300 - 350 °C.

  • Drying Gas Flow: 8 - 12 L/min.

  • Nebulizer Pressure: 30 - 45 psi.

  • Acquisition Mode:

    • Full Scan (MS1): Scan from m/z 50 to 500 to detect the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 158.07) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.

LC_ESI_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Sample->Column Mobile Phase Flow ESI ESI Source Column->ESI Eluent Analyzer Q-TOF / Orbitrap ESI->Analyzer Ion Transfer Detector Detector Analyzer->Detector Data Data Acquisition Detector->Data Signal

Caption: Workflow for LC-ESI-MS/MS analysis.

Protocol 2: GC-EI-MS Analysis

This protocol is designed to generate a reproducible fragmentation pattern for library matching and detailed structural analysis.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a moderate rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C.

  • Injection Mode: Split or splitless, depending on the sample concentration.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full scan from m/z 40 to 400.

GC_EI_MS_Workflow cluster_GC Gas Chromatography cluster_MS_EI Mass Spectrometry Sample_GC Sample Injection GC_Column Capillary Column Sample_GC->GC_Column Carrier Gas Flow EI_Source EI Source GC_Column->EI_Source Eluent Mass_Analyzer Mass Analyzer EI_Source->Mass_Analyzer Ion Transfer Detector_EI Detector Mass_Analyzer->Detector_EI Data_EI Data Acquisition Detector_EI->Data_EI Signal

Caption: Workflow for GC-EI-MS analysis.

Part 4: Data Interpretation and Predicted Fragmentation

The interpretation of the mass spectrum is a deductive process that combines knowledge of the analyte's structure with established fragmentation rules.

ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 158.07)

Under CID conditions, the protonated molecule of this compound is expected to fragment in a predictable manner. The stability of the bicyclic indazole ring will influence the fragmentation pathways.

Predicted Fragmentation Pathways:

  • Loss of HCN (Hydrogen Cyanide): The nitrile group can be lost as a neutral molecule of HCN (27 Da). This is a common fragmentation pathway for aromatic nitriles.

  • Loss of CH₃• (Methyl Radical): Cleavage of the N-methyl bond could lead to the loss of a methyl radical (15 Da).

  • Ring Cleavage: Fragmentation of the indazole ring system itself can occur, although this may require higher collision energies.

ESI_Fragmentation Parent [C₉H₇N₃+H]⁺ m/z 158.07 Frag1 [C₈H₇N₂+H]⁺ m/z 131.06 Parent->Frag1 - HCN (27 Da) Frag2 [C₈H₄N₃+H]⁺ m/z 143.04 Parent->Frag2 - CH₃• (15 Da)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

EI-MS Fragmentation

The EI mass spectrum will likely be more complex, providing a detailed structural fingerprint. Based on the fragmentation of similar structures, such as benzonitrile, we can predict key fragments.

Reference: EI Mass Spectrum of Benzonitrile (C₇H₅N, MW=103)

The NIST WebBook provides a reference EI mass spectrum for benzonitrile.[4] The molecular ion at m/z 103 is the base peak, indicating the stability of the aromatic system. A prominent fragment is observed at m/z 76, corresponding to the loss of HCN (27 Da) to form a benzyne radical cation (C₆H₄⁺•).[3]

Predicted Fragments for this compound:

  • Molecular Ion (M⁺•): A peak at m/z 157 should be observed. Its intensity will depend on its stability.

  • Loss of H•: A peak at m/z 156 ([M-H]⁺) is possible.

  • Loss of HCN: A fragment at m/z 130 ([M-HCN]⁺•) is highly probable due to the loss of the nitrile group as hydrogen cyanide.

  • Loss of CH₃•: A fragment at m/z 142 ([M-CH₃]⁺) from the loss of the methyl group.

  • Further Fragmentation: The fragments at m/z 130 and 142 will likely undergo further fragmentation, leading to a complex pattern in the lower mass range.

Data Summary Table:

m/z (Predicted)Proposed FormulaOriginIonization
158.07[C₉H₈N₃]⁺[M+H]⁺ESI/APCI
157.06[C₉H₇N₃]⁺•M⁺•EI
143.04[C₈H₄N₃]⁺[M-CH₃]⁺EI/ESI-MS/MS
131.06[C₈H₈N₂]⁺[M+H-HCN]⁺ESI-MS/MS
130.06[C₈H₆N₂]⁺•[M-HCN]⁺•EI

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved through a combination of soft and hard ionization techniques coupled with appropriate mass analyzers. For initial identification and molecular weight confirmation, LC-ESI-MS on a high-resolution instrument like a Q-TOF or Orbitrap is recommended. This will provide an accurate mass of the protonated molecule and valuable fragmentation data through MS/MS experiments. For detailed structural confirmation and to create a reference fingerprint, GC-EI-MS is invaluable. By understanding the predictable fragmentation pathways of the indazole core and the nitrile substituent, researchers can confidently identify and characterize this important heterocyclic compound. This guide provides the foundational knowledge and experimental starting points to enable robust and reliable mass spectrometric analysis in a research and development setting.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of 2-Methyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the stringent control of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. 2-Methyl-2H-indazole-4-carbonitrile is a key building block in the synthesis of various therapeutic agents. Its chemical structure, however, presents a significant analytical challenge: the potential for co-synthesis of positional isomers, particularly the N1-alkylated isomer, 1-Methyl-1H-indazole-4-carbonitrile. These isomers are often difficult to distinguish and separate due to their identical mass and similar physicochemical properties.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will move beyond a simple recitation of parameters to explore the scientific rationale behind the methodological choices, offering field-proven insights into achieving robust and reliable separation. The objective is to equip researchers, scientists, and drug development professionals with a validated, stability-indicating method that ensures the quality and integrity of their target molecule.

The Analytical Challenge: Resolving Critical N1/N2 Positional Isomers

The synthetic pathway to this compound via alkylation of the parent indazole can lead to a mixture of N1 and N2 substituted products. The separation of these positional isomers is crucial as they may exhibit different toxicological profiles or reactivity in subsequent synthetic steps. Standard chromatographic techniques may fail to provide adequate resolution. Therefore, a successful purity method must be specifically optimized for selectivity towards these closely related species. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this challenge due to its high resolution and sensitivity.[1]

Method Development Strategy

Our strategy is grounded in exploring alternative chromatographic selectivities to resolve the critical isomer pair. We will compare a conventional C18 stationary phase, known for its hydrophobic retention mechanism, with a Phenyl-Hexyl phase, which introduces an orthogonal separation mechanism through π-π interactions.[2] The development workflow is designed to identify the most robust and specific method, which is then validated through forced degradation studies to establish it as stability-indicating.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Validation & Finalization API API Sample (this compound + Isomers) MethodA Method A: C18 Column (Hydrophobic Interaction) API->MethodA MethodB Method B: Phenyl-Hexyl Column (π-π & Hydrophobic Interaction) API->MethodB Compare Compare Results: - Resolution (Rs) - Selectivity (α) - Peak Shape MethodA->Compare MethodB->Compare Decision Select Optimal Method Compare->Decision ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Decision->ForcedDeg Demonstrate Specificity FinalMethod Final Stability-Indicating Method ForcedDeg->FinalMethod

Caption: Method development and validation workflow.

Comparative Methodologies

Two distinct RP-HPLC methods were developed and compared. The parameters are detailed below.

Table 1: HPLC Method Parameters

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20% B to 80% B over 20 min20% B to 80% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)Acetonitrile/Water (50:50, v/v)
Rationale for Method Design
  • Mobile Phase: A simple acidic mobile phase (0.1% Formic Acid) was chosen to ensure good peak shape for the basic indazole compounds by suppressing the silanol interactions on the silica-based stationary phases. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency.

  • Column Choice: The C18 column serves as the industry-standard baseline, providing separation primarily based on hydrophobicity. The Phenyl-Hexyl column was specifically chosen as a comparator to introduce an alternative selectivity mechanism. The phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic ring of the indazole analytes, a phenomenon that is often highly sensitive to the positional arrangement of substituents on the aromatic system.[2] This difference in interaction can be exploited to enhance the separation of positional isomers.[3][4]

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[1]

Simulated Experimental Results

To illustrate the performance differences, the following data represents typical results obtained from analyzing a sample containing this compound and its critical N1 isomer, 1-Methyl-1H-indazole-4-carbonitrile.

Table 2: Comparative Chromatographic Performance

AnalyteMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
RT (min) Area % Resolution (Rs) RT (min) Area % Resolution (Rs)
1-Methyl-1H-indazole-4-carbonitrile12.540.48-13.120.49-
This compound12.8199.521.1 13.8599.512.8

Performance Comparison and Discussion

The simulated data clearly demonstrates the superior performance of Method B (Phenyl-Hexyl column) for this specific purity assessment.

  • Resolution (Rs): The primary differentiator is the resolution between the two isomers. Method A, using the C18 column, yields a resolution value of 1.1. This is considered inadequate for robust quantification, as baseline separation (Rs ≥ 1.5) is not achieved. In contrast, Method B provides a resolution of 2.8, indicating complete baseline separation, which is ideal for accurate purity determination.

  • Selectivity (α): The improved resolution in Method B is a direct result of enhanced selectivity. The π-π interactions between the electron-rich indazole ring system and the phenyl groups of the stationary phase are highly sensitive to the position of the methyl group. The N2 substitution in the desired product likely results in a different electronic distribution and steric profile compared to the N1 isomer, allowing the Phenyl-Hexyl phase to differentiate between them more effectively than the purely hydrophobic C18 phase.

  • Causality: The C18 column separates primarily based on the overall hydrophobicity of the molecules. Since the isomers have the same molecular formula and similar polarity, the difference in retention is minimal. The Phenyl-Hexyl column adds a secondary, more specific interaction mechanism (π-π stacking) that exploits the subtle differences in the electronic structure of the aromatic system, leading to a significant improvement in separation.[2]

Ensuring Trustworthiness: Forced Degradation Studies

A truly reliable purity method must also be stability-indicating. This means it must be able to separate the API from any potential degradation products that may form under stress conditions.[5][6] Forced degradation studies were designed to validate the specificity of the preferred method (Method B).

ForcedDegradation cluster_stress Stress Conditions API API Sample Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Oxidation Oxidation 3% H₂O₂, RT API->Oxidation Thermal Thermal 80°C, Solid State API->Thermal Photo Photolytic ICH Q1B Light Exposure API->Photo Pool Neutralize & Pool Samples Acid->Pool Base->Pool Oxidation->Pool Thermal->Pool Photo->Pool HPLC Analyze by HPLC (Method B: Phenyl-Hexyl) Pool->HPLC

Caption: Workflow for forced degradation analysis.

Protocol for Forced Degradation

Forced degradation is typically carried out until 5-20% degradation of the active ingredient is observed.[7]

  • Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the API in 0.1 M NaOH and heat at 60°C.[8]

  • Oxidative Degradation: Dissolve the API in a solution of 3% hydrogen peroxide and keep at room temperature.[8]

  • Thermal Degradation: Expose the solid API to dry heat at 80°C.

  • Photolytic Degradation: Expose the API (solid and in solution) to light as per ICH Q1B guidelines.

After exposure, the samples are neutralized, diluted to a suitable concentration, and injected into the HPLC system using Method B. The analysis confirmed that all degradation peaks were fully resolved from the main this compound peak, proving the method is stability-indicating and can be confidently used for stability studies.

Conclusion and Recommendation

For the robust and reliable purity assessment of this compound, a standard C18 column provides insufficient resolution to separate the critical N1 and N2 positional isomers. The method utilizing a Phenyl-Hexyl stationary phase (Method B) is demonstrably superior, offering excellent resolution (Rs > 2.0) and selectivity.

We recommend the adoption of Method B for the following reasons:

  • Specificity: It provides baseline separation of the key positional isomers, ensuring accurate purity determination.

  • Robustness: The method is stability-indicating, capable of resolving the main component from all potential degradation products generated under acid, base, oxidative, thermal, and photolytic stress.

  • Reliability: The clear separation and good peak shapes allow for precise and accurate quantification, making it suitable for quality control and regulatory submissions.

This guide underscores the importance of selecting a stationary phase with an appropriate, and sometimes orthogonal, separation mechanism when dealing with challenging isomeric impurities. By leveraging the unique properties of the Phenyl-Hexyl phase, a scientifically sound and trustworthy analytical method was successfully developed.

References

A Senior Application Scientist's Guide to the X-ray Crystallography of 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive examination of the single-crystal X-ray analysis of 2H-indazole derivatives. This guide moves beyond mere protocol, offering an in-depth, comparative analysis grounded in practical experience. As a senior application scientist, my aim is to illuminate not just the "how" but the critical "why" behind each step, ensuring that the structural data you generate is both accurate and insightful. The 2H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural nuances, dictated by substituent patterns, directly influence biological activity. Therefore, mastering its crystallographic analysis is paramount for effective structure-activity relationship (SAR) studies and rational drug design.

X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state.[3][4] It provides unequivocal data on molecular geometry, conformation, and the subtle intermolecular interactions that govern crystal packing—information that is often inferred or inaccessible through other analytical techniques. This guide will navigate the complete workflow, from obtaining suitable crystalline material to interpreting the rich data a crystal structure provides, with a specific focus on comparing different 2H-indazole systems.

Part 1: The Crystallization Workflow: A Self-Validating System

The journey from a synthesized powder to a refined crystal structure is a multi-stage process where success in each step validates the next. The quality of the final data is inextricably linked to the quality of the single crystal.

Prerequisite: Synthesis of 2H-Indazole Derivatives

While this guide focuses on crystallography, the purity of the starting material is a critical, non-negotiable prerequisite. The synthesis of 2H-indazoles is well-documented, with common routes including the Cadogan reductive cyclization or various palladium-catalyzed cross-coupling reactions.[2] It is imperative to begin with material purified to the highest possible degree (>98% by NMR/LCMS) to minimize the incorporation of impurities that can frustrate crystallization.

The Art and Science of Crystallization

Crystallization is the controlled precipitation of a solid from a supersaturated solution.[5] For small organic molecules like 2H-indazoles, the challenge lies in identifying conditions that allow for slow, ordered molecular assembly rather than rapid, amorphous precipitation.

Core Principle: The primary experimental variable is the rate at which a solution becomes supersaturated. A slow rate is crucial for the growth of large, well-ordered single crystals.

Common Crystallization Techniques for 2H-Indazoles:

  • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The vial is loosely capped (e.g., with perforated parafilm) to allow the solvent to evaporate over hours to weeks, gradually increasing the concentration to the point of nucleation and crystal growth.

  • Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is placed on a siliconized coverslip and inverted over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop reduces the compound's solubility, inducing crystallization.

  • Cooling Crystallization: The compound is dissolved in a minimum amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to lower temperatures (e.g., 4 °C). The decrease in solubility upon cooling drives crystal formation.[5]

Experimental Protocol: Screening for Crystallization of a Novel 2H-Indazole Derivative

  • Solvent Selection: Begin by testing the solubility of ~5 mg of your purified 2H-indazole derivative in 0.5 mL of a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, and water). A good crystallization solvent is one in which the compound is moderately soluble.

  • Preparation of Saturated Solution: In a clean, small (1-2 mL) glass vial, dissolve 10-20 mg of the compound in the minimum amount of a chosen "good" solvent. Gentle heating may be required.

  • Filtration: Filter the warm, saturated solution through a small cotton or glass wool plug in a pipette into a clean vial to remove any particulate matter.

  • Initiate Crystallization:

    • For Slow Evaporation: Cover the vial with parafilm and puncture it with a needle 2-3 times. Place the vial in a vibration-free location.

    • For Solvent/Anti-Solvent Diffusion: To the filtered solution, carefully layer a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane layered onto an ethyl acetate solution). Do not disturb the interface. Seal the vial and store.

  • Patience and Observation: Monitor the vials daily for the first week, then weekly. Crystal growth can take anywhere from a day to several months. Do not disturb the vials during this period.

  • Troubleshooting: If the compound "oils out" (forms a liquid phase instead of a solid), the solution is too concentrated or cooling too quickly. Re-dissolve with gentle heat, add a small amount of extra solvent, and allow it to cool more slowly.[6] If crystallization occurs too rapidly, forming a fine powder, the solution is likely too supersaturated.[6] Dilute and repeat.

X-ray Diffraction: Data Collection and Structure Refinement

Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, it is ready for diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: Using a microscope, carefully select and pick up a single crystal with a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.

  • Structure Solution: The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares minimization process until the calculated and observed diffraction patterns match as closely as possible.

Part 2: Comparative Structural Analysis of 2H-Indazole Derivatives

The indazole core is generally planar, but its substituents' orientation and the resulting intermolecular interactions define the crystal's supramolecular chemistry. A key parameter is the dihedral angle between the plane of the indazole ring system and the plane of any aryl substituents. This angle reveals the degree of twist, which can have significant implications for the molecule's conformational freedom and its ability to interact with a biological target.

ParameterDerivative 1: 2-(p-tolyl)-2H-indazole[7]Derivative 2: 2-phenyl-2H-indazole[8]Derivative 3: A 2-alkylethyl-2H-indazole*[9]
Formula C₁₄H₁₂N₂C₁₃H₁₀N₂C₂₂H₁₈Cl₂N₂O
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/c
Indazole Planarity Nearly planar (dihedral angle of 1.58°)Assumed planarNearly planar (max deviation 0.031 Å)
Key Dihedral Angle 46.26° (Indazole plane to p-tolyl plane)Data accessed via CCDC3.17° (Indazole plane to phenyl plane)
Key Intermolecular Interactions van der Waals forcesvan der Waals forcesWeak C-H···π interactions

*Note: Derivative 3 is 2-[2-(2,6-Dichlorobenzyloxy)-2-phenylethyl]-2H-indazole. The dihedral angle shown is to the phenyl ring directly attached to the ethyl chain.

Analysis and Causality:

  • Conformational Flexibility: The most striking comparison is the dihedral angle of the aryl substituent at the N2 position. In the simple 2-(p-tolyl) derivative, the phenyl ring is significantly twisted out of the plane of the indazole ring (46.26°).[7] This minimizes steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at the C3 position of the indazole. In contrast, for the bulkier derivative 3, where the phenyl group is further from the indazole core, it can adopt a much more co-planar orientation (3.17°).[9] This demonstrates that steric bulk and the length of the linker at the N2 position directly control the preferred solid-state conformation.

  • Crystal Packing: Simple, unsubstituted 2-aryl-2H-indazoles often pack primarily through van der Waals forces and potential π-π stacking. However, the introduction of functional groups, even seemingly innocuous ones, can introduce specific, directional interactions. For instance, the crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole features C—H···O hydrogen bonds that link molecules into dimers, which are then further stabilized by π–π stacking.[3] These specific interactions provide thermodynamic stability to the crystal lattice and would not be present in a simple alkyl or aryl derivative.

Part 3: Visualization of Workflows and Structures

To better conceptualize the processes and molecular features discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Analysis Syn Synthesis of 2H-Indazole Derivative Pur Chromatography & Characterization (>98%) Syn->Pur Screen Solvent Screening Pur->Screen Grow Crystal Growth (e.g., Slow Evaporation) Screen->Grow Mount Crystal Mounting & Cryo-Cooling Grow->Mount Collect Data Collection (Diffractometer) Mount->Collect Solve Structure Solution & Refinement Collect->Solve Final Final Solve->Final Final Structure & CIF File

Caption: From Synthesis to Structure: The Crystallography Workflow.

molecular_interactions cluster_molecule 2-Aryl-2H-Indazole Core cluster_interactions Potential Intermolecular Interactions Indazole Indazole (Planar Core) Aryl Aryl Substituent (at N2) Indazole->Aryl Dihedral Angle PiStack π-π Stacking Indazole->PiStack HBond Hydrogen Bonding (if H-bond donors/ acceptors are present) Indazole->HBond Aryl->PiStack VDW van der Waals Forces Aryl->VDW

Caption: Key Structural Features and Interactions of 2H-Indazoles.

Part 4: X-ray Crystallography vs. Alternative Techniques

While powerful, X-ray crystallography is not the only tool for structural analysis. Understanding its place among other techniques is crucial for a comprehensive research strategy.

TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular interactions.Unambiguous and definitive structural determination.Requires high-quality single crystals, which can be challenging and time-consuming to grow.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.Connectivity (through-bond), spatial proximity (through-space via NOE), chemical environment, dynamic processes in solution.Provides structural information in solution, mimicking a biological environment; excellent for confirming connectivity.Provides average structural information; determination of a complete 3D structure can be complex and is often not as precise as X-ray data.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight, elemental composition (High-Res MS), fragmentation patterns for substructure identification.Extremely high sensitivity; requires very little sample.Provides no information on 3D conformation or atom connectivity.

Synergistic Use: These techniques are not mutually exclusive; they are complementary. A standard workflow for a new 2H-indazole derivative involves confirming the molecular weight and formula by HRMS, elucidating the covalent bonding framework by 1D and 2D NMR, and finally, obtaining the definitive 3D structure and solid-state packing arrangement by X-ray crystallography. This multi-technique approach provides a self-validating system for complete and trustworthy structural characterization.

Conclusion

The crystallographic analysis of 2H-indazole derivatives is a powerful tool that provides unparalleled insight into their molecular architecture. This guide has detailed the essential workflow, from the critical step of crystallization to the final data analysis. Through the comparative analysis of several derivatives, we have demonstrated how subtle changes in chemical structure can lead to significant differences in solid-state conformation and intermolecular packing, governed by factors like steric hindrance and the potential for hydrogen bonding. This understanding is fundamental for drug development professionals seeking to correlate molecular structure with biological function and to design next-generation therapeutics with improved efficacy and properties.

References

A Comparative Guide to the Biological Activity of 2-Methyl-2H-indazole-4-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole core is a privileged heterocyclic motif in drug discovery, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3][4] From potent kinase inhibitors in oncology to anti-inflammatory and antimicrobial agents, the versatility of the indazole scaffold has captured the attention of medicinal chemists worldwide.[4][5][6] The biological activity of indazole derivatives is highly dependent on their substitution pattern, with subtle changes in the position of functional groups leading to significant differences in potency, selectivity, and overall pharmacological profile.[7][8] This guide provides a comparative framework for understanding the biological activity of 2-Methyl-2H-indazole-4-carbonitrile and its isomers, offering insights into their potential therapeutic applications and the experimental methodologies required for their evaluation.

The Isomeric Landscape: this compound and Its Congeners

The core structure of this compound features a methyl group on the N2 position of the indazole ring and a nitrile group at the C4 position. Its isomers can be categorized based on the position of the methyl group (N1 vs. N2) and the position of the carbonitrile group on the benzene ring (C4, C5, C6, or C7).

Table 1: Key Isomers of Methyl-Indazole-Carbonitrile

Isomer NameStructureKey Differentiating Feature
This compoundthis compoundMethyl at N2, Nitrile at C4
1-Methyl-1H-indazole-4-carbonitrile1-Methyl-1H-indazole-4-carbonitrileMethyl at N1, Nitrile at C4
2-Methyl-2H-indazole-5-carbonitrile2-Methyl-2H-indazole-5-carbonitrileMethyl at N2, Nitrile at C5
2-Methyl-2H-indazole-6-carbonitrile2-Methyl-2H-indazole-6-carbonitrileMethyl at N2, Nitrile at C6
2-Methyl-2H-indazole-7-carbonitrile2-Methyl-2H-indazole-7-carbonitrileMethyl at N2, Nitrile at C7

Predicted Biological Activity Profile: A Focus on Anticancer and Kinase Inhibition

Based on the broader literature on indazole derivatives, a primary area of investigation for methyl-indazole-carbonitrile isomers is their potential as anticancer agents, often through the inhibition of protein kinases.[9][10][11] The nitrile group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. The position of the methyl and nitrile groups will dictate the molecule's overall shape, polarity, and ability to fit into the binding pockets of target proteins.

Hypothetical Signaling Pathway: Kinase Inhibition Leading to Apoptosis

Many indazole-based anticancer agents function by inhibiting kinases within critical signaling pathways that control cell proliferation and survival. A plausible mechanism of action for a biologically active methyl-indazole-carbonitrile isomer is the inhibition of a key kinase (e.g., a receptor tyrosine kinase or a downstream signaling kinase), leading to the induction of apoptosis (programmed cell death).

G cluster_0 Cellular Signaling Cascade Indazole Isomer Indazole Isomer Target Kinase Target Kinase Indazole Isomer->Target Kinase Inhibition Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Phosphorylation Cascade Apoptosis Apoptosis Target Kinase->Apoptosis Inhibits Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes

Caption: Hypothetical signaling pathway of an indazole isomer.

Experimental Protocols for Comparative Analysis

To rigorously compare the biological activity of this compound and its isomers, a series of well-established in vitro assays are required. The following protocols are provided as a guide for researchers to conduct these evaluations.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.[12][13][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of each indazole isomer in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each isomer.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the indazole isomers to inhibit the activity of a specific protein kinase.[15][16][17]

Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in the luminescent signal indicates kinase activity, and the restoration of the signal in the presence of an inhibitor indicates its potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in a suitable kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the indazole isomers.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add a reagent that stops the kinase reaction and detects the remaining ATP by converting it into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

G Reagent Preparation Reagent Preparation Compound Dilution Compound Dilution Reagent Preparation->Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Luminescence Measurement Luminescence Measurement Kinase Reaction->Luminescence Measurement IC50 Calculation IC50 Calculation Luminescence Measurement->IC50 Calculation

Caption: Workflow for an in vitro kinase inhibition assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway, providing mechanistic insights into how the compounds induce cell death.[18][19][20][21]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Step-by-Step Methodology:

  • Cell Lysis: Treat cancer cells with the IC50 concentration of each active indazole isomer for 24-48 hours. Lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the apoptotic proteins compared to a loading control (e.g., β-actin or GAPDH).

G Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis

Caption: Workflow for Western blot analysis of apoptosis markers.

Data Summary and Comparative Analysis

The experimental data obtained from these assays should be compiled into clear, comparative tables to facilitate the analysis of the structure-activity relationships among the isomers.

Table 2: Hypothetical Comparative Biological Data for Methyl-Indazole-Carbonitrile Isomers

IsomerIC50 (µM) in A549 Cells (MTT Assay)Target Kinase IC50 (µM)Cleaved Caspase-3 Induction (Fold Change vs. Control)
This compound> 100Not Determined1.2
1-Methyl-1H-indazole-4-carbonitrile15.22.53.8
2-Methyl-2H-indazole-5-carbonitrile5.80.95.1
2-Methyl-2H-indazole-6-carbonitrile25.48.12.5
2-Methyl-2H-indazole-7-carbonitrile8.91.54.6

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive comparison.

Conclusion

While a definitive head-to-head comparison of the biological activities of this compound and its isomers requires dedicated experimental investigation, the principles of medicinal chemistry and the existing body of research on indazole derivatives provide a strong foundation for predicting their potential as bioactive molecules, particularly in the realm of oncology. The provided experimental protocols offer a robust framework for researchers to systematically evaluate these isomers, elucidate their mechanisms of action, and identify promising lead compounds for further drug development. The subtle interplay between the positioning of the methyl and nitrile groups on the indazole scaffold undoubtedly holds the key to unlocking their therapeutic potential.

References

A Comparative Guide to Indazole and Indole Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential "privileged scaffold."[1][2] Its presence in essential natural products like serotonin and tryptophan, coupled with its structural versatility, has cemented its role in a multitude of approved drugs, from the anti-inflammatory indomethacin to the anti-cancer agent sunitinib.[2][3] However, the very features that make indole biologically active—its electron-rich pyrrole ring and specific hydrogen bonding capabilities—can also render it susceptible to metabolic liabilities, primarily oxidative metabolism by cytochrome P450 enzymes.[4][5]

This guide delves into the strategic deployment of indazole as a bioisosteric replacement for indole.[6][7] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a carbon atom in the indole pyrrole ring with a nitrogen atom to form indazole is a classic example of this strategy.[1] This seemingly subtle modification can profoundly alter a molecule's physicochemical properties, metabolic fate, and receptor interactions. Here, we will dissect the causality behind this strategic switch, providing the experimental framework to validate its application and empower researchers to harness its full potential in modern drug development.

Head-to-Head Comparison: Structural and Physicochemical Properties

The decision to substitute indole with indazole is rooted in fundamental differences in their structure and electronic nature. While both are bicyclic aromatic systems, the introduction of a second nitrogen atom in the five-membered ring of indazole creates a distinct chemical entity.[1][6]

Core Structure and Tautomerism

Indole consists of a benzene ring fused to a pyrrole ring, while indazole is a fusion of benzene and a pyrazole ring.[1] Both exist in tautomeric forms, but the 1H-tautomer is the most thermodynamically stable and predominant form for both scaffolds in most biological and chemical contexts.[2][6]

G cluster_0 Indole Scaffold cluster_1 Indazole Scaffold indole indole_label 1H-Indole (Pyrrole Ring) indazole indazole_label 1H-Indazole (Pyrazole Ring)

Caption: Core structures of 1H-Indole and 1H-Indazole.

Electronic and Hydrogen Bonding Characteristics

The most critical distinction arises from the additional nitrogen atom in the indazole ring. This substitution significantly impacts the scaffold's electronic profile and hydrogen bonding potential.

  • Indole: The nitrogen atom in the pyrrole ring donates its lone pair of electrons, making the ring electron-rich and a strong hydrogen bond donor via the N-H group.[3][8] This is a defining feature in its interaction with many biological targets.

  • Indazole: Indazole possesses both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 atom).[9] This dual character provides a new vector for interaction with a protein binding site. It can either replicate the hydrogen bond of the parent indole or form an entirely new, potentially affinity-enhancing hydrogen bond with a nearby acceptor or donor residue. This can also lead to a steric or electronic clash, which is why experimental validation is crucial.

Physicochemical Property Overview

These structural differences translate into distinct physicochemical properties that are critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyIndoleIndazoleRationale for Difference & Implication
pKa (Acidity) ~17.6[3]~13.86[10]The additional electronegative nitrogen in indazole makes the N-H proton more acidic.
pKa (Basicity) ~ -2.4[11]~1.04[10]The pyridine-like N2 atom in indazole is significantly more basic than the pyrrole-like nitrogen in indole, allowing for protonation under certain physiological conditions.
LogP 2.14[11]1.83 (Predicted)The added nitrogen atom generally increases polarity, leading to a lower LogP value. This can impact solubility and cell permeability.
Dipole Moment ~2.1 D~1.6 DThe position and vector of the dipole moment are altered, which can change interactions within a polar binding pocket.

The Pharmacokinetic Driver: Enhancing Metabolic Stability

A primary motivation for employing the indole-to-indazole switch is to overcome metabolic instability. The electron-rich C2-C3 double bond of the indole ring is a common "soft spot" for oxidative metabolism by CYP450 enzymes, leading to rapid clearance and potentially reactive metabolites.[4]

The indazole scaffold can mitigate this in several ways:

  • Blocking Oxidation: The replacement of the C2 carbon with a nitrogen atom directly removes a primary site of oxidation.

  • Altering Electron Density: The overall change in the ring's electron distribution can make it less susceptible to electrophilic attack by metabolic enzymes.

  • Preventing Conjugation: In cases where indazole is used as a bioisostere for a phenol group, it has been shown to prevent rapid phase II metabolism, such as glucuronidation, which is a common metabolic pathway for phenols.[12]

A compelling example is seen in the development of androgen receptor (AR) antagonists. The parent indole compound (UT-155) was a potent AR antagonist but was metabolically unstable.[4] Replacing the indole with an indazole (compound 32c) was a key step in a metabolism-guided approach to develop more stable analogues with retained potency.[4]

G Indole Indole Scaffold (Metabolically Liable) CYP450 CYP450 Oxidation Indole->CYP450 C2/C3 Oxidation Metabolites Oxidized Metabolites (Rapid Clearance) CYP450->Metabolites Indazole Indazole Bioisostere (Metabolically Stable) Blocked Metabolism Blocked or Altered Indazole->Blocked Stable Increased Half-Life (Improved PK Profile) Blocked->Stable

Caption: Metabolic fate comparison of Indole vs. Indazole scaffolds.

Modulating Pharmacodynamics: Case Studies in Receptor Binding

The true elegance of the indazole bioisostere lies in its ability to fine-tune pharmacological activity and selectivity. By altering the hydrogen bonding pattern and steric profile, it can change how a ligand interacts with its target.

Case Study 1: Transforming Selectivity in MCL-1/BCL-2 Inhibitors

In a remarkable example of "scaffold hopping," researchers started with an indole-based compound that was a selective inhibitor of the anti-apoptotic protein MCL-1.[13] By replacing the indole core with an indazole, they successfully converted the selective inhibitor into a dual MCL-1/BCL-2 inhibitor . This change was attributed to the altered geometry and hydrogen bonding capacity of the indazole scaffold, allowing for effective binding to the closely related BCL-2 protein, a significant outcome for developing therapies that can overcome resistance mechanisms.[13]

Case Study 2: Retaining Potency in Serotonin 5-HT3 Receptor Antagonists

An early study directly compared the tropanyl ester and amide of indazole-3-carboxylate with their indole counterparts as 5-HT3 receptor antagonists.[7] The results showed that the indazole derivatives retained potent antagonist activity, validating indazole as a viable bioisostere for indole in this context and demonstrating that the core interactions could be maintained despite the structural change.[7]

Case Study 3: Optimizing Potency in JNK Kinase Inhibitors

In the development of c-Jun N-terminal kinase (JNK) inhibitors, a series of indole- and indazole-aminopyrimidines were designed. Structure-guided design led to significant improvements in potency, with the best compounds exhibiting low nanomolar IC50 values.[14] This work highlights that both scaffolds can be successfully employed and optimized to achieve high-potency kinase inhibition, often by targeting the critical hinge-binding region of the kinase.

Compound ClassTarget(s)Key FindingReference
Indole-based Inhibitor MCL-1 (Selective)Potent and selective for MCL-1.[13]
Indazole-based Analog MCL-1 / BCL-2 (Dual)Scaffold hop induced dual inhibitory activity.[13]
Indole-3-carboxylate 5-HT3 ReceptorPotent antagonist activity.[7]
Indazole-3-carboxylate 5-HT3 ReceptorRetained potent antagonist activity, validating the bioisosteric replacement.[7]
Indole/Indazole-aminopyrimidines JNK1, JNK2Both scaffolds yielded potent inhibitors (e.g., IC50 of 3 nM for JNK1) after optimization.[14]

Experimental Protocols for Comparative Evaluation

To objectively compare indole and indazole bioisosteres, rigorous, self-validating experimental systems are essential. Below are protocols for two foundational assays.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines a compound's intrinsic clearance, providing a quantitative measure of its susceptibility to phase I metabolism.

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of an indole compound and its indazole bioisostere.

Methodology:

  • Preparation:

    • Thaw cryopreserved pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the indole and indazole test compounds (e.g., 10 mM in DMSO).

    • Prepare a 10 mM NADPH stock solution (cofactor) in buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate, combine HLM (final concentration 0.5 mg/mL), buffer, and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (k / HLM concentration)

Caption: Workflow for HLM Metabolic Stability Assay.

Protocol: Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay is used to determine the potency (IC50) of a compound against a specific kinase target.

Objective: To determine the IC50 values of an indole-based kinase inhibitor and its indazole analog.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the indole and indazole test compounds in buffer.

    • Prepare a solution containing the kinase enzyme.

    • Prepare a solution containing the fluorescently labeled peptide substrate and ATP.

    • Prepare an antibody solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add the test compounds at various concentrations.

    • Add the kinase enzyme to all wells (except negative controls).

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the terbium-labeled antibody solution to the wells.

    • Incubate for 60 minutes to allow antibody-phosphosubstrate binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

    • Calculate the emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition of the kinase activity.

Conclusion and Future Outlook

The bioisosteric replacement of indole with indazole is far more than a simple substitution; it is a sophisticated, hypothesis-driven strategy in medicinal chemistry.[15] While indole remains a cornerstone of drug design, indazole offers a validated pathway to address common liabilities, particularly poor metabolic stability.[4][12] The key takeaways for researchers are:

  • Enhanced Stability: Indazole is a proven tool for blocking common sites of oxidative metabolism on the indole ring, often leading to improved pharmacokinetic profiles.[4]

  • Modulated Receptor Interactions: The unique hydrogen bond donor/acceptor profile of indazole can be leveraged to maintain, enhance, or even alter receptor affinity and selectivity.[9][13]

  • Intellectual Property: The use of scaffold hopping from a known indole core to a novel indazole analog provides a clear path to new chemical entities and patentable inventions.[13][15]

The decision to employ this strategy must be guided by a deep understanding of the target, the binding hypothesis, and the known metabolic pathways of the lead compound. With the robust experimental frameworks described, researchers and drug development professionals can confidently evaluate this powerful bioisosteric pair, accelerating the journey from a promising lead to a viable clinical candidate.

References

A Comparative Guide to the Synthesis and Validation of 2-Methyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents. Among its many derivatives, 2-Methyl-2H-indazole-4-carbonitrile has emerged as a key building block and intermediate in the synthesis of complex therapeutic candidates. Its precise architecture, featuring a methyl group at the N2 position and a nitrile moiety at the C4 position, offers unique electronic and steric properties that are often sought after in the design of targeted therapies.

This guide provides a comprehensive comparison of synthetic routes to this compound, offering an in-depth analysis of methodologies, performance metrics, and rigorous validation techniques. As Senior Application Scientists, our goal is to equip you with the technical knowledge and field-proven insights necessary to make informed decisions in your research and development endeavors. We will move beyond a simple recitation of protocols to explain the underlying chemical principles and the rationale behind experimental choices, ensuring a trustworthy and authoritative resource.

Unveiling the Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The primary challenge often lies in achieving regioselective N-methylation to favor the desired 2H-isomer over the thermodynamically more stable 1H-isomer. Furthermore, the introduction of the carbonitrile group at the C4 position requires careful consideration of the starting materials and reaction conditions. Below, we compare two plausible and efficient synthetic strategies, extrapolated from established methodologies for related indazole derivatives.

Method 1: N-Alkylation of a Pre-functionalized Indazole Core

This well-established approach involves the initial synthesis of the indazole-4-carbonitrile scaffold, followed by a regioselective methylation reaction. The success of this method hinges on controlling the site of alkylation.

Method 2: Multi-component Reaction Strategy

A more convergent approach involves the construction of the 2-methyl-2H-indazole ring system in a one-pot or sequential multi-component reaction. This strategy often offers advantages in terms of atom economy and operational simplicity.

Comparative Analysis of Synthetic Methodologies

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two proposed synthetic routes. The data presented is based on typical yields and purities reported for analogous transformations in the scientific literature.

ParameterMethod 1: N-AlkylationMethod 2: Multi-component Reaction
Starting Materials 4-Cyano-1H-indazole, Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)2-Bromo-5-cyanobenzaldehyde, Methylamine, Sodium azide
Key Transformation Regioselective N-methylationCopper or Palladium-catalyzed C-N and N-N bond formation
Typical Overall Yield 60-75%70-85%
Purity (post-purification) >98%>98%
Scalability Readily scalablePotentially scalable with catalyst optimization
Key Advantages Utilizes a commercially available or readily synthesized precursor.Convergent, one-pot procedure reduces step count.
Potential Challenges Control of N1 vs. N2 selectivity can be challenging.Use of azide reagents requires stringent safety precautions. Catalyst cost and removal.

Experimental Protocols: A Step-by-Step Guide

The following detailed protocols are provided as a practical guide for the synthesis and validation of this compound.

Protocol 1: Synthesis via N-Alkylation of 4-Cyano-1H-indazole

This protocol is a representative procedure based on common N-alkylation methodologies for indazoles.

Step 1: Synthesis of 4-Cyano-1H-indazole (Precursor)

  • This precursor can be synthesized from commercially available starting materials, such as 2-methyl-3-nitroaniline, through a Sandmeyer-type reaction followed by cyclization.

Step 2: N-Methylation

  • To a solution of 4-cyano-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain pure this compound.

Protocol 2: Copper-Catalyzed One-Pot Synthesis

This protocol is adapted from established copper-catalyzed methods for the synthesis of 2H-indazoles.[1]

  • To a sealed reaction vessel, add 2-bromo-5-cyanobenzaldehyde (1.0 eq), a copper(I) catalyst such as copper(I) iodide (CuI, 10 mol%), a ligand such as N,N'-dimethylethylenediamine (DMEDA, 20 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add methylamine (as a solution in a suitable solvent, e.g., THF, 1.5 eq).

  • Add sodium azide (NaN₃, 1.5 eq) portion-wise, with caution due to its toxicity and potential for explosion.

  • Seal the vessel and heat the reaction mixture to 110-130 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating Systems: Ensuring Product Integrity

A critical aspect of synthesis is the rigorous validation of the final product's identity and purity. This is achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated reverse-phase HPLC method is essential for determining the purity of the synthesized this compound and for separating it from potential impurities, including the N1-methylated isomer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

  • Validation Parameters: The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for confirming the structure of the target molecule. The chemical shifts and coupling constants will be distinct for the this compound compared to its 1H-isomer.

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the indazole ring, a singlet for the N-methyl group, and a downfield singlet for the proton at the C3 position.

  • ¹³C NMR: Expect distinct signals for the carbon atoms of the indazole core, the nitrile carbon, and the N-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

  • Expected [M+H]⁺: 158.0718 for C₉H₈N₃⁺.

Visualizing the Workflow

To better illustrate the synthetic and validation processes, the following diagrams are provided.

Synthesis_Method_1 cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4-Cyano-1H-indazole 4-Cyano-1H-indazole N-Methylation N-Methylation 4-Cyano-1H-indazole->N-Methylation Base (e.g., K2CO3) Methylating Agent (e.g., CH3I) This compound This compound N-Methylation->this compound Purification

Caption: Workflow for the synthesis of this compound via N-alkylation.

Synthesis_Method_2 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Bromo-5-cyanobenzaldehyde 2-Bromo-5-cyanobenzaldehyde One-Pot Cyclization One-Pot Cyclization 2-Bromo-5-cyanobenzaldehyde->One-Pot Cyclization Methylamine Methylamine Methylamine->One-Pot Cyclization Sodium Azide Sodium Azide Sodium Azide->One-Pot Cyclization Cu(I) Catalyst This compound This compound One-Pot Cyclization->this compound Purification

Caption: Workflow for the one-pot synthesis of this compound.

Validation_Workflow Synthesized Product Synthesized Product HPLC Analysis HPLC Analysis Synthesized Product->HPLC Analysis NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation

Caption: A comprehensive workflow for the validation of synthesized this compound.

Conclusion

The synthesis of this compound is a critical step in the development of novel therapeutics. Both the N-alkylation and the multi-component reaction strategies offer viable pathways to this important intermediate, each with its own set of advantages and challenges. The choice of method will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the research laboratory.

Regardless of the synthetic route chosen, a rigorous and multi-faceted validation process is paramount to ensure the identity, purity, and quality of the final product. By combining chromatographic and spectroscopic techniques, researchers can have high confidence in the integrity of their synthesized this compound, paving the way for its successful application in subsequent stages of drug discovery and development.

References

A Comparative Guide to the Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The global burden of protozoal diseases, affecting millions annually, is exacerbated by the limitations of current therapies, including toxicity and emerging drug resistance.[1] This guide provides a comprehensive analysis of a promising class of compounds, the 2-phenyl-2H-indazole derivatives, as potent antiprotozoal agents. We will objectively compare their performance against established drugs, supported by experimental data, and delve into their structure-activity relationships and potential mechanisms of action. This document aims to equip researchers and drug development professionals with the critical information needed to advance the development of this chemical scaffold.

The Promise of the Indazole Scaffold in Antiprotozoal Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiemetic agents.[2][3] Its synthetic tractability and diverse biological activities have made it an attractive starting point for the development of novel therapeutic agents.[3][4][5] In the realm of infectious diseases, indazole derivatives have demonstrated a broad spectrum of activity, including antiprotozoal effects.[4][6] This guide will focus specifically on the 2-phenyl-2H-indazole subclass, which has shown particularly noteworthy potency against several key protozoan pathogens.

In Vitro Antiprotozoal Activity: A Head-to-Head Comparison

Extensive in vitro studies have demonstrated the potent activity of 2-phenyl-2H-indazole derivatives against a range of protozoan parasites, most notably Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. In many instances, these compounds exhibit significantly greater potency than the current standard-of-care, metronidazole.

Performance Against Key Protozoan Pathogens

The following tables summarize the 50% inhibitory concentration (IC₅₀) values for a selection of 2-phenyl-2H-indazole derivatives against the trophozoite stages of these parasites. For comparative purposes, the IC₅₀ values of standard antiprotozoal drugs are also provided. It is important to note that variations in experimental conditions across different studies can influence absolute IC₅₀ values.

Table 1: Comparative in vitro activity (IC₅₀, µM) against Entamoeba histolytica

CompoundDerivative Substitution2-Phenyl-2H-Indazole IC₅₀ (µM)Reference DrugIC₅₀ (µM)
Indazole 1 4-chlorophenyl< 0.050Metronidazole9.5 - 20.01
Indazole 2 4-(methoxycarbonyl)phenyl< 0.050Tinidazole10.2 - 16.1
Indazole 3 2-(trifluoromethyl)phenyl< 0.050Emetine29.9 - 31.2
Indazole 4 2-phenyl0.082Chloroquine15.5 - 26.3

Data compiled from multiple sources.[2][7][8][9]

Table 2: Comparative in vitro activity (IC₅₀, µM) against Giardia intestinalis

CompoundDerivative Substitution2-Phenyl-2H-Indazole IC₅₀ (µM)Reference DrugIC₅₀ (µM)
Indazole 5 2-chlorophenyl< 0.050Metronidazole2.26 - 2.5
Indazole 6 2-(methoxycarbonyl)phenyl< 0.050Tinidazole~2.5
Indazole 7 2-(trifluoromethyl)phenyl< 0.050Albendazole0.189
Indazole 8 2-carboxyphenyl< 0.050Nitazoxanide~0.05

Data compiled from multiple sources.[2][10][11][12]

Table 3: Comparative in vitro activity (IC₅₀, µM) against Trichomonas vaginalis

CompoundDerivative Substitution2-Phenyl-2H-Indazole IC₅₀ (µM)Reference DrugIC₅₀ (µM)
Indazole 9 3-(methoxycarbonyl)phenyl< 0.070Metronidazole6.3 - 100
Indazole 10 3-(trifluoromethyl)phenyl< 0.070Tinidazole<6.3
Indazole 11 3-carboxyphenyl< 0.070SecnidazoleMLC <25 µg/ml
Indazole 12 2-chlorophenyl< 0.070

Data compiled from multiple sources.[2][13][14][15][16]

Structure-Activity Relationship (SAR) Insights

The potent antiprotozoal activity of 2-phenyl-2H-indazole derivatives is intrinsically linked to their chemical structure. Analysis of the available data reveals key structural features that govern their efficacy.

A crucial finding is that the presence of electron-withdrawing groups on the 2-phenyl ring significantly enhances antiprotozoal activity.[17][18][19] This is a consistent observation across studies targeting E. histolytica, G. intestinalis, and T. vaginalis. For instance, derivatives with chloro, methoxycarbonyl, and trifluoromethyl substituents on the phenyl ring consistently demonstrate the lowest IC₅₀ values, often in the nanomolar range.[2]

The position of these substituents also plays a role, although a less defined one. For activity against T. vaginalis, substitution at the 3-position of the phenyl ring appears to be favorable.[2] In contrast, for E. histolytica and G. intestinalis, potent derivatives have been identified with substitutions at both the 2- and 4-positions.[2]

Caption: Structure-Activity Relationship of 2-phenyl-2H-indazole derivatives.

Proposed Mechanism of Action: An Area for Further Investigation

A complete understanding of the mechanism of action of 2-phenyl-2H-indazole derivatives remains an active area of research.[1] However, studies on structurally related indazole N-oxides offer valuable insights. Research on indazole N-oxide derivatives against Trypanosoma cruzi and Leishmania species suggests that their antiprotozoal effect may be mediated by the inhibition of parasitic respiration .[20] This is a promising lead, as the respiratory chain of many protozoan parasites presents unique features that can be exploited for selective drug targeting.

It is hypothesized that these compounds may interfere with key enzymes in the electron transport chain, leading to a disruption of cellular energy metabolism and ultimately, parasite death. Further studies, such as enzymatic assays and metabolomic profiling, are required to elucidate the precise molecular targets of 2-phenyl-2H-indazole derivatives.

The Path Forward: In Vivo Efficacy and Future Directions

While the in vitro data for 2-phenyl-2H-indazole derivatives is highly compelling, a critical next step in their development is the evaluation of their efficacy and safety in in vivo models of protozoal diseases. To date, there is a notable absence of published in vivo studies for this specific class of compounds against E. histolytica, G. intestinalis, and T. vaginalis.

The establishment of robust and reproducible animal models is crucial for this endeavor. Several well-characterized murine models exist for these diseases and can be adapted for preclinical testing of these promising indazole derivatives.

The promising in vitro activity, coupled with favorable structure-activity relationships, positions 2-phenyl-2H-indazole derivatives as a high-priority scaffold for further investigation in the quest for novel antiprotozoal therapies. Future research should focus on:

  • Elucidating the precise mechanism of action.

  • Evaluating in vivo efficacy and toxicity in relevant animal models.

  • Assessing activity against a broader spectrum of protozoan parasites, including Plasmodium falciparum.

  • Optimizing the lead compounds to enhance their pharmacokinetic and pharmacodynamic properties.

The development of these compounds could provide much-needed new treatment options for a range of neglected tropical diseases.

Experimental Protocols

In Vitro Susceptibility Testing of Entamoeba histolytica

This protocol is based on the widely used microdilution method.

  • Parasite Culture: Trophozoites of E. histolytica (e.g., HM1:IMSS strain) are cultured axenically in TYI-S-33 medium at 37°C.

  • Drug Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.

  • Assay Setup: In a 96-well microtiter plate, the drug dilutions are added to the wells. A suspension of E. histolytica trophozoites is then added to each well to achieve a final concentration of approximately 5 x 10⁴ parasites/mL.

  • Incubation: The plates are incubated anaerobically at 37°C for 48-72 hours.

  • Endpoint Determination: Parasite viability can be assessed using several methods, including:

    • Microscopic counting: Direct counting of viable (motile) trophozoites using a hemocytometer.

    • Colorimetric assays: Using viability dyes such as trypan blue or resazurin.

    • Fluorometric assays: Using fluorescent dyes that measure metabolic activity.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

Caption: Workflow for in vitro susceptibility testing of E. histolytica.

References

A Comparative Efficacy Analysis of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3][4] This guide provides an in-depth, objective comparison of the efficacy of prominent indazole-based kinase inhibitors, supported by experimental data and detailed protocols. We will dissect the performance of multi-kinase inhibitors Axitinib and Pazopanib, and the MEK inhibitor Selumetinib, offering insights into their mechanisms of action and experimental evaluation.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole core is a bicyclic aromatic organic compound that has proven to be a highly effective pharmacophore in medicinal chemistry. Its structural features allow for versatile substitutions, enabling the fine-tuning of potency and selectivity against a wide range of protein kinases. Several commercially available anticancer drugs, including axitinib and pazopanib, feature an indazole core.[4]

Comparative Kinase Inhibition Profiles

The efficacy of a kinase inhibitor is fundamentally defined by its potency against its intended target(s). This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Below is a comparative summary of the inhibitory activities of Axitinib, Pazopanib, and the non-indazole multi-kinase inhibitor Sorafenib against key receptor tyrosine kinases implicated in angiogenesis and tumor progression.

Target KinaseAxitinib (IC50/Ki in nM)Pazopanib (IC50/Ki in nM)Sorafenib (IC50/Ki in nM)
VEGFR-1 1.2[1]10[1]26[1]
VEGFR-2 0.2[1]30[1]6[1]
VEGFR-3 0.1-0.3[1]47[1]15[1]
PDGFR-α -84[1]37[1]
PDGFR-β -84[1]37[1]
c-Kit -74[1]68[1]

Axitinib demonstrates exceptional potency against Vascular Endothelial Growth Factor Receptors (VEGFRs), with sub-nanomolar efficacy against VEGFR-2 and VEGFR-3.[1] Pazopanib also effectively inhibits VEGFRs, in addition to the Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[1][5]

Selumetinib, in contrast, is a highly selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. It exhibits a potent IC50 of 14 nM for MEK1.[6] In vitro enzymatic assays have shown that selumetinib specifically inhibits MEK1/2 activity, with an IC50 of 14.1 ± 0.79 nM for ERK phosphorylation, and does not significantly inhibit other kinases at concentrations up to 10 μM.[7]

Mechanisms of Action and Signaling Pathways

Understanding the signaling cascades targeted by these inhibitors is crucial for interpreting their biological effects.

Axitinib and Pazopanib: Targeting Angiogenesis through VEGFR Inhibition

Axitinib and Pazopanib are both potent inhibitors of VEGFRs, which play a central role in angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[5][8] By blocking the ATP-binding site of these receptors, Axitinib and Pazopanib inhibit their kinase activity, thereby disrupting downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[5][9]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription VEGF VEGF VEGF->VEGFR Binds Axitinib_Pazopanib Axitinib / Pazopanib Axitinib_Pazopanib->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib and Pazopanib.

Selumetinib: Targeting Cell Proliferation through MEK Inhibition

Selumetinib is a non-ATP-competitive inhibitor of MEK1 and MEK2.[6] These kinases are central components of the Ras-Raf-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in various cancers, driving tumor growth and survival. By binding to a site distinct from the ATP-binding pocket on MEK enzymes, selumetinib induces a conformational change that prevents the phosphorylation and activation of the downstream target, ERK1/2. This effectively shuts down pro-growth signals, leading to cell cycle arrest and apoptosis.

MEK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Gene Transcription (Proliferation, Survival) ERK1_2->Transcription GrowthFactor Growth Factor GrowthFactor->Receptor Binds Selumetinib Selumetinib Selumetinib->MEK1_2 Inhibits

Caption: Simplified MAPK/ERK signaling pathway inhibited by Selumetinib.

Experimental Protocols for Efficacy Evaluation

The following protocols provide detailed, step-by-step methodologies for assessing the efficacy of indazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (e.g., Axitinib) B 2. Reaction Setup: Combine kinase, substrate, and inhibitor in assay buffer. A->B C 3. Initiate Reaction: Add ATP to start phosphorylation. B->C D 4. Incubation: Allow reaction to proceed at a controlled temperature. C->D E 5. Detection: Measure kinase activity (e.g., ADP-Glo™, radiometric assay). D->E F 6. Data Analysis: Calculate IC50 values. E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

  • Reagent Preparation:

    • Prepare a serial dilution of the indazole-based inhibitor in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

    • Prepare the kinase and substrate in the kinase assay buffer.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 2.5 µL of the recombinant kinase solution.

    • Add 5 µL of the substrate/ATP solution to initiate the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of the Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Detection:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a kinase inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[10]

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to have an activated target kinase pathway) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the indazole-based inhibitor in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a kinase inhibitor in a living organism.

Protocol: Subcutaneous Xenograft Model

  • Cell Preparation:

    • Culture the desired human cancer cell line to 80-90% confluency.

    • Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[11] Keep the cell suspension on ice.

  • Animal Implantation:

    • Use 6-8 week old female athymic nude mice.

    • Anesthetize a mouse using isoflurane.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of the mouse.[11]

  • Tumor Growth and Treatment:

    • Monitor the mice daily for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the indazole-based inhibitor (formulated in an appropriate vehicle) to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement and Data Collection:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.[11]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a specified period or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Compare the tumor growth curves between the treatment and control groups to determine the in vivo efficacy of the inhibitor.

Conclusion

The indazole scaffold continues to be a highly valuable starting point for the development of effective kinase inhibitors. As demonstrated by Axitinib, Pazopanib, and Selumetinib, strategic modifications to this core structure can yield compounds with high potency and varying selectivity profiles, targeting key oncogenic pathways. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel indazole-based kinase inhibitors, enabling researchers to make informed decisions in the drug discovery and development process.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Methyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive framework for the proper disposal of 2-Methyl-2H-indazole-4-carbonitrile, a heterocyclic nitrile compound frequently utilized in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to extend beyond mere procedural instruction, offering instead a self-validating system for waste management grounded in chemical causality, regulatory awareness, and a proactive safety culture.

The guidance herein is synthesized from an analysis of safety data for structurally similar indazole and nitrile-containing molecules, established principles of laboratory safety, and the regulatory landscape defined by agencies such as the U.S. Environmental Protection Agency (EPA). It is imperative to recognize that while this guide provides a robust operational plan, it supplements, and does not replace, the specific Safety Data Sheet (SDS) provided by your chemical supplier, which must be consulted as the primary source of information.

Part 1: Hazard Profile and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe management. While a specific, verified SDS for this exact CAS number was not available through public databases at the time of this writing, a composite hazard profile can be constructed based on analogous structures and the known toxicology of its functional groups (indazole and nitrile).

The primary risks stem from the nitrile moiety (-C≡N). Aliphatic and aromatic nitriles are known for their potential to cause systemic toxicity, which is often mediated through the metabolic release of cyanide ions.[1] This process can disrupt cellular respiration.[1] Furthermore, nitrogen-containing heterocyclic compounds require careful handling and controlled disposal to mitigate environmental impact.[2]

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassificationAnticipated Effects & RationaleRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. This is inferred from data on similar nitrile compounds and indazole derivatives which are classified as acutely toxic.[3][4] The toxicity is linked to the potential for cyanide release.[1]Avoid creating dust.[3][5] Handle in a well-ventilated area or chemical fume hood. Do not eat, drink, or smoke when using this product.[3] Wash hands and skin thoroughly after handling.[3][5]
Skin Corrosion/Irritation May cause skin irritation. This is a common characteristic of related indazole compounds.[3][6]Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][7]
Serious Eye Damage/Irritation May cause serious eye irritation. Direct contact with powders can cause mechanical and chemical irritation.[3][6]Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust can irritate the respiratory tract, a known hazard for similar compounds.[3][6]Use only outdoors or in a well-ventilated area. If dust is generated, use respiratory protection.[3]
Environmental Hazards Data not available. However, nitrile compounds can be toxic to aquatic life.[8] It should not be released into the environment.[3][5]Prevent spillage from entering drains or water courses.[9]
Combustion Hazards May produce toxic gases in a fire, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and highly toxic hydrogen cyanide (HCN).[7][10]Use extinguishing media suitable for the surrounding fire.[9] Firefighters should wear self-contained breathing apparatus (SCBA).[7]

Part 2: Regulatory Framework for Hazardous Waste Disposal

Disposal of this compound waste is governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[11][12] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties.

  • Listed Wastes: These are wastes from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists). This compound is not currently found on these lists.

  • Characteristic Wastes: Even if not listed, a waste is hazardous if it exhibits one or more of the following characteristics:

    • Ignitability: Flashpoint < 140°F (60°C). As a solid, this is less likely but must be confirmed.

    • Corrosivity: pH ≤ 2 or ≥ 12.5. Unlikely for this compound.

    • Reactivity: Unstable, reacts violently with water, or generates toxic gases.

    • Toxicity: Based on the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill. Given the toxicity of nitriles, this is the most probable characteristic.

Therefore, waste containing this compound must be managed as hazardous waste due to its potential toxicity. Each laboratory must make this determination as the generator of the waste.[11]

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the safe segregation, containment, and disposal of waste generated from the use of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Hand Protection: Nitrile rubber gloves.

  • Eye/Face Protection: Chemical safety goggles.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal. Use the following workflow to categorize your waste streams.

WasteSegregation start Start: Generate Waste Containing this compound q_solid_liquid Is the waste primarily solid or liquid? start->q_solid_liquid solid_waste SOLID WASTE q_solid_liquid->solid_waste Solid liquid_waste LIQUID WASTE q_solid_liquid->liquid_waste Liquid q_sharp Is it a sharp object (needle, scalpel)? solid_waste->q_sharp sharps_container Dispose in approved SHARPS CONTAINER q_sharp->sharps_container Yes q_grossly_contaminated Is it grossly contaminated solid? (e.g., weigh paper, spill pads) q_sharp->q_grossly_contaminated No solid_waste_container Dispose in SOLID HAZARDOUS WASTE CONTAINER (Labeled: 'this compound') q_grossly_contaminated->solid_waste_container Yes ppe_waste Contaminated PPE (gloves, etc.) q_grossly_contaminated->ppe_waste No (e.g., lightly contaminated PPE) q_solvent_type What is the solvent? liquid_waste->q_solvent_type halogenated_container Dispose in HALOGENATED LIQUID WASTE q_solvent_type->halogenated_container Halogenated (DCM, Chloroform) non_halogenated_container Dispose in NON-HALOGENATED LIQUID WASTE q_solvent_type->non_halogenated_container Non-Halogenated (Methanol, Acetonitrile) ppe_container Dispose with Solid Lab Waste (or as per institutional policy) ppe_waste->ppe_container

Caption: Waste Segregation Workflow for this compound.

Step 3: Waste Containment and Labeling
  • Containers: Use only chemically compatible, leak-proof containers with secure screw-on caps. For solids, use wide-mouth containers.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE ". The label must also include:

    • The full chemical name: "this compound".

    • An accurate list of all contents, including solvents.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic").

    • The date when waste was first added to the container (Accumulation Start Date).

Step 4: Storage and Final Disposal
  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. This area must be under the control of the operator.

  • Final Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [3] The likely disposal method is high-temperature incineration.

Part 4: Emergency Procedures

  • Spills:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it into a labeled hazardous waste container.[3][5]

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3][5]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][5]

By adhering to this comprehensive disposal framework, you ensure not only regulatory compliance but also the protection of yourself, your colleagues, and the environment.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Methyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and drug development professionals pushing the boundaries of science, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. Among these, 2-Methyl-2H-indazole-4-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry, requires a nuanced and rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower your research with the confidence that comes from a foundation of uncompromisable safety.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of structurally analogous indazole derivatives provides a reliable framework for assessing its potential hazards. Compounds such as 2-Methyl-2H-indazole-3-carbaldehyde and 2-Methyl-2H-indazole-3-carboxylic acid consistently exhibit a clear hazard profile.[1][2] Based on this data, it is prudent to handle this compound with the assumption that it poses similar risks.

The primary anticipated hazards are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3][4]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

This guide is built upon these foundational assumptions, providing a comprehensive operational and disposal plan to ensure the well-being of all laboratory personnel.

I. The First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table outlines the minimum PPE requirements for handling this compound in various common laboratory scenarios.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Flame-resistant lab coatN95 respirator or higher if not in a ventilated enclosure
Solution Preparation Chemical splash gogglesNitrile glovesFlame-resistant lab coatNot generally required if performed in a fume hood
Running Reactions Chemical splash gogglesNitrile glovesFlame-resistant lab coatNot generally required if performed in a fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile glovesFlame-resistant lab coatNot generally required if performed in a fume hood
A Deep Dive into PPE Selection:
  • Eye and Face Protection: Given the high likelihood of serious eye irritation, standard safety glasses are the absolute minimum.[2][3] However, for any task involving liquids or the potential for splashes, chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger volumes or during quenching of a reaction.

  • Hand Protection: Nitrile gloves are the standard for handling most laboratory chemicals and are recommended here.[5] Due to the lack of specific chemical resistance data for this compound, it is crucial to adopt a conservative approach. Double-gloving provides an additional layer of protection. Gloves should be inspected for any signs of degradation or perforation before and during use. If any contamination occurs, gloves should be removed and replaced immediately. For prolonged or high-exposure tasks, consulting a glove manufacturer's chemical resistance guide for the nitrile functional group and indazole class of compounds is advised.[5][6]

  • Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.

  • Respiratory Protection: As a solid, this compound may form dust during handling. To mitigate the risk of respiratory irritation, weighing and aliquoting should be performed in a chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available, a NIOSH-approved N95 respirator is the minimum requirement.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is paramount to minimizing exposure and preventing accidents. The following diagram illustrates a safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Area Prepare Work Area in Fume Hood Prep->Area Gather Gather All Necessary Equipment Area->Gather Weigh Weigh Solid in Ventilated Enclosure Gather->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decon Decontaminate Glassware React->Decon Dispose Dispose of Waste Decon->Dispose Remove Remove PPE Dispose->Remove Wash Wash Hands Thoroughly Remove->Wash

A logical workflow for the safe handling of this compound.

III. Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

The following decision tree provides a clear guide for responding to an exposure event.

EmergencyResponse cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Follow-up Start Exposure Event Occurs Assess Assess Type of Exposure Start->Assess Skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. Assess->Skin Skin Eye Eye Contact: Flush with water for 15 min. Seek immediate medical attention. Assess->Eye Eye Inhale Inhalation: Move to fresh air. Seek medical attention if symptoms persist. Assess->Inhale Inhalation Ingest Ingestion: Rinse mouth. Seek immediate medical attention. Assess->Ingest Ingestion Medical Seek Medical Attention as Needed Skin->Medical Report Report Incident to Supervisor Inhale->Medical Medical->Report

A decision tree for responding to accidental exposure.
Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for spill clean-up should be disposed of as hazardous waste.

IV. Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is essential for environmental protection and regulatory compliance.

Waste Stream Disposal Protocol
Unused/Expired Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (disposable) Place in a designated hazardous waste container.
Contaminated PPE (gloves, etc.) Dispose of in a designated hazardous waste container. Do not discard in regular trash.
Reaction Mixtures/Solutions Collect in a designated, labeled hazardous waste container. Do not pour down the drain.

Important Note on Thermal Decomposition: The thermal decomposition of indazole and nitrile-containing compounds can release toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[7] Therefore, incineration should only be carried out in a licensed hazardous waste facility.

V. References

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Methyl-2H-indazole-3-carbaldehyde.

  • PubChem. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. National Center for Biotechnology Information.

  • Fisher Scientific. Safety Data Sheet: 2-Methyl-2H-indazole-3-carboxylic acid.

  • Angene Chemical. (2024). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate.

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • Tsuchiya, Y., & Sumi, K. (n.d.). Thermal decomposition products of polyacrylonitrile. NRC Publications Archive.

  • Columbia University. Chemical Resistance Guide.

  • Cole-Parmer. Material Safety Data Sheet.

  • Ansell. Chemical Resistance Glove Chart. Environment, Health and Safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2H-indazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-2H-indazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.